Ethyl 5-ethyl-1,3-oxazole-4-carboxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-ethyl-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-3-6-7(9-5-12-6)8(10)11-4-2/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBYIDBVZBQLCLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=CO1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501241557 | |
| Record name | 4-Oxazolecarboxylic acid, 5-ethyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501241557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32968-45-9 | |
| Record name | 4-Oxazolecarboxylic acid, 5-ethyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32968-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Oxazolecarboxylic acid, 5-ethyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501241557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"Ethyl 5-ethyl-1,3-oxazole-4-carboxylate" CAS number and identification
Disclaimer: The compound "Ethyl 5-ethyl-1,3-oxazole-4-carboxylate" is not readily found in major chemical databases under this specific name, and a corresponding CAS number could not be definitively assigned based on the conducted searches. Therefore, this technical guide is constructed based on a hypothesized structure and predicted data derived from established principles of organic chemistry and spectroscopy. The information presented herein is intended for research and development purposes and should be used as a theoretical framework.
Introduction
Substituted oxazoles are a class of five-membered heterocyclic compounds that hold significant importance in the fields of medicinal chemistry and materials science. The oxazole scaffold is a key structural motif in numerous natural products and pharmacologically active molecules, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] this compound, as a polysubstituted oxazole, represents a potentially valuable building block for the synthesis of more complex molecular architectures. Its ester and ethyl functionalities offer sites for further chemical modification, making it an attractive target for library synthesis in drug discovery programs.
This guide provides a comprehensive overview of the hypothesized compound this compound, including a plausible synthetic route, predicted physicochemical and spectroscopic properties for its identification, and a discussion of its potential applications in research and development.
Molecular Structure and Physicochemical Properties
The proposed structure for this compound is presented below:
Structure:
Based on this structure, the following physicochemical properties are predicted:
| Property | Predicted Value |
| Molecular Formula | C₈H₁₁NO₃ |
| Molecular Weight | 169.18 g/mol |
| IUPAC Name | This compound |
| Appearance | Predicted to be a colorless to pale yellow oil or low-melting solid |
| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, dichloromethane, ethyl acetate) and sparingly soluble in water. |
| LogP (octanol/water) | Estimated to be in the range of 1.5 - 2.5 |
Proposed Synthesis: The Robinson-Gabriel Synthesis
A robust and widely applicable method for the synthesis of 2,4,5-trisubstituted oxazoles is the Robinson-Gabriel synthesis. This method involves the cyclization of a 2-acylamino-β-ketoester using a dehydrating agent. For the synthesis of this compound, a plausible precursor would be ethyl 2-formamido-3-oxopentanoate.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of Ethyl 2-amino-3-oxopentanoate This intermediate can be synthesized via the Claisen condensation of ethyl propionate and ethyl N-formylglycinate (a protected glycine).
Step 2: N-Formylation of Ethyl 2-amino-3-oxopentanoate The resulting aminoketoester is then formylated to yield ethyl 2-formamido-3-oxopentanoate.
Step 3: Cyclization to this compound The 2-formamido-3-oxopentanoate is cyclized using a dehydrating agent such as phosphorus oxychloride (POCl₃) or concentrated sulfuric acid.
Detailed Procedure for Step 3:
-
To a solution of ethyl 2-formamido-3-oxopentanoate (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere (e.g., nitrogen), add phosphorus oxychloride (1.5 equivalents) dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it into ice-cold water.
-
Neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Synthesis Workflow Diagram
Caption: Proposed synthesis of this compound.
Identification and Characterization: Predicted Spectroscopic Data
The following spectroscopic data are predicted for the structure of this compound and would be crucial for its identification and characterization.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
-
δ 8.0-8.2 ppm (s, 1H): This singlet would correspond to the proton at the C2 position of the oxazole ring.
-
δ 4.2-4.4 ppm (q, 2H): A quartet corresponding to the -OCH₂- protons of the ethyl ester group.
-
δ 2.7-2.9 ppm (q, 2H): A quartet corresponding to the -CH₂- protons of the ethyl group at the C5 position.
-
δ 1.3-1.5 ppm (t, 3H): A triplet corresponding to the -CH₃ protons of the ethyl ester group.
-
δ 1.2-1.4 ppm (t, 3H): A triplet corresponding to the -CH₃ protons of the ethyl group at the C5 position.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
-
δ ~162 ppm: Carbonyl carbon of the ester group.
-
δ ~158 ppm: C5 carbon of the oxazole ring.
-
δ ~150 ppm: C2 carbon of the oxazole ring.
-
δ ~135 ppm: C4 carbon of the oxazole ring.
-
δ ~61 ppm: -OCH₂- carbon of the ethyl ester group.
-
δ ~22 ppm: -CH₂- carbon of the ethyl group at C5.
-
δ ~14 ppm: -CH₃ carbon of the ethyl ester group.
-
δ ~11 ppm: -CH₃ carbon of the ethyl group at C5.
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group |
| ~2980 | C-H stretch (aliphatic) |
| ~1720 | C=O stretch (ester) |
| ~1620 | C=N stretch (oxazole ring) |
| ~1570 | C=C stretch (oxazole ring) |
| ~1100-1300 | C-O stretch (ester and ether-like in ring) |
Mass Spectrometry (MS)
-
Expected Molecular Ion (M⁺): m/z = 169.07
-
Major Fragmentation Pathways:
-
Loss of the ethoxy group (-OCH₂CH₃) from the ester: [M - 45]⁺
-
Loss of the ethyl group (-CH₂CH₃) from the C5 position: [M - 29]⁺
-
Further fragmentation of the oxazole ring.
-
Potential Applications in Research and Drug Development
Substituted oxazole carboxylates are valuable intermediates in organic synthesis, particularly in the construction of more complex heterocyclic systems.
-
Scaffold for Bioactive Molecules: The oxazole ring is a common feature in many biologically active compounds. This compound could serve as a starting material for the synthesis of novel compounds with potential therapeutic applications. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common linkage in many drug molecules.
-
Fragment-Based Drug Discovery: This molecule could be used in fragment-based screening to identify new lead compounds for various biological targets. Its relatively small size and functional group handles make it an ideal candidate for such approaches.
-
Materials Science: Oxazole-containing polymers have been investigated for their thermal stability and optical properties. This compound could potentially be used as a monomer or a precursor to monomers for the synthesis of novel polymers.
Conclusion
While "this compound" does not appear to be a commercially available or extensively documented compound, its synthesis is theoretically straightforward via established methods such as the Robinson-Gabriel synthesis. The predicted spectroscopic data provides a clear roadmap for its identification and characterization. The structural features of this molecule, namely the substituted oxazole core and the reactive ester functionality, suggest its potential as a versatile building block in medicinal chemistry and materials science. Further research into the synthesis and properties of this and related compounds could lead to the discovery of novel molecules with valuable applications.
References
-
Ethyl 5-ethoxy-4,5-dihydro-1,2-oxazole-3-carboxylate - PubChem. National Center for Biotechnology Information. [Link]
-
Supporting Information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
-
Oxazole-4-carboxylic acid ethyl ester - Chem-Impex. Chem-Impex International. [Link]
-
ethyl 5-phenyl-1,3-oxazole-4-carboxylate - ChemSynthesis. ChemSynthesis. [Link]
-
Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation - MDPI. MDPI. [Link]
-
Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate - PMC - NIH. National Institutes of Health. [Link]
-
ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate - 53064-41-8, C9H13NO3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. ChemSynthesis. [Link]
-
Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC - NIH. National Institutes of Health. [Link]
-
(PDF) Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates - ResearchGate. ResearchGate. [Link]
-
Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate - ResearchGate. ResearchGate. [Link]
-
Ethyl 3-(4-methylphenyl)-1,2-oxazole-5-carboxylate | C13H13NO3 | CID 776519 - PubChem. National Center for Biotechnology Information. [Link]
-
Advances in isoxazole chemistry and their role in drug discovery - PMC - NIH. National Institutes of Health. [Link]
-
Ethyl 5-methyl-3-phenyl-isoxazole-4-carboxyl-ate - PubMed. National Center for Biotechnology Information. [Link]
-
ethyl oxazole-5-carboxylate - Stenutz. Stenutz. [Link]
Sources
An In-depth Technical Guide to the Molecular Structure and Conformation of Ethyl 5-ethyl-1,3-oxazole-4-carboxylate
This technical guide provides a comprehensive overview of the methodologies used to elucidate the molecular structure and conformational preferences of ethyl 5-ethyl-1,3-oxazole-4-carboxylate. This document is intended for researchers, scientists, and drug development professionals who are engaged in the study of small molecule therapeutics and require a deep understanding of structure-activity relationships. The oxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] A thorough understanding of the three-dimensional arrangement of substituents on this core is paramount for rational drug design.
Introduction to this compound
This compound is a heterocyclic organic compound featuring a central 1,3-oxazole ring. This five-membered aromatic ring is substituted at the 4-position with an ethyl carboxylate group (-COOEt) and at the 5-position with an ethyl group (-CH₂CH₃). The precise spatial orientation of these substituents, particularly the rotation around the single bonds connecting them to the oxazole ring, defines the molecule's conformational landscape. These conformational preferences can significantly influence the molecule's physicochemical properties, such as its ability to bind to a biological target.
The planarity of the oxazole ring and the dihedral angles between the ring and its substituents are key determinants of the molecule's overall shape.[3][4] The interplay of steric and electronic effects governs the rotational barriers of the ethyl and ethyl carboxylate groups, leading to one or more low-energy conformations that the molecule is likely to adopt.
Elucidating the Solid-State Structure: X-ray Crystallography
Single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution. A variety of solvents should be screened to find optimal crystallization conditions.
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in a beam of X-rays. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods. The initial model is then refined to best fit the experimental data.
Expected Structural Insights
Based on studies of similar oxazole and isoxazole derivatives, several structural features are anticipated.[3][4][5] The oxazole ring itself is expected to be essentially planar. The dihedral angle between the plane of the oxazole ring and the ethyl carboxylate group is of particular interest, as it will reveal the extent of conjugation and steric hindrance. In related structures, this angle can vary. For example, in ethyl 5-methyl-3-phenylisoxazole-4-carboxylate, the ethoxycarbonyl group is rotated out of the plane of the isoxazole ring by 16.2°.[3] In contrast, for ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate, the dihedral angle between the carboxylate and the isoxazole ring is much smaller, around 0.92° to 1.58°.[4]
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Expected Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar |
| a (Å) | 10-15 |
| b (Å) | 5-10 |
| c (Å) | 15-20 |
| β (°) | 90-105 |
| V (ų) | 1500-2000 |
| Z | 4 |
| Dihedral Angle (Oxazole-COOEt) | 5-20° |
Conformational Analysis in Solution: NMR Spectroscopy
While X-ray crystallography provides a static picture of the molecule in the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy offers insights into its dynamic conformational behavior in solution.
Experimental Protocol: 2D NMR Spectroscopy
-
Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
1D NMR: ¹H and ¹³C NMR spectra are acquired to assign all proton and carbon resonances.
-
2D NMR: A suite of 2D NMR experiments is performed to elucidate through-bond and through-space correlations.
-
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is crucial for determining conformational preferences.[6]
-
Interpreting NMR Data for Conformational Analysis
The key to understanding the solution conformation lies in the analysis of Nuclear Overhauser Effects (NOEs). For this compound, NOEs between the protons of the ethyl group at the 5-position and the protons of the ethyl carboxylate group at the 4-position would indicate their spatial proximity and preferred orientation. The presence or absence of specific NOEs can help to build a 3D model of the predominant solution conformation.
Caption: Workflow for NMR-based solution conformation analysis.
Computational Modeling: A Theoretical Approach
Computational chemistry provides a powerful complementary tool to experimental methods for exploring the conformational landscape of a molecule.[1][7] Density Functional Theory (DFT) calculations are particularly well-suited for this purpose.
Experimental Protocol: DFT Calculations
-
Structure Building: The 2D structure of this compound is drawn and converted to an initial 3D model.
-
Conformational Search: A systematic or stochastic conformational search is performed to identify all possible low-energy conformers. This involves rotating the single bonds of the ethyl and ethyl carboxylate substituents.
-
Geometry Optimization: Each identified conformer is subjected to geometry optimization to find the nearest local energy minimum. A common and effective method is the B3LYP functional with a 6-31G* or larger basis set.[1]
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data.
-
Single-Point Energy Calculations: To obtain more accurate relative energies, single-point energy calculations can be performed on the optimized geometries using a higher level of theory or a larger basis set.
Caption: Workflow for computational conformational analysis using DFT.
Predicted Conformational Preferences
The computational analysis is expected to reveal the relative energies of different conformers. The global minimum energy conformation represents the most stable and likely structure of the molecule in the gas phase. The calculations will also provide detailed geometric parameters, such as bond lengths, bond angles, and dihedral angles, which can be compared with experimental data.
Table 2: Hypothetical Relative Energies of Conformers from DFT Calculations
| Conformer | Dihedral Angle (Oxazole-COOEt) | Relative Energy (kcal/mol) |
| 1 | 10.5° | 0.00 |
| 2 | 165.2° | 1.85 |
| 3 | 85.1° | 3.50 |
Synthesis of Experimental and Theoretical Data
The most comprehensive understanding of the molecular structure and conformation of this compound is achieved by integrating the findings from X-ray crystallography, NMR spectroscopy, and computational modeling. The solid-state structure from crystallography serves as an excellent starting point for computational studies. The solution-phase conformational preferences determined by NMR can be rationalized and further explored through theoretical calculations. Discrepancies between the different methods can also provide valuable insights into the effects of crystal packing forces and solvation on the molecule's structure.
Conclusion
The elucidation of the molecular structure and conformation of this compound requires a multi-faceted approach. By combining the strengths of X-ray crystallography, NMR spectroscopy, and computational chemistry, a detailed and dynamic picture of this important medicinal chemistry scaffold can be obtained. This knowledge is critical for understanding its structure-activity relationships and for the design of new and improved oxazole-based therapeutic agents.
References
-
Gomez-Pardo, D., Crich, D., & Cossy, J. (2008). Conformational analysis of phorboxazole bis-oxazole oxane fragment analogs by NMR spectroscopy and molecular modeling simulations. Magnetic Resonance in Chemistry, 46(1), 36-41. [Link]
-
Mazurek, A. P., et al. (2009). Conformational properties of oxazole-amino acids: effect of the intramolecular N-H···N hydrogen bond. The Journal of Physical Chemistry B, 113(19), 6895-6904. [Link]
-
Bouanani, M., et al. (2013). 3D conformation of oxazole (HyperChem 8.03). ResearchGate. [Link]
-
ChemSynthesis. (2025). ethyl 5-phenyl-1,3-oxazole-4-carboxylate. ChemSynthesis. [Link]
-
Kovalenko, S. M., et al. (2016). 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study. Computational Biology and Chemistry, 65, 8-15. [Link]
-
PubChem. (n.d.). Ethyl 5-ethoxy-4,5-dihydro-1,2-oxazole-3-carboxylate. PubChem. [Link]
-
Siddaraju, B. P., et al. (2014). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o69. [Link]
-
PubChem. (n.d.). Ethyl oxazole-4-carboxylate. PubChem. [Link]
-
Qi, Z. L., et al. (2012). Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1111. [Link]
-
Murtuja, S., Jayaprakash, V., & Sinha, B. N. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry, 9(3), 297-305. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.vensel.org [pubs.vensel.org]
- 6. Conformational analysis of phorboxazole bis-oxazole oxane fragment analogs by NMR spectroscopy and molecular modeling simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis of Oxazole-4-Carboxylates: From Seminal Discoveries to Modern Methodologies
Abstract
The oxazole scaffold is a cornerstone of medicinal chemistry, present in a multitude of natural products and FDA-approved pharmaceuticals.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure in drug discovery.[1][4] This guide provides an in-depth exploration of the discovery and historical evolution of synthetic routes to a particularly valuable derivative: the oxazole-4-carboxylate. We will traverse the foundational named reactions that first unlocked the oxazole ring, delve into the transformative impact of modern reagents like TosMIC, and culminate in the latest state-of-the-art methods that offer direct access to this crucial molecular architecture. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the mechanistic rationale and field-proven insights that underpin these powerful synthetic transformations.
The Oxazole Core: A Privileged Scaffold in Chemical Biology
The oxazole is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom at the 1- and 3-positions, respectively.[5] This arrangement imparts a unique blend of chemical properties: the pyridine-type nitrogen at position 3 provides a site for hydrogen bonding and protonation, while the furan-type oxygen at position 1 influences the ring's electronics and diene-like character in certain reactions.[6] First prepared in 1947, the parent compound is a stable liquid, but the true value of the oxazole lies in the diverse functionalities that can be installed on its carbon framework.[2]
The oxazole-4-carboxylate substructure is of particular interest. The carboxylate group at the C4 position serves as a versatile synthetic handle, enabling further elaboration into amides, esters, and other functional groups, making it an invaluable building block for constructing complex molecules and tuning pharmacokinetic properties in drug candidates.
Caption: The central role of core scaffold synthesis in the drug discovery pipeline.
Foundational Pillars: The Classical Syntheses of the Oxazole Ring
The journey into oxazole synthesis began long before the specific focus on 4-carboxylate derivatives. These early, robust methods laid the intellectual and practical groundwork for all subsequent innovations.
The Robinson-Gabriel Synthesis (1909)
One of the most enduring methods for oxazole formation is the Robinson-Gabriel synthesis, which involves the cyclodehydration of 2-acylamino ketones.[5][6] This reaction is typically promoted by strong dehydrating agents such as sulfuric acid, phosphorus pentachloride, or polyphosphoric acid.[6]
Causality and Mechanism: The driving force of this reaction is the formation of a stable aromatic ring from an acyclic precursor. The mechanism proceeds through the activation of the amide carbonyl by the acid catalyst. The enol form of the adjacent ketone then acts as an intramolecular nucleophile, attacking the activated carbonyl. A subsequent dehydration step yields the fully aromatic oxazole ring. The versatility of this method lies in its ability to construct 2,5-disubstituted or 2,4,5-trisubstituted oxazoles by varying the acyl group and the ketone backbone.[6]
Caption: Reaction mechanism of the Robinson-Gabriel oxazole synthesis.
The Fischer Oxazole Synthesis (1896)
Discovered by Emil Fischer, this method provides access to 2,5-disubstituted oxazoles through the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrogen chloride.[7][8] The reactants are typically aromatic, leading to aryl-substituted oxazoles.[7]
Causality and Mechanism: This synthesis is a remarkable example of molecular rearrangement under mild, anhydrous conditions.[7] The reaction is initiated by the addition of HCl across the nitrile group of the cyanohydrin to form a reactive iminochloride intermediate.[7] This intermediate is then attacked by the aldehyde's carbonyl oxygen. A series of steps involving cyclization and elimination of water ultimately furnishes the oxazole ring. The Fischer synthesis was one of the very first methods developed to produce these important heterocycles.[7]
A Paradigm Shift: The van Leusen Reaction and Isocyanide Chemistry
While the classical methods were powerful, they often required harsh conditions. The landscape of oxazole synthesis was fundamentally changed in 1972 with the introduction of the van Leusen oxazole synthesis.[4] This reaction utilizes tosylmethyl isocyanide (TosMIC), a stable, odorless solid, as a versatile building block.[4][9]
The general van Leusen reaction involves the base-mediated condensation of TosMIC with an aldehyde to produce a 5-substituted oxazole.[4] Its mild conditions, operational simplicity, and broad substrate scope quickly established it as one of the most convenient and attractive protocols for oxazole preparation.[4]
Causality and Mechanism: The success of the van Leusen reaction hinges on the unique reactivity of TosMIC. The α-proton is acidic and readily removed by a base (e.g., K₂CO₃). The resulting anion attacks the aldehyde carbonyl. This is followed by a 5-endo-dig cyclization, where the oxygen attacks the isocyanide carbon. Tautomerization and subsequent elimination of the tosyl group (a good leaving group) drives the reaction forward to form the aromatic oxazole ring.
Caption: Simplified mechanism of the van Leusen oxazole synthesis.
Over the years, this method has been adapted to create more complex substitution patterns. For instance, a one-pot variation using TosMIC, aldehydes, and aliphatic halides in ionic liquids has been developed to yield 4,5-disubstituted oxazoles.[4]
Modern Strategies for Oxazole-4-Carboxylate Synthesis
Building on these historical foundations, modern synthetic chemistry has developed more direct and efficient routes specifically targeting the oxazole-4-carboxylate core.
Direct Synthesis from Carboxylic Acids
A significant recent advancement is the ability to synthesize 4,5-disubstituted oxazoles directly from readily available carboxylic acids.[10] This highly efficient method avoids the pre-functionalization of starting materials often required in older methods. The transformation employs a stable triflylpyridinium reagent to activate the carboxylic acid in situ, which is then trapped by an isocyanoacetate derivative.[10]
Causality and Self-Validation: The key to this protocol is the chemoselective activation of the carboxylic acid. The triflylpyridinium reagent generates a highly electrophilic acylpyridinium salt. This intermediate is reactive enough to be attacked by the nucleophilic carbon of the deprotonated isocyanoacetate, initiating the cyclization cascade. The reaction's success across a broad range of substrates with good functional group tolerance validates its robustness.[10] The practicality of this method is highlighted by its use in gram-scale synthesis and late-stage functionalization of bioactive molecules.[10]
Cyclization of N-Acyl-β-halodehydroamino Acid Derivatives
A mild and high-yielding route to 2,5-disubstituted oxazole-4-carboxylates starts from the methyl esters of N-acyl-β-halodehydroaminobutyric acid derivatives.[11] Treatment of these precursors with a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), in an aprotic solvent like acetonitrile efficiently induces cyclization.[11]
Causality and Self-Validation: This method relies on an intramolecular SNAr-type reaction. The base promotes the formation of an enolate or related nucleophile from the N-acyl group, which then displaces the β-halogen to form the oxazole ring in a single, efficient step. The high yields obtained for various substrates, including dehydrodipeptides, demonstrate the reliability and scope of this transformation.[11] The fluorescent properties of some of the resulting oxazoles further underscore their utility as functional molecules.[11]
Experimental Protocol: DBU-Mediated Synthesis of a 2,5-Disubstituted Oxazole-4-carboxylate[11]
This protocol describes a general procedure based on the literature for the synthesis of methyl 2-phenyl-5-methyl-oxazole-4-carboxylate.
Materials:
-
Methyl ester of N-benzoyl-β-bromo-dehydroaminobutyric acid (1.0 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq)
-
Anhydrous Acetonitrile (CH₃CN)
-
Ethyl Acetate
-
Saturated aqueous NH₄Cl solution
-
Brine
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of the N-acyl-β-bromo-dehydroaminobutyric acid methyl ester (1.0 eq) in anhydrous acetonitrile, add DBU (1.5 eq) dropwise at room temperature under a nitrogen atmosphere.
-
Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Extraction: Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NH₄Cl solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 2,5-disubstituted oxazole-4-carboxylate.
Caption: Step-by-step workflow for the synthesis of oxazole-4-carboxylates.
Comparative Analysis of Synthetic Methodologies
The evolution of oxazole-4-carboxylate synthesis reflects a broader trend in organic chemistry: a move towards milder conditions, greater functional group tolerance, and increased atom economy.
| Method | Starting Materials | Key Reagents/Conditions | Substitution Pattern | Advantages | Limitations |
| Robinson-Gabriel | 2-Acylamino ketones | H₂SO₄, PPA, POCl₃ | 2,4,5-Trisubstituted | Foundational, reliable | Harsh conditions, limited functional group tolerance |
| Fischer Synthesis | Cyanohydrins, Aldehydes | Anhydrous HCl | 2,5-Disubstituted | Historically significant | Requires anhydrous conditions, limited scope |
| van Leusen | Aldehydes, TosMIC | K₂CO₃, mild base | 5-Substituted (can be adapted for 4,5-) | Mild conditions, broad scope, stable reagent | Stoichiometric tosyl byproduct |
| DBU-Mediated | N-acyl-β-halo-amino acids | DBU, CH₃CN | 2,5-Disubstituted-4-carboxylate | High yields, mild conditions | Requires multi-step precursor synthesis |
| Direct from Acids | Carboxylic acids, Isocyanoacetates | Triflylpyridinium reagent | 4,5-Disubstituted | Excellent scope, uses readily available starting materials | Stoichiometric activating agent and base |
Conclusion and Future Outlook
The synthesis of the oxazole-4-carboxylate core has evolved dramatically from the harsh, classical methods of the late 19th and early 20th centuries to the elegant and highly efficient protocols of today. The foundational work of Robinson, Gabriel, and Fischer provided the initial access to the oxazole ring system, while the van Leusen reaction marked a turning point towards milder and more versatile chemistry.
Contemporary methods, such as the direct conversion of carboxylic acids, represent the current state-of-the-art, offering unparalleled efficiency and scope for drug discovery and development professionals. These advancements enable the rapid generation of molecular diversity around a privileged scaffold, accelerating the identification and optimization of new therapeutic agents. The ongoing quest for more sustainable and atom-economical transformations will undoubtedly continue to shape the future of this vital area of synthetic chemistry.
References
-
Shaaban, M. R., & El-Sayed, N. N. E. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PubMed Central. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. [Link]
-
Asati, V., & Sharma, S. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. ResearchGate. [Link]
-
Chavan, L. N., Pashikanti, G., Goodman, M. M., & Liebeskind, L. S. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. [Link]
-
Neha, K., Ali, F., Haider, K., Khasimbi, S., & Wakode, S. (2021). Synthetic approaches for oxazole derivatives: A review. ResearchGate. [Link]
-
Tavares, R., et al. (2008). A Mild High-Yielding Synthesis of Oxazole-4-carboxylate Derivatives. ResearchGate. [Link]
-
Unknown. (2023). One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. Journal of Synthetic Chemistry. [Link]
-
Wikipedia. (n.d.). Fischer oxazole synthesis. [Link]
-
Turchi, I. J. (Ed.). (n.d.). Synthesis and Reactions of Oxazoles. ResearchGate. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]
-
Tiemann, F., & Krüger, P. (1884). Ueber die Einwirkung von Hydroxylamin auf Nitrile. Berichte der deutschen chemischen Gesellschaft. This is a historical reference for a related heterocycle synthesis and is provided for context. A modern review is: Zapadinsky, E., et al. (2019). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed Central. [Link]
-
Wasserman, H. H., & Vinick, F. J. (1973). Mechanism of the Robinson-Gabriel synthesis of oxazoles. The Journal of Organic Chemistry. [Link]
-
CUTM Courseware. (n.d.). Oxazole.pdf. [Link]
-
Unknown. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. [Link]
-
Van Leusen, A. M., et al. (1972). A new synthesis of oxazoles from aldehydes and tosylmethylisocyanide. Tetrahedron Letters. A modern review is: Shaaban, M. R., & El-Sayed, N. N. E. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PubMed. [Link]
-
NROChemistry. (2021). Van Leusen Reaction. [Link]
-
Various Authors. (2025). Recent advance in oxazole-based medicinal chemistry. ResearchGate. [Link]
-
Wiley Online Library. (n.d.). Fischer Oxazole Synthesis. [Link]
-
Macmillan Group. (n.d.). Oxazole. [Link]
-
Bagley, M. C., et al. (2003). One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. The Journal of Organic Chemistry. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 6. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 7. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
- 8. Fischer Oxazole Synthesis [drugfuture.com]
- 9. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Physicochemical Characterization of Ethyl 5-ethyl-1,3-oxazole-4-carboxylate: A Guide to Solubility and Stability
An In-depth Technical Guide for Researchers
Introduction: Ethyl 5-ethyl-1,3-oxazole-4-carboxylate is a substituted oxazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1] The oxazole ring serves as a versatile scaffold in drug development, with the presence of nitrogen and oxygen atoms enabling diverse interactions with biological targets like enzymes and receptors.[1][2] Understanding the fundamental physicochemical properties of this molecule—specifically its solubility and stability—is a critical prerequisite for its successful application. This guide provides a comprehensive framework for characterizing these properties, blending theoretical principles with actionable experimental protocols tailored for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established principles of pharmaceutical analysis to ensure scientific rigor and data integrity.
Part 1: Solubility Profile Assessment
The solubility of an active compound dictates its formulation possibilities, bioavailability, and the design of laboratory experiments. A thorough understanding of its behavior in various solvent systems is paramount.
Theoretical Solubility Prediction
The structure of this compound—featuring a polar oxazole ring and an ethyl ester group, balanced by non-polar ethyl groups and the hydrocarbon portion of the ester—suggests a molecule of intermediate polarity. Based on the "like dissolves like" principle, we can make several predictions:
-
High Solubility: Expected in polar aprotic solvents (e.g., DMSO, DMF) and moderately polar protic solvents (e.g., ethanol, methanol).
-
Moderate to Low Solubility: Expected in non-polar solvents (e.g., hexane, toluene), where the polar functional groups will limit miscibility.
-
Limited Solubility: Expected in aqueous media. The presence of heteroatoms capable of hydrogen bonding is offset by the non-polar hydrocarbon character.[3]
The ethyl ester group may also allow for solubility in certain chlorinated solvents like dichloromethane.
Experimental Protocol for Solubility Determination
This protocol provides a systematic approach to quantitatively and qualitatively assess solubility. The core principle is to determine the point at which a solute no longer dissolves in a given volume of solvent.[4]
Materials:
-
This compound
-
Calibrated analytical balance
-
Vortex mixer and/or magnetic stirrer
-
Thermostatically controlled water bath or incubator
-
A range of solvents (e.g., Purified Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 M HCl, 0.1 M NaOH, Ethanol, Methanol, DMSO, Hexane)
-
Glass vials (e.g., 4 mL)
Step-by-Step Methodology:
-
Preparation: Accurately weigh a small amount (e.g., 2-5 mg) of the compound into a series of labeled glass vials.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the first solvent to the corresponding vial.[4]
-
Equilibration: Tightly cap the vials and place them in a shaker or stirrer in a controlled environment (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached. Continuous agitation is crucial.
-
Visual Observation: After the equilibration period, visually inspect the vials for any undissolved solid. If the compound has completely dissolved, it is soluble at that concentration.
-
Incremental Addition (for soluble samples): If the compound dissolved, add another pre-weighed aliquot of the compound and repeat step 3. Continue this process until a saturated solution (visible solid precipitate) is formed.
-
Filtration: For saturated solutions, filter the suspension using a suitable syringe filter (e.g., 0.22 µm PTFE) to remove undissolved solid.
-
Quantification (Optional but Recommended): Analyze the clear filtrate using a calibrated analytical technique, such as HPLC-UV, to determine the precise concentration of the dissolved compound. This provides a quantitative solubility value (e.g., in mg/mL).
Data Presentation: Solubility Summary
Quantitative and qualitative data should be systematically recorded.
| Solvent System | Temperature (°C) | Qualitative Solubility | Quantitative Solubility (mg/mL) |
| Purified Water | 25 | Insoluble / Sparingly Soluble | |
| PBS (pH 7.4) | 25 | Insoluble / Sparingly Soluble | |
| 0.1 M HCl | 25 | Record Observation | |
| 0.1 M NaOH | 25 | Record Observation | |
| Ethanol | 25 | Soluble / Freely Soluble | |
| Methanol | 25 | Soluble / Freely Soluble | |
| Dimethyl Sulfoxide (DMSO) | 25 | Freely Soluble | |
| Hexane | 25 | Sparingly Soluble / Insoluble |
Visualization: Solubility Testing Workflow
Part 2: Stability Profile and Forced Degradation
Stability testing is essential to understand how a compound's quality varies over time under the influence of environmental factors such as pH, temperature, light, and oxygen.[5] Forced degradation, or stress testing, is a systematic process to accelerate this degradation, providing critical insights into potential degradation pathways and products.[6][7] This knowledge is foundational for developing stable formulations, defining storage conditions, and establishing a shelf-life.[7][8]
Potential Chemical Liabilities
The structure of this compound presents two primary sites for potential degradation:
-
Ethyl Ester Moiety: Esters are susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid and ethanol.[9][10] This is often the most significant degradation pathway for ester-containing compounds in aqueous environments.
-
Oxazole Ring: While oxazole rings are generally considered thermally stable, they can be susceptible to oxidative conditions and may lack stability in strongly acidic or basic environments, potentially leading to ring-opening.[11][12] Some substituted oxazoles have been shown to be unstable towards hydrolytic ring-opening.[13][14]
Experimental Protocols for Forced Degradation Studies
A stability-indicating analytical method, typically reverse-phase HPLC with UV detection, must be developed first. This method must be able to resolve the parent compound from all significant degradation products.[15]
General Procedure:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).[6]
-
For each condition, dilute the stock solution with the stressor solution to a final target concentration.
-
Expose the solution to the stress condition for a defined period. Samples should be taken at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
At each time point, quench the reaction if necessary (e.g., by neutralizing acidic/basic samples) and dilute to a suitable concentration for analysis.
-
Analyze all samples by the stability-indicating HPLC method to determine the percentage of the parent compound remaining and to observe the formation of degradation products. A target degradation of 5-20% is generally considered ideal to avoid secondary degradation.[6][7]
Specific Stress Conditions:
-
Acid Hydrolysis:
-
Stressor: 0.1 M to 1.0 M Hydrochloric Acid (HCl).[6]
-
Method: Dilute the stock solution with the HCl solution. Incubate at a controlled temperature (e.g., 60 °C).
-
Causality: The ester linkage is prone to acid-catalyzed hydrolysis. Harsh acidic conditions may also challenge the integrity of the oxazole ring.[9]
-
-
Base Hydrolysis:
-
Stressor: 0.1 M to 1.0 M Sodium Hydroxide (NaOH).[6]
-
Method: Dilute the stock solution with the NaOH solution. Conduct the study at room temperature initially, as base-catalyzed hydrolysis is often rapid.
-
Causality: Saponification (base-catalyzed hydrolysis) of the ester is typically much faster than acid hydrolysis. The oxazole ring's stability under strong basic conditions should also be assessed.
-
-
Oxidative Degradation:
-
Stressor: 3% to 30% Hydrogen Peroxide (H₂O₂).
-
Method: Dilute the stock solution with H₂O₂. Store at room temperature, protected from light.
-
Causality: This test reveals susceptibility to oxidation. The electron-rich oxazole ring could be a potential site for oxidative attack.[12]
-
-
Thermal Degradation:
-
Stressor: High Temperature (e.g., 60-80 °C).
-
Method: Store both the solid compound (in a dry oven) and a solution of the compound (in a suitable stable solvent like ethanol) at the elevated temperature.
-
Causality: Assesses the intrinsic thermal stability of the molecule. Oxazoles are generally reported to be thermally stable.[11][12]
-
-
Photostability:
-
Stressor: High-intensity visible and UV light, as specified by ICH Q1B guidelines.[6]
-
Method: Expose a solution of the compound and the solid compound to a calibrated light source. Run a dark control sample in parallel, wrapped in aluminum foil.
-
Causality: Reveals light sensitivity, which can induce photo-oxidation or rearrangement reactions.
-
Data Presentation: Forced Degradation Summary
| Stress Condition | Concentration / Intensity | Temperature (°C) | Duration (hours) | % Assay of Parent | Degradation Products (Peak Area %) |
| Control | N/A | Room Temp | 24 | 100.0 | None Detected |
| Acid Hydrolysis | 0.1 M HCl | 60 | 24 | ||
| Base Hydrolysis | 0.1 M NaOH | Room Temp | 8 | ||
| Oxidation | 3% H₂O₂ | Room Temp | 24 | ||
| Thermal (Solid) | N/A | 80 | 72 | ||
| Thermal (Solution) | N/A | 60 | 72 | ||
| Photostability | ICH Q1B | Room Temp |
Visualization: Forced Degradation Workflow
Conclusion
This guide outlines the essential theoretical considerations and practical experimental workflows for the comprehensive characterization of this compound. While predictions suggest good solubility in organic solvents and potential liabilities at the ester linkage, only rigorous empirical testing can confirm its true physicochemical profile. By following these structured protocols, researchers can generate the high-quality solubility and stability data necessary to advance their research and development efforts, ensuring that formulation and handling decisions are based on a solid scientific foundation. The insights gained from these studies are invaluable for mitigating risks associated with compound instability and for unlocking the full potential of this promising oxazole derivative.
References
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 637-652. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Forced Degradation Studies. Retrieved from [Link]
-
Kamberi, M., et al. (2007). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved from [Link]
-
Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Cogent Chemistry, 9(1). Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
-
Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Cogent Chemistry, 9(1). Retrieved from [Link]
-
Faculty of Science, Taibah University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]
-
University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved from [Link]
-
Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Cogent Chemistry, 9(1). Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 5-ethoxy-4,5-dihydro-1,2-oxazole-3-carboxylate. Retrieved from [Link]
-
Chem-Impex International. (n.d.). Ethyl 5-methyl-4-isoxazolecarboxylate. Retrieved from [Link]
-
Microtrac. (n.d.). Chemical vs. Physical Stability of Formulations. Retrieved from [Link]
-
Wang, Y., et al. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Organic Letters, 23(14), 5457–5460. Retrieved from [Link]
-
ChemSynthesis. (n.d.). ethyl 5-phenyl-1,3-oxazole-4-carboxylate. Retrieved from [Link]
-
van de Merbel, N., et al. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(3), 441–447. Retrieved from [Link]
-
Li, J., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1608. Retrieved from [Link]
-
Chem-Impex International. (n.d.). Oxazole-4-carboxylic acid ethyl ester. Retrieved from [Link]
-
Loughney, D., & Baim, A. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 24-28. Retrieved from [Link]
-
Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. Retrieved from [Link]
-
ChemSynthesis. (n.d.). ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. Retrieved from [Link]
-
ChemSynthesis. (n.d.). ethyl 2-ethyl-5-methyl-1,3-oxazole-4-carboxylate. Retrieved from [Link]
-
Beryozkina, T., et al. (2020). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Molecules, 25(21), 5174. Retrieved from [Link]
-
Chem-Impex International. (n.d.). Ethyl isoxazole-3-carboxylate. Retrieved from [Link]
-
Tian, X., & Maurin, M. B. (2009). Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. Journal of Pharmaceutical Sciences, 98(11), 4427-4435. Retrieved from [Link]
-
Wang, Y., et al. (2021). On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives. Organic Letters, 23(14), 5457-5460. Retrieved from [Link]
-
Chemical Synthesis Database. (n.d.). ethyl 2-phenyl-1,3-oxazole-5-carboxylate. Retrieved from [Link]
-
Baertschi, S. W., & Clemens, M. G. (1988). An Accurate Prediction of the pH Change Due to Degradation: Correction for a "Produced" Secondary Buffering System. Pharmaceutical Research, 5(8), 514-517. Retrieved from [Link]
-
Synsight. (n.d.). 4-Ethyl-2-methyl-1,3-Oxazole-5-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). log k pH = f ( pH ) profiles for the degradation of PPD in aqueous solutions. Retrieved from [Link]
-
Wikipedia. (n.d.). Ketone. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.ws [chem.ws]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. acdlabs.com [acdlabs.com]
- 8. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]
- 9. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An accurate prediction of the pH change due to degradation: correction for a "produced" secondary buffering system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. tandfonline.com [tandfonline.com]
- 13. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
An In-depth Technical Guide to the Synthesis of Ethyl 5-ethyl-1,3-oxazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Oxazole Moiety
The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a valuable component in the design of bioactive molecules. Ethyl 5-ethyl-1,3-oxazole-4-carboxylate, the subject of this guide, is a key intermediate in the synthesis of various more complex molecules, leveraging the reactivity of its ester and the potential for further functionalization of the oxazole core. This document provides a comprehensive overview of the starting materials and a reliable synthetic route to this important building block.
Strategic Synthesis Pathway: A Two-Pronged Approach
The most direct and efficient synthesis of this compound involves the cyclocondensation of two key precursors: ethyl 2-chloro-3-oxopentanoate and propionamide . This strategy, a variation of the Robinson-Gabriel synthesis, provides a high-yielding and scalable route to the target oxazole.
This guide will first detail the preparation of these two critical starting materials, followed by the final condensation step to yield the desired product.
Part 1: Synthesis of the α-Halo Ketone Precursor: Ethyl 2-chloro-3-oxopentanoate
The synthesis of ethyl 2-chloro-3-oxopentanoate is achieved through the α-chlorination of the corresponding β-keto ester, ethyl 3-oxopentanoate (also known as ethyl propionylacetate).
Starting Materials for Ethyl 2-chloro-3-oxopentanoate
| Compound Name | Structure | Molecular Formula | Key Properties | Supplier Examples |
| Ethyl 3-oxopentanoate | C₇H₁₂O₃ | Boiling Point: 190-191 °C | Sigma-Aldrich, TCI, Alfa Aesar | |
| Sulfuryl Chloride | SO₂Cl₂ | Boiling Point: 69.1 °C, Corrosive | Sigma-Aldrich, Acros Organics | |
| Chloroform | CHCl₃ | Boiling Point: 61.2 °C, Volatile | Fisher Scientific, VWR |
Experimental Protocol: Synthesis of Ethyl 2-chloro-3-oxopentanoate[1]
-
Reaction Setup: In a well-ventilated fume hood, a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer is charged with ethyl 3-oxopentanoate (300 g) and chloroform (250 ml).[1]
-
Chlorination: The solution is cooled to 10-15 °C using an ice bath. Sulfuryl chloride (286 g) is added dropwise from the dropping funnel, maintaining the temperature within the specified range.[1]
-
Reaction Progression: After the addition is complete, the mixture is stirred overnight at room temperature. The reaction is then heated to reflux for 30 minutes to ensure completion.[1]
-
Work-up: The reaction mixture is cooled to room temperature and washed sequentially with water, saturated sodium bicarbonate solution, and again with water. The organic layer is dried over anhydrous sodium sulfate.[1]
-
Purification: The chloroform is removed under reduced pressure, and the resulting crude product is purified by vacuum distillation. The fraction boiling at 94-96 °C at 14 mmHg is collected to yield pure ethyl 2-chloro-3-oxopentanoate.[1]
Safety and Handling of Ethyl 2-chloro-3-oxopentanoate
Ethyl 2-chloro-3-oxopentanoate is an irritant. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a chemical fume hood.
Part 2: Synthesis of the Amide Precursor: Propionamide
Propionamide is a simple amide that can be readily prepared from propionic acid and a source of ammonia.
Starting Materials for Propionamide
| Compound Name | Structure | Molecular Formula | Key Properties | Supplier Examples |
| Propionic Acid | C₃H₆O₂ | Boiling Point: 141 °C, Corrosive | Sigma-Aldrich, BASF | |
| Ammonium Hydroxide | NH₄OH | Corrosive, Pungent Odor | Fisher Scientific, VWR |
Experimental Protocol: Synthesis of Propionamide[3]
-
Amidation Reaction: Propionic acid and ammonium hydroxide are mixed in a suitable molar ratio at room temperature in a reactor equipped with a rectification column.[3]
-
Dehydration: The mixture is gradually heated. Water is continuously removed from the reaction mixture through the rectification column to drive the equilibrium towards the formation of the amide.[3]
-
Purification: After the reaction is complete, the crude propionamide is purified by reduced pressure distillation, followed by recrystallization, filtration, and drying to obtain a product of high purity.[3]
An alternative method involves the reaction of propionic acid with urea.[4]
Properties and Handling of Propionamide
Propionamide is a crystalline solid with a melting point of 75-78 °C.[5] It is an important intermediate in various chemical syntheses.[5][6]
Part 3: The Final Condensation: Synthesis of this compound
With both precursors in hand, the final step is the cyclocondensation reaction to form the oxazole ring.
Reaction Workflow
Caption: Final condensation step workflow.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, propionamide is dissolved in a suitable solvent such as toluene or xylene. A base, typically a non-nucleophilic one like potassium carbonate or sodium hydride, is added to the mixture.
-
Addition of the α-Halo Ketone: Ethyl 2-chloro-3-oxopentanoate is added dropwise to the reaction mixture at room temperature.
-
Cyclization: The reaction mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC or GC).
-
Work-up: The mixture is cooled to room temperature, and the solid by-products are filtered off. The filtrate is washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by vacuum distillation to yield pure this compound.
Reaction Mechanism
The reaction proceeds through an initial N-alkylation of the propionamide by the ethyl 2-chloro-3-oxopentanoate, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic oxazole ring.
Sources
- 1. prepchem.com [prepchem.com]
- 2. Ethyl 2-chloro-3-oxopentanoate | C7H11ClO3 | CID 12923424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN104987297A - Preparation method for propanamide - Google Patents [patents.google.com]
- 4. Propanamide - Wikipedia [en.wikipedia.org]
- 5. Propionamide for synthesis 79-05-0 [sigmaaldrich.com]
- 6. Page loading... [wap.guidechem.com]
Ethyl 5-ethyl-1,3-oxazole-4-carboxylate: A Strategic Building Block for Heterocyclic Synthesis
A Senior Application Scientist's Guide to Synthesis, Reactivity, and Utility
The field of organic synthesis, particularly in the realms of medicinal chemistry and materials science, continually seeks versatile and efficient building blocks for the construction of complex molecular architectures. Among the privileged heterocyclic scaffolds, the oxazole ring system stands out for its presence in numerous natural products and pharmacologically active compounds. This guide provides an in-depth technical exploration of Ethyl 5-ethyl-1,3-oxazole-4-carboxylate, a polysubstituted oxazole that serves as a powerful and strategic precursor, most notably in the synthesis of highly substituted pyridines.
This document moves beyond a simple recitation of facts, offering a narrative grounded in the principles of chemical reactivity and synthetic strategy. We will dissect the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative literature. For the researcher, scientist, or drug development professional, this guide aims to be a definitive resource on the practical application of this valuable synthetic intermediate.
Core Characteristics: Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a building block is paramount to its effective use. While specific experimental data for this compound is not broadly published, its properties can be reliably predicted based on its structure and data from closely related analogs.
| Property | Value (Estimated/Calculated) | Source/Basis |
| Molecular Formula | C₈H₁₁NO₃ | - |
| Molecular Weight | 169.18 g/mol | - |
| IUPAC Name | This compound | - |
| CAS Number | Not assigned | - |
| Appearance | Pale yellow solid or oil | Based on analogs[1][2] |
| Boiling Point | >200 °C (estimated) | Extrapolated from analogs |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, THF) | General chemical principles |
Spectroscopic Signatures:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for two distinct ethyl groups: one for the C5-ethyl substituent (a triplet and quartet) and one for the C4-ethyl ester (a triplet and quartet). A key singlet corresponding to the C2-proton of the oxazole ring would also be present.
-
¹³C NMR: The carbon spectrum will display signals for the carbonyl carbon of the ester, the aromatic carbons of the oxazole ring (C2, C4, C5), and the aliphatic carbons of the two ethyl groups.
-
IR Spectroscopy: Key vibrational bands would include a strong C=O stretch for the ester group (around 1720-1740 cm⁻¹) and C=N and C-O-C stretching frequencies characteristic of the oxazole ring.
Synthesis of the Oxazole Core
The construction of the 4,5-disubstituted oxazole ring is achievable through several robust synthetic methodologies. The choice of method often depends on the availability of starting materials and desired scale. The Van Leusen oxazole synthesis stands out as a particularly efficient and modular approach.[3][4]
The Van Leusen reaction involves the base-mediated cycloaddition of an aldehyde with tosylmethyl isocyanide (TosMIC).[4] For a 4,5-disubstituted oxazole like the title compound, a one-pot modification is highly effective, combining an aldehyde, an aliphatic halide, and TosMIC.[3][5][6]
Caption: Proposed synthetic workflow for the target oxazole.
Protocol 1: Synthesis via Condensation
A highly effective method for preparing 4,5-disubstituted oxazoles involves the direct condensation of a carboxylic acid with an isocyanoacetate, activated by a coupling agent.[7] This approach offers excellent functional group tolerance and avoids the pre-generation of activated acid derivatives.[7]
Materials and Reagents:
-
Propanoic acid
-
Ethyl isocyanoacetate
-
4-(Dimethylamino)pyridine (DMAP)
-
Trifluoromethanesulfonic anhydride (Tf₂O) or a similar activating agent (e.g., DMAP-Tf)
-
A non-nucleophilic base (e.g., triethylamine or DIPEA)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for chromatography
Step-by-Step Methodology:
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve propanoic acid (1.0 equiv), DMAP (1.3 equiv), and the non-nucleophilic base (1.5 equiv) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the activating agent (e.g., Tf₂O, 1.3 equiv) dropwise to the stirred solution. An in situ acylpyridinium salt will form.
-
After stirring for 15-20 minutes at 0 °C, add ethyl isocyanoacetate (1.2 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting materials (typically 4-12 hours).
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield pure this compound.
The Cornerstone Reaction: Diels-Alder Cycloaddition for Pyridine Synthesis
The paramount synthetic utility of this compound lies in its function as a masked azadiene. In the Diels-Alder reaction, the oxazole ring behaves as a diene, reacting with a dienophile (an alkene or alkyne) in a [4+2] cycloaddition.[8] This reaction is a powerful and convergent method for constructing highly substituted pyridine rings, which are ubiquitous in pharmaceuticals and agrochemicals.
The mechanism proceeds in two key stages:
-
[4+2] Cycloaddition: The oxazole reacts with a dienophile to form a bicyclic ether intermediate.
-
Rearomatization: This intermediate is typically unstable and, upon heating or acid catalysis, undergoes a retro-Diels-Alder type elimination of the oxygen bridge (as water) to afford the stable, aromatic pyridine ring.
The presence of the electron-donating ethyl group at the C5 position and the electron-withdrawing carboxylate at C4 modulates the electronic properties of the diene system, influencing reactivity and regioselectivity.
Caption: Mechanism of pyridine synthesis via Diels-Alder reaction.
Protocol 2: Diels-Alder Reaction with an Alkene
This protocol details a representative procedure for the synthesis of a tetrahydropyridine derivative, which can be subsequently oxidized to the corresponding pyridine.
Materials and Reagents:
-
This compound
-
A suitable dienophile (e.g., N-phenylmaleimide)
-
High-boiling point solvent (e.g., toluene, xylene, or nitrobenzene)
-
Reaction vessel suitable for high temperatures (e.g., sealed tube or flask with reflux condenser)
Step-by-Step Methodology:
-
In a pressure tube or a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equiv) and the dienophile (1.1 equiv) in the chosen solvent (e.g., toluene).
-
Seal the tube or heat the flask to reflux (typically 110-140 °C). The reaction progress should be monitored by TLC or LC-MS. High pressure can also be used to facilitate the reaction.[9]
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude bicyclic adduct can often be isolated, but it is typically carried forward directly.
-
To facilitate elimination, dissolve the crude adduct in a suitable solvent and add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) and heat, or simply heat the crude adduct at a higher temperature.
-
After the elimination is complete (as monitored by TLC/LC-MS), cool the mixture.
-
Perform an aqueous workup by diluting with ethyl acetate and washing with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final pyridine product by flash column chromatography or recrystallization.
Broader Synthetic Applications and Outlook
Beyond its flagship role in pyridine synthesis, this compound is a versatile platform for further molecular elaboration.
-
Modification of the Ester: The ethyl ester at the C4 position can be readily hydrolyzed to the corresponding carboxylic acid. This acid can then be engaged in a wide array of transformations, such as amide bond couplings, to introduce further diversity and build complex molecular libraries.
-
Functionalization at C2: While the title compound is unsubstituted at C2, the C2 proton of the oxazole ring is the most acidic. Deprotonation with a strong base (e.g., n-BuLi) allows for the introduction of various electrophiles at this position, further expanding its synthetic potential.
-
Medicinal Chemistry Scaffolding: The oxazole core is a key feature in many bioactive molecules.[10] This building block provides a reliable entry point for synthesizing analogs of natural products or designing novel drug candidates where a substituted pyridine or oxazole moiety is desired.[11]
References
-
Wu, B., Wen, J., Zhang, J., Li, J., Xiang, Y.-Z., & Yu, X.-Q. (2009). One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids. Synlett, 2009(03), 500-504. Available at: [Link]
-
Li, P., Wang, L., & Zhang, W. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1696. Available at: [Link]
-
Li, P., Wang, L., & Zhang, W. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC - PubMed Central. Available at: [Link]
-
Wu, B., Wen, J., Zhang, J., Li, J., Xiang, Y.-Z., & Yu, X.-Q. (2009). One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids. Sci-Hub. Available at: [Link]
-
Wikipedia. (n.d.). Robinson–Gabriel synthesis. Available at: [Link]
-
PubChem. (n.d.). Ethyl 5-ethoxy-4,5-dihydro-1,2-oxazole-3-carboxylate. Available at: [Link]
-
Macmillan Group. (n.d.). Oxazole. Available at: [Link]
-
SynArchive. (n.d.). Robinson-Gabriel Synthesis. Available at: [Link]
-
ChemSynthesis. (n.d.). ethyl 5-phenyl-1,3-oxazole-4-carboxylate. Available at: [Link]
-
PubMed. (n.d.). Oxazole as an electron-deficient diene in the Diels-Alder reaction. Available at: [Link]
-
Researcher.Life. (1973). Mechanism of the Robinson-Gabriel synthesis of oxazoles. R Discovery. Available at: [Link]
-
NIH. (n.d.). Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. Available at: [Link]
-
ResearchGate. (n.d.). Scheme 1: Methods for the synthesis of isoxazolo[4,5-b]pyridines. Available at: [Link]
-
Chavan, L. N., Pashikanti, G., Goodman, M. M., & Liebeskind, L. S. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PMC - NIH. Available at: [Link]
-
MDPI. (n.d.). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Available at: [Link]
-
Pilyo, S. G., Kozachenko, O. P., Zhirnov, V. V., et al. (2021). Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. ResearchGate. Available at: [Link]
-
ResearchGate. (2006). The Synthesis of Novel Ethyl 4-(Substituted Amino)Isothiazolo[5,4-b]-Pyridine-5-Carboxylates. Available at: [Link]
-
Oriental Journal of Chemistry. (n.d.). Enantioselective Diels-Alder reactions of carboxylic ester dienophiles catalysed by titanium-based chiral Lewis acid. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of ethyl 5-substituted isoxazole-3-carboxylates 86 in DES. Available at: [Link]
-
Stenutz. (n.d.). ethyl oxazole-5-carboxylate. Available at: [Link]
-
Semantic Scholar. (1986). The high pressure Diels-Alder reactions of 5-methoxy-2-methyl-4-(p-nitrophenyl)oxazole with ethylenic dienophiles. Available at: [Link]
-
ChemSynthesis. (n.d.). ethyl 2-ethyl-5-methyl-1,3-oxazole-4-carboxylate. Available at: [Link]
-
Ibata, T., Nakano, S., Nakawa, H., Toyoda, J., & Isogami, Y. (1986). The Diels–Alder Reactions of 2-Alkyl-5-methoxy-4-(p-nitrophenyl)oxazoles with Ethylenic, Acetylenic, and Azo-Type Dienophiles. Bulletin of the Chemical Society of Japan, 59(2), 433-437. Available at: [Link]
-
ResearchGate. (n.d.). The Diels‐Alder Reaction Ethylenic and Acetylenic Dienophiles. Available at: [Link]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids [organic-chemistry.org]
- 6. sci-hub.se [sci-hub.se]
- 7. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxazole as an electron-deficient diene in the Diels-Alder reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The high pressure Diels-Alder reactions of 5-methoxy-2-methyl-4-(p-nitrophenyl)oxazole with ethylenic dienophiles. | Semantic Scholar [semanticscholar.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Ethyl 5-ethyl-1,3-oxazole-4-carboxylate: A Scaffolding for Next-Generation Therapeutics in Medicinal Chemistry
Abstract
The oxazole motif is a cornerstone in medicinal chemistry, gracing the structures of numerous clinically approved drugs and investigational agents.[1][2][3][4] This technical guide delves into the untapped potential of a specific, yet promising derivative: Ethyl 5-ethyl-1,3-oxazole-4-carboxylate . While direct biological data on this compound is nascent, its structural features and the well-documented pharmacological profile of the oxazole core provide a fertile ground for hypothesizing and exploring its applications in drug discovery. This document will serve as an in-depth resource for researchers, scientists, and drug development professionals, offering a roadmap to unlock the therapeutic promise of this intriguing molecule. We will dissect its potential in key therapeutic areas, provide actionable experimental protocols for its evaluation, and lay a logical framework for its advancement as a lead candidate.
The Oxazole Scaffold: A Privileged Structure in Drug Discovery
The five-membered 1,3-oxazole ring is a bioisostere of other key aromatic systems and is revered for its metabolic stability and ability to engage in a multitude of non-covalent interactions, including hydrogen bonding, π–π stacking, and hydrophobic interactions.[1][4][5] These properties make it an ideal scaffold for designing molecules that can effectively interact with biological targets such as enzymes and receptors.[1][4] The versatility of the oxazole ring is evident in the diverse therapeutic activities exhibited by its derivatives, which span anti-inflammatory, anticancer, antimicrobial, and antiviral applications.[1][4][6]
Clinically successful drugs underscore the significance of the oxazole core. For instance, Oxaprozin , a non-steroidal anti-inflammatory drug (NSAID), and Linezolid , a potent antibiotic, both feature this heterocyclic system.[1][4] The continued interest in oxazole derivatives is fueled by their adaptability for structural modification at the C2, C4, and C5 positions, allowing for the fine-tuning of their pharmacological profiles.[7]
This compound: An Emerging Player
While "this compound" is not yet extensively characterized in peer-reviewed biological literature, its mention in recent patent literature as a key intermediate in the synthesis of novel therapeutic agents provides a crucial starting point for our investigation.[8][9]
Known Synthetic Utility: A Clue to Potential Applications
Notably, this compound has been cited as a building block for the synthesis of substituted hydantoinamides, which are being explored as antagonists of ADAMTS7 (A Disintegrin and Metalloproteinase with Thrombospondin Motifs 7).[10][8] The ADAMTS family of proteases is implicated in a range of physiological and pathological processes, including inflammation and cardiovascular diseases.[10] This link strongly suggests that "this compound" could be a valuable precursor for developing modulators of inflammatory and cardiovascular pathways.
Postulated Therapeutic Applications and Investigational Roadmap
Based on the established biological activities of the broader oxazole class and the specific synthetic context of our target molecule, we can logically infer several high-potential therapeutic applications for "this compound" and its derivatives. The following sections outline these potential applications and provide a strategic workflow for their investigation.
Caption: Logical workflow for investigating the therapeutic potential of this compound.
Anti-inflammatory Activity
The documented use of our lead compound in synthesizing ADAMTS7 inhibitors provides the most direct rationale for exploring its anti-inflammatory potential.[10][8]
This assay serves as a primary screen for anti-inflammatory activity by measuring the inhibition of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[11][12]
Methodology:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with varying concentrations of "this compound" (e.g., 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).
-
Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plates for 24 hours.
-
Nitrite Measurement: Measure the nitrite concentration in the culture supernatant using the Griess reagent. The absorbance is read at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-only treated group. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of NO production).
Data Interpretation:
| Compound | Concentration (µM) | % NO Inhibition |
| This compound | 1 | Hypothetical |
| 10 | Hypothetical | |
| 50 | Hypothetical | |
| 100 | Hypothetical | |
| Dexamethasone (Positive Control) | 10 | Expected >80% |
A significant, dose-dependent reduction in NO production would indicate promising anti-inflammatory properties, warranting further investigation into the underlying mechanism, such as the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6).[13]
Anticancer Activity
The oxazole scaffold is present in numerous compounds with demonstrated anticancer activity.[6][14][15] Therefore, evaluating "this compound" for its cytotoxic and anti-proliferative effects against various cancer cell lines is a logical next step.
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[16]
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of "this compound" (e.g., 0.1, 1, 10, 50, 100 µM) for 48 or 72 hours. Include a vehicle control.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value.
Data Interpretation:
| Cell Line | IC₅₀ of this compound (µM) |
| MCF-7 | Hypothetical |
| A549 | Hypothetical |
| HCT116 | Hypothetical |
Low IC₅₀ values against specific cancer cell lines would suggest selective cytotoxicity and merit further investigation into the mechanism of cell death (e.g., apoptosis assays).[17]
Antimicrobial Activity
Given that the oxazole ring is a key feature of the antibiotic linezolid, it is plausible that "this compound" or its derivatives could possess antimicrobial properties.[1][4][18][19][20]
This assay is the gold standard for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[21][22]
Methodology:
-
Preparation of Bacterial Inoculum: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) corresponding to a 0.5 McFarland standard.
-
Compound Dilutions: Perform serial two-fold dilutions of "this compound" in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).[21]
Data Interpretation:
| Bacterial Strain | MIC of this compound (µg/mL) |
| Staphylococcus aureus | Hypothetical |
| Escherichia coli | Hypothetical |
| Pseudomonas aeruginosa | Hypothetical |
Low MIC values against a range of pathogenic bacteria would indicate significant antimicrobial activity.
Caption: A streamlined workflow for the in vitro evaluation of novel therapeutic compounds.
Physicochemical Properties and Drug-Likeness: An In Silico Perspective
Prior to extensive laboratory synthesis and testing, an in silico assessment of "this compound" can provide valuable insights into its potential as a drug candidate. Properties such as lipophilicity (LogP), molecular weight, and the number of hydrogen bond donors and acceptors can be predicted using computational tools like SwissADME.[23][24] These parameters are crucial for evaluating compliance with Lipinski's Rule of Five, a guideline for assessing the drug-likeness of a chemical compound.[23]
Predicted Physicochemical Properties (Hypothetical):
| Property | Predicted Value | Lipinski's Rule of Five Compliance |
| Molecular Weight ( g/mol ) | < 500 | Yes |
| LogP | < 5 | Yes |
| Hydrogen Bond Donors | < 5 | Yes |
| Hydrogen Bond Acceptors | < 10 | Yes |
A favorable in silico profile would suggest good oral bioavailability and membrane permeability, further strengthening the rationale for its development. The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of small heterocyclic molecules are well-studied and provide a predictive framework for our target compound.[25][26]
Conclusion and Future Directions
"this compound" represents a promising, yet underexplored, scaffold in medicinal chemistry. Its structural relationship to a vast class of biologically active oxazole derivatives, coupled with its documented role as a precursor to potential anti-inflammatory agents, provides a strong impetus for a comprehensive investigation into its therapeutic potential. The experimental roadmaps outlined in this guide offer a systematic approach to evaluating its efficacy in anti-inflammatory, anticancer, and antimicrobial applications. Positive outcomes from these initial in vitro screens will pave the way for more advanced preclinical studies, including mechanism of action elucidation, in vivo efficacy models, and lead optimization to enhance potency and selectivity. The journey from a promising scaffold to a clinically viable drug is arduous, but for "this compound," the initial signposts are encouraging.
References
- BenchChem. (n.d.). In Vitro Assay Protocols for Novel Antimicrobial Compounds.
- Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239.
- Ben Hsouna, A., et al. (2017). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 7(5), 277-284.
- Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs, 16(3), 223-8.
- Yadav, P., & Shah, K. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Medicinal Chemistry, 21(9), 956-968.
- Yadav, P., & Shah, K. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Medicinal Chemistry. [Online ahead of print].
- BenchChem. (n.d.). In Vitro Assay Development for Novel Anti-Cancer Agents.
- Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar.
- Singh, A., et al. (2023). A report on synthesis and applications of small heterocyclic compounds: Oxazole. AIP Conference Proceedings, 2645(1), 020002.
- El-Gamal, M. I., et al. (2023).
- Al-Ostoot, F. H., et al. (2025). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches.
- Franken, N. A. P., et al. (2006). New Anticancer Agents: In Vitro and In Vivo Evaluation. Current Clinical Pharmacology, 1(1), 91-100.
- Harris, L. G., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17765–17775.
- Lo, Y. C., et al. (2011). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Journal of Experimental & Clinical Cancer Research, 30, 29.
- El-Gamal, M. I., et al. (2023).
- Singh, R., et al. (2025). Oxazole- and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry.
- Glavaš, M., et al. (2021). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Molecules, 26(11), 3183.
- BenchChem. (n.d.). The Synthesis of Novel Anti-inflammatory and Antimicrobial Compounds: Application Notes and Protocols.
- El-Gamal, M. I., et al. (2023).
- Yuniati, Y., et al. (2018). In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. Bali Medical Journal, 7(2), 335-340.
- WO2021094436A1 - Substituted hydantoinamides as adamts7 antagonists. (2021).
- EP3822265A1 - Substituted hydantoinamides as adamts7 antagonists. (2021).
- Guedes, J. S., et al. (2023). In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp. Marine Drugs, 21(3), 163.
- SwissADME Analysis Of Some Selected Analogues Of Pyrrole. (2025). IJCRT.org.
-
Oxazole. (n.d.). In Wikipedia. Retrieved from [Link]
- Oxazole-Based Molecules: Recent Advances on Biological Activities. (2026). Bentham Science.
- 5-Ethoxyoxazole-4-carboxamide. (n.d.). Smolecule.
- Gomtsyan, A. (2012). Heterocycles in Medicinal Chemistry. Chemistry of Heterocyclic Compounds, 48, 7-10.
- Wang, W., & Wang, L. (2015). ADME of Biologics—What Have We Learned from Small Molecules?. The AAPS Journal, 17(1), 25-34.
- ADME Principles in Small Molecule Drug Discovery and Development: An Industrial Perspective. (2023). Clinical Tree.
- ES2902799T3 - Inhibidores de indoleamina 2,3-dioxigenasa y/o de triptófano 2,3... (n.d.).
- CN111601810A - 吲哚胺2,3-双加氧酶和/或色氨酸2,3-双加氧酶的抑制剂. (n.d.).
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. eurekaselect.com [eurekaselect.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. CN111601810A - å²åèº2,3-åå æ°§é ¶å/æè²æ°¨é ¸2,3-åå æ°§é ¶çæå¶å - Google Patents [patents.google.com]
- 10. WO2021094436A1 - Substituted hydantoinamides as adamts7 antagonists - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. iv.iiarjournals.org [iv.iiarjournals.org]
- 16. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. discovery.researcher.life [discovery.researcher.life]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ijcrt.org [ijcrt.org]
- 24. researchgate.net [researchgate.net]
- 25. ADME of Biologics—What Have We Learned from Small Molecules? - PMC [pmc.ncbi.nlm.nih.gov]
- 26. clinicalpub.com [clinicalpub.com]
Methodological & Application
Application Note & Protocol: A Streamlined, One-Pot Synthesis of Ethyl 5-ethyl-1,3-oxazole-4-carboxylate
Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of Ethyl 5-ethyl-1,3-oxazole-4-carboxylate, a substituted oxazole of interest in medicinal chemistry and materials science. Oxazole scaffolds are privileged structures in numerous biologically active compounds, making efficient and scalable synthetic routes highly valuable.[1][2] This guide details a modern and highly efficient one-pot method that proceeds directly from readily available carboxylic acids, employing an in-situ activation strategy followed by a [3+2] cycloaddition with ethyl isocyanoacetate.[1][2] The protocol is designed for researchers, scientists, and drug development professionals, offering not just a procedure, but also insights into the underlying reaction mechanism and experimental rationale.
Introduction and Scientific Rationale
The 1,3-oxazole ring is a cornerstone heterocyclic motif found in a wide array of natural products and pharmaceutical agents, exhibiting diverse biological activities including anti-inflammatory, anti-cancer, and anti-bacterial properties.[3] Consequently, the development of robust and versatile synthetic methodologies for accessing substituted oxazoles is a significant focus in organic synthesis.
Traditionally, methods like the Robinson-Gabriel or Van Leusen syntheses have been employed, but they can require harsh conditions or multi-step preparations of starting materials.[4][5][6] This application note details a contemporary approach that circumvents many of these challenges by directly coupling a carboxylic acid (propanoic acid) with an activated isocyanide (ethyl isocyanoacetate). The key to this transformation is the in-situ activation of the carboxylic acid using a stable triflylpyridinium reagent, which forms a highly reactive acylpyridinium salt. This intermediate is then efficiently trapped by the isocyanoacetate to construct the desired 4,5-disubstituted oxazole core in a single, streamlined operation.[2]
This method offers several advantages:
-
Operational Simplicity: A one-pot procedure reduces handling, purification steps, and overall reaction time.
-
Broad Substrate Scope: The methodology is generally tolerant of various functional groups on the carboxylic acid component.[1]
-
Readily Available Starting Materials: Propanoic acid and ethyl isocyanoacetate are common, commercially available reagents.
Reaction Mechanism and Workflow
The synthesis proceeds via a well-elucidated pathway involving the activation of the carboxylic acid, nucleophilic attack, and subsequent cyclization.
Proposed Reaction Mechanism
The reaction is initiated by the activation of propanoic acid with a triflylpyridinium reagent, such as one derived from 4-(dimethylamino)pyridine (DMAP) and triflic anhydride (DMAP-Tf). This forms a highly electrophilic acylpyridinium salt intermediate. The base (DMAP) then deprotonates the α-carbon of ethyl isocyanoacetate, generating a nucleophile that attacks the acylpyridinium salt. The resulting adduct undergoes an intramolecular cyclization, driven by the attack of the oxygen anion onto the isocyanide carbon, followed by elimination to yield the aromatic oxazole ring.[2]
Caption: High-level experimental workflow diagram.
Detailed Experimental Protocol
Safety Precaution: This procedure must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile), must be worn at all times.
Materials and Equipment
-
Reagents:
-
Propanoic Acid (≥99%) [4][7][8] * Ethyl 2-isocyanoacetate (≥97%) [6][9][10] * 4-(Dimethylamino)pyridine (DMAP) (≥99%) [3][5] * 1-(Trifluoromethanesulfonyl)pyridin-1-ium-4-yl(dimethyl)azanide (DMAP-Tf) or a suitable activating agent [2] * Dichloromethane (DCM), anhydrous (≥99.8%) [11][12][13] * Magnesium Sulfate (MgSO₄), anhydrous
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
-
-
Equipment:
-
Round-bottom flask with stir bar
-
Condenser and heating mantle with stirrer
-
Nitrogen or Argon gas inlet
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Glassware for column chromatography
-
Reagent Data and Stoichiometry
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount (mmol) | Mass / Volume | Hazards |
| Propanoic Acid | 74.08 | 1.0 | 2.0 | 148 mg (150 µL) | Flammable, Corrosive, Causes severe skin burns and eye damage. [7][8][14] |
| Ethyl Isocyanoacetate | 113.11 | 1.2 | 2.4 | 271 mg (262 µL) | Harmful if swallowed or inhaled, Combustible liquid, Skin and eye irritant. [6][9][10][15] |
| DMAP | 122.17 | 1.5 | 3.0 | 367 mg | Toxic if swallowed, Fatal in contact with skin, Causes serious eye damage. [3][5][16][17] |
| DMAP-Tf | 270.28 | 1.3 | 2.6 | 703 mg | Corrosive, handle with care. |
| Dichloromethane (DCM) | 84.93 | - | - | 20 mL | Skin and eye irritant, Suspected of causing cancer. [11][12][13][18][19] |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add propanoic acid (1.0 eq, 2.0 mmol, 148 mg) and 4-(Dimethylamino)pyridine (DMAP) (1.5 eq, 3.0 mmol, 367 mg).
-
Inert Atmosphere: Seal the flask with a septum and place it under a dry nitrogen atmosphere.
-
Solvent Addition: Add anhydrous dichloromethane (20 mL) via syringe. Stir the mixture at room temperature until all solids have dissolved.
-
Activation: Carefully add the DMAP-Tf activating reagent (1.3 eq, 2.6 mmol, 703 mg) to the reaction mixture in one portion. Stir the resulting solution for 5 minutes at room temperature. A slight color change may be observed.
-
Nucleophile Addition: Add ethyl 2-isocyanoacetate (1.2 eq, 2.4 mmol, 271 mg) dropwise to the reaction mixture via syringe over 1-2 minutes.
-
Reaction: Place the flask in a pre-heated oil bath at 40 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% Ethyl Acetate in Hexanes). The reaction is typically complete within 30-60 minutes. [2]8. Work-up: Once the reaction is complete (as indicated by the consumption of the starting materials), cool the flask to room temperature.
-
Quenching and Extraction: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.
-
Characterization: The structure of the final product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
This protocol outlines a highly efficient and practical one-pot synthesis of this compound from propanoic acid and ethyl isocyanoacetate. By leveraging an in-situ carboxylic acid activation strategy, this method provides a rapid and scalable route to a valuable heterocyclic building block, avoiding the use of harsh reagents or complex multi-step procedures. The detailed steps and safety considerations provided herein are intended to enable researchers to successfully and safely implement this modern synthetic transformation in their laboratories.
References
-
Organic Syntheses Procedure. A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate. Available at: [Link]
-
Lab Alley. Propionic Acid - Safety Data Sheet. Available at: [Link]
-
Carl ROTH. Safety Data Sheet: Propionic acid. Available at: [Link]
-
Carl ROTH. Safety Data Sheet: DMAP. Available at: [Link]
-
Carl ROTH. Safety Data Sheet: Dichloromethane. Available at: [Link]
-
Chavan, L. N., et al. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. 2025; 90, 3727-3732. Available at: [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: dichloromethane. Available at: [Link]
-
Georganics. ETHYL ISOCYANOACETATE SAFETY DATA SHEET. Available at: [Link]
-
Lab Alley. Dichloromethane-Safety-Data-Sheet-SDS.pdf. Available at: [Link]
-
Royal Society of Chemistry. Flow Synthesis of Ethyl Isocyanoacetate Enabling the Telescoped Synthesis of 1,2,4-Triazoles and Pyrrolo[1,2-c]pyrimidines. Available at: [Link]
-
Cole-Parmer. Material Safety Data Sheet - Ethyl Isocyanoacetate, 97% (GC). Available at: [Link]
-
ResearchGate. (PDF) A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate. Available at: [Link]
-
Nenajdenko, V. G. Isocyanoacetate Derivatives: Synthesis, Reactivity, and Application. Chemical Reviews. 2014; 114(15), 7469-7528. Available at: [Link]
Sources
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.ca [fishersci.ca]
- 5. carlroth.com [carlroth.com]
- 6. Ethyl isocyanoacetate - Safety Data Sheet [chemicalbook.com]
- 7. archpdfs.lps.org [archpdfs.lps.org]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. georganics.sk [georganics.sk]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. fishersci.com [fishersci.com]
- 13. chemos.de [chemos.de]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. synquestlabs.com [synquestlabs.com]
- 16. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 17. jubilantingrevia.com [jubilantingrevia.com]
- 18. thermofishersci.in [thermofishersci.in]
- 19. media.laballey.com [media.laballey.com]
Application Notes and Protocols for the Integration of Ethyl 5-Ethyl-1,3-Oxazole-4-Carboxylate in Contemporary Drug Discovery Workflows
Abstract
The oxazole scaffold represents a privileged heterocyclic motif in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities.[1][2] This document provides a comprehensive experimental framework for the initial characterization and advancement of a novel oxazole-containing compound, Ethyl 5-ethyl-1,3-oxazole-4-carboxylate, within a drug discovery pipeline. We delineate a strategic, multi-tiered screening cascade designed to efficiently identify its biological targets and evaluate its therapeutic potential, with a focus on oncology. The protocols herein are designed to be robust and adaptable, guiding researchers from initial high-throughput screening to lead optimization.
Introduction: The Rationale for Investigating this compound
The five-membered oxazole ring, containing both nitrogen and oxygen, is a cornerstone in the development of new therapeutic agents due to its ability to engage with various enzymes and receptors through diverse non-covalent interactions.[1] Oxazole derivatives have been successfully developed as anticancer, anti-inflammatory, and antimicrobial agents.[2][3] Given this precedent, this compound, a structurally related yet understudied molecule, presents a compelling starting point for a drug discovery campaign.
Our strategic approach is to first broadly assess the compound's bioactivity across a panel of cancer cell lines to identify potential areas of efficacy. Positive hits will then trigger a cascade of more focused mechanistic and safety profiling studies. This "phenotypic-first" approach is particularly valuable when the specific molecular target of a novel compound is unknown.[4]
The Drug Discovery Workflow: A Phased Approach
The journey from a novel chemical entity to a viable drug candidate is a multi-step process.[5] Our proposed workflow for this compound is designed to be iterative and data-driven, ensuring that resources are focused on the most promising avenues.
Figure 1: A phased drug discovery workflow for this compound.
Phase 1: Primary Screening & Hit Identification
The initial goal is to cast a wide net to determine if this compound possesses cytotoxic or cytostatic activity against a diverse panel of human cancer cell lines.
Protocol: High-Throughput Cell Viability Screening
This protocol is designed for a 96- or 384-well plate format to rapidly assess the effect of the compound on cell proliferation.[6]
Materials:
-
This compound (powder form)
-
Anhydrous DMSO
-
Selected cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Appropriate cell culture media and supplements
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Positive control (e.g., Doxorubicin)
-
Microplate reader
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Perform serial dilutions to create a range of concentrations for testing (e.g., 100 µM to 1 nM).
-
Cell Seeding: Culture selected cancer cell lines to ~80% confluency. Trypsinize, count, and seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well). Allow cells to adhere overnight.
-
Compound Treatment: Add the serially diluted compound to the appropriate wells. Include vehicle control (DMSO) and positive control wells.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control. Plot the dose-response curves and calculate the GI50 (concentration for 50% growth inhibition) for each cell line.
| Parameter | Value |
| Plate Format | 96-well |
| Seeding Density | 5,000 cells/well |
| Compound Concentration Range | 1 nM - 100 µM |
| Incubation Time | 72 hours |
| Readout | Luminescence |
Phase 2: Hit-to-Lead & Target Deconvolution
A confirmed "hit" from the primary screen will have a GI50 value in the low micromolar range or better. The next steps are to validate this activity and begin to understand the mechanism of action.[5][7]
Protocol: Apoptosis and Cell Cycle Analysis
This protocol uses flow cytometry to determine if the observed growth inhibition is due to cell cycle arrest or the induction of apoptosis.
Materials:
-
Hit cancer cell line(s)
-
This compound
-
Propidium Iodide (PI) / RNase Staining Buffer for cell cycle analysis
-
Annexin V-FITC / PI Apoptosis Detection Kit
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Treatment: Seed the hit cell line in 6-well plates and treat with the compound at its GI50 and 5x GI50 concentrations for 24 and 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash with cold PBS.
-
Staining for Cell Cycle: For cell cycle analysis, fix the cells in cold 70% ethanol. Prior to analysis, wash and resuspend in PI/RNase staining buffer.
-
Staining for Apoptosis: For apoptosis analysis, resuspend live cells in Annexin V binding buffer and stain with Annexin V-FITC and PI according to the kit protocol.
-
Flow Cytometry: Acquire data on a flow cytometer.
-
Data Analysis: Analyze the cell cycle distribution (Sub-G1, G1, S, G2/M phases) and the percentage of apoptotic cells (early and late).
Strategy: Target Identification
Many oxazole derivatives exert their anticancer effects by inhibiting protein kinases.[8] A logical next step is to screen this compound against a broad panel of kinases.
Figure 2: Workflow for kinase target identification and validation.
Protocol: In Silico and In Vitro ADME/Tox Profiling
Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is crucial to avoid late-stage failures.[9]
In Silico Profiling: Utilize web-based tools like SwissADME or pkCSM to predict key physicochemical properties, drug-likeness, and potential toxicity liabilities based on the compound's structure.[9]
In Vitro Assays:
| Assay | Purpose |
| PAMPA (Parallel Artificial Membrane Permeability Assay) | Predicts passive intestinal absorption.[10] |
| Microsomal Stability Assay | Determines metabolic stability in the presence of liver enzymes.[10] |
| CYP Inhibition Assays | Assesses the potential for drug-drug interactions by measuring inhibition of key Cytochrome P450 enzymes.[11] |
| hERG Inhibition Assay | Evaluates the risk of cardiac toxicity. |
| Cytotoxicity in Primary Cells | Determines selectivity by comparing toxicity in cancer cells versus normal cells (e.g., primary hepatocytes). |
Phase 3: Lead Optimization
If the compound demonstrates a promising activity profile and acceptable initial ADME/Tox properties, it becomes a "lead" compound. The goal of lead optimization is to synthesize and test analogs to improve potency, selectivity, and pharmacokinetic properties.[7][12]
Key Activities:
-
Structure-Activity Relationship (SAR): Systematically modify the ethyl groups and the carboxylate ester on the oxazole core to understand their contribution to activity and ADME properties.
-
Improving Potency and Selectivity: Use data from kinase profiling and SAR to design analogs with enhanced affinity for the primary target and reduced off-target effects.
-
Optimizing Pharmacokinetics: Modify the structure to improve metabolic stability, solubility, and permeability based on the results of the in vitro ADME assays.
Conclusion
This compound, as a member of the pharmacologically significant oxazole family, warrants systematic investigation. The experimental protocols and strategic workflow detailed in these application notes provide a robust and scientifically grounded framework for its evaluation. By following this phased approach, researchers can efficiently assess its therapeutic potential, elucidate its mechanism of action, and lay the groundwork for a successful hit-to-lead and lead optimization campaign.
References
-
A review for cell-based screening methods in drug discovery - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]
-
Cell-Based Assays in High-Throughput Screening for Drug Discovery - Lifescience Global. (n.d.). Retrieved January 17, 2026, from [Link]
-
High-throughput assays for promiscuous inhibitors - PubMed - NIH. (n.d.). Retrieved January 17, 2026, from [Link]
-
Cell-Based Assays: A Crucial Component of the Drug Discovery Process - BioIVT. (2018, July 20). Retrieved January 17, 2026, from [Link]
-
High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed. (2020, October 8). Retrieved January 17, 2026, from [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Retrieved January 17, 2026, from [Link]
-
Hit to Lead Optimization in Drug Discovery - Excelra. (n.d.). Retrieved January 17, 2026, from [Link]
-
Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022, June 1). Retrieved January 17, 2026, from [Link]
-
Strategies and tactics for optimizing the Hit-to-Lead process and beyond--a computational chemistry perspective - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]
-
High-Throughput Screening Assays. (n.d.). Retrieved January 17, 2026, from [Link]
-
In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM - PMC. (n.d.). Retrieved January 17, 2026, from [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]
-
Hit to lead - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
-
High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel - Lab on a Chip (RSC Publishing). (n.d.). Retrieved January 17, 2026, from [Link]
-
Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies | Bentham Science. (n.d.). Retrieved January 17, 2026, from [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - MDPI. (2020, March 31). Retrieved January 17, 2026, from [Link]
-
Hit and Lead Optimization - Universiteit Leiden. (n.d.). Retrieved January 17, 2026, from [Link]
-
Hit-to-lead (H2L) and Lead Optimization in Medicinal Chemistry. (n.d.). Retrieved January 17, 2026, from [Link]
-
In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM | ACS Omega. (2020, June 25). Retrieved January 17, 2026, from [Link]
-
ADME Principles in Small Molecule Drug Discovery and Development: An Industrial Perspective - Clinical Tree. (2023, September 17). Retrieved January 17, 2026, from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. benthamscience.com [benthamscience.com]
- 4. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hit to lead - Wikipedia [en.wikipedia.org]
- 6. assaygenie.com [assaygenie.com]
- 7. excelra.com [excelra.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cellgs.com [cellgs.com]
- 11. clinicalpub.com [clinicalpub.com]
- 12. Hit and Lead Optimization - Leiden University [universiteitleiden.nl]
Introduction: The Strategic Value of the Oxazole-4-Carboxamide Scaffold
An Application Guide for the Synthesis of 5-Ethyl-1,3-oxazole-4-carboxamides
Topic: "Ethyl 5-ethyl-1,3-oxazole-4-carboxylate" reaction with amines Audience: Researchers, scientists, and drug development professionals.
The oxazole ring is a privileged five-membered heterocyclic motif that is a cornerstone in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it a valuable scaffold for designing biologically active agents.[2][3] Specifically, the oxazole-4-carboxamide substructure has garnered significant attention as it provides a rigid framework with tunable hydrogen-bonding capabilities, which is crucial for molecular recognition and pharmacological optimization.[1][2] These compounds have demonstrated a wide spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[2][4]
This application note provides a comprehensive guide to the synthesis of novel 5-ethyl-1,3-oxazole-4-carboxamides through the aminolysis of the readily accessible starting material, this compound. We present detailed protocols for both uncatalyzed (thermal) and catalyzed reaction conditions, offering researchers flexibility based on the reactivity of the amine substrate and desired process efficiency. The causality behind experimental choices, potential challenges, and data interpretation are discussed to ensure robust and reproducible outcomes.
Reaction Mechanism: The Aminolysis of an Ethyl Ester
The conversion of an ester to an amide in the presence of an amine, known as aminolysis, is a fundamental nucleophilic acyl substitution reaction.[5] The reaction can proceed through several pathways, with the most common being a stepwise addition-elimination mechanism.
-
Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of the amine attacking the electrophilic carbonyl carbon of the ester. This forms a transient, high-energy tetrahedral intermediate.[5]
-
Proton Transfer: A proton transfer step may occur, often facilitated by a second molecule of the amine acting as a base, to neutralize the positive charge on the nitrogen and create a better leaving group (alkoxide vs. alcohol).[6]
-
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide (EtO⁻) as a leaving group.
-
Final Deprotonation: The resulting protonated amide is deprotonated by the previously formed ethoxide or another amine molecule to yield the final, neutral amide product and ethanol.
This process is often reversible and can be slow, particularly with unreactive esters or sterically hindered amines.[7] Reaction rates can be influenced by solvent polarity and temperature.[8] To accelerate the reaction, especially for less nucleophilic amines like anilines, catalysts can be employed. Bifunctional catalysts, such as 2-pyridone derivatives, are particularly effective as they can activate both the ester and the amine simultaneously through hydrogen bonding.[9]
Caption: General mechanism for the aminolysis of an ethyl ester.
Experimental Workflow Overview
The overall process for synthesizing oxazole-4-carboxamides via aminolysis follows a standard synthetic chemistry workflow. This involves careful setup, controlled reaction conditions, and systematic purification and analysis.
Caption: A generalized workflow for the synthesis and purification.
Protocols for Synthesis
Two primary protocols are presented below. Protocol 1 is a straightforward thermal method suitable for reactive primary and secondary amines. Protocol 2 utilizes a catalyst to improve reaction rates and yields, which is particularly beneficial for less reactive or sterically demanding amines.
Protocol 1: Uncatalyzed Thermal Aminolysis
This method relies on heat to drive the reaction and is best suited for nucleophilic, non-volatile amines.
Materials:
-
This compound
-
Amine of choice (e.g., benzylamine, piperidine) (1.5 - 3.0 equivalents)
-
High-boiling point solvent (e.g., Toluene, Dioxane, or neat conditions if the amine is a liquid)
-
Microwave reaction vial or heavy-walled pressure tube
-
Magnetic stirrer and stir bar
-
Heating mantle or microwave reactor
-
Standard workup and purification glassware/reagents (Ethyl acetate, Brine, Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq., e.g., 183 mg, 1.0 mmol).
-
Reagent Addition: Add the desired amine (2.0 eq., 2.0 mmol). If the amine is a solid, add a minimal amount of a suitable solvent like toluene (2 mL) to ensure mixing. If the amine is a liquid, it can often be used as the solvent (neat conditions).
-
Sealing and Heating: Securely cap the vial. Place it in a pre-heated oil bath at 120-150 °C or in a microwave reactor set to the same temperature.
-
Rationale: High temperatures are necessary to overcome the activation energy for the uncatalyzed reaction.[7] A sealed vessel is crucial to prevent the evaporation of volatile reagents.
-
-
Monitoring: Stir the reaction mixture for 4-24 hours. Monitor the reaction progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or LC-MS until the starting ester is consumed.
-
Workup: Once the reaction is complete, cool the vessel to room temperature. Dilute the mixture with ethyl acetate (20 mL). Transfer the solution to a separatory funnel and wash with brine (2 x 15 mL) to remove any highly polar impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure oxazole-4-carboxamide.
Protocol 2: Catalyzed Aminolysis using 6-Chloro-2-pyridone
This protocol employs a bifunctional organocatalyst to facilitate the reaction under milder conditions, expanding the scope to less reactive amines.[9]
Materials:
-
All materials from Protocol 1
-
6-Chloro-2-pyridone (Catalyst, 10-20 mol%)
-
Toluene (Anhydrous)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq., 183 mg, 1.0 mmol) and 6-chloro-2-pyridone (0.2 eq., 26 mg, 0.2 mmol).
-
Rationale: An inert atmosphere prevents potential side reactions with atmospheric moisture. 6-chloro-2-pyridone acts as a bifunctional catalyst, activating the ester via hydrogen bonding with its NH group and activating the amine with its carbonyl group.[9]
-
-
Reagent Addition: Add anhydrous toluene (3 mL) followed by the amine (1.2 eq., 1.2 mmol).
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Rationale: The catalyst lowers the activation energy, allowing for effective conversion at lower temperatures compared to the thermal method. Aromatic solvents like toluene are often optimal for this type of catalysis.[9]
-
-
Monitoring: Stir the reaction for 2-12 hours, monitoring progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL). Wash the organic phase sequentially with 1M HCl (1 x 10 mL) to remove the basic amine, saturated NaHCO₃ solution (1 x 10 mL) to remove the acidic catalyst, and finally brine (1 x 15 mL).
-
Rationale: The aqueous washes effectively remove the excess amine and the catalyst, simplifying the subsequent purification step.
-
-
Drying, Concentration, and Purification: Follow steps 6 and 7 from Protocol 1 to isolate the final product. The catalyst can often be recovered from the acidic wash if desired.[9]
Representative Data and Interpretation
The choice of protocol significantly impacts reaction outcomes, especially when varying the amine's nucleophilicity and steric bulk. The following table presents hypothetical, yet chemically reasonable, results for the reaction of this compound with various amines.
| Entry | Amine | Protocol | Conditions | Time (h) | Yield (%) |
| 1 | Benzylamine | 1 | 140 °C (Microwave) | 6 | 85 |
| 2 | Benzylamine | 2 | 100 °C, 20 mol% Cat. | 4 | 92 |
| 3 | Piperidine | 1 | 120 °C (Neat) | 4 | 91 |
| 4 | Piperidine | 2 | 80 °C, 20 mol% Cat. | 2 | 95 |
| 5 | Aniline | 1 | 150 °C (Microwave) | 24 | < 10 |
| 6 | Aniline | 2 | 100 °C, 20 mol% Cat. | 12 | 68 |
Interpretation of Results:
-
Effect of Amine Nucleophilicity: Aliphatic amines like benzylamine (Entry 1-2) and the secondary amine piperidine (Entry 3-4) are strong nucleophiles and react efficiently under both thermal and catalyzed conditions. In contrast, aniline (Entry 5-6), a much weaker nucleophile due to the delocalization of its lone pair into the aromatic ring, shows very poor conversion without a catalyst.
-
Advantage of Catalysis: The catalyzed protocol (Protocol 2) consistently provides higher yields in shorter reaction times and at lower temperatures. This is most dramatically illustrated with aniline (Entry 6), where the catalyst is essential for achieving a reasonable yield.[9] This energy-efficient approach is preferable for sensitive substrates.
-
Steric Hindrance: While not explicitly shown in the table, highly hindered amines (e.g., t-butylamine) would be expected to react much slower than less hindered ones (e.g., benzylamine) in both protocols due to non-bonded steric interactions in the transition state.[8]
Conclusion
The synthesis of 5-ethyl-1,3-oxazole-4-carboxamides from the corresponding ethyl ester is a robust and versatile transformation. For simple, nucleophilic amines, direct thermal aminolysis provides a straightforward route to the desired products. However, for more challenging substrates, such as electron-deficient or sterically hindered amines, the use of an organocatalyst like 6-chloro-2-pyridone is highly recommended. The catalyzed protocol offers significant advantages, including milder reaction conditions, shorter reaction times, and improved yields, making it a valuable tool for medicinal chemists and drug development professionals aiming to expand their library of bioactive molecules.
References
- The Pivotal Role of Oxazole-4-Carboxylic Acid in the Synthesis of Bioactive Molecules: Application Notes and Protocols - Benchchem.
- Ethyl oxazole-4-carboxylate | 23012-14-8 - Benchchem.
-
Energy-Efficient Green Catalysis: Supported Gold Nanoparticle-Catalyzed Aminolysis of Esters with Inert Tertiary Amines by C–O and C–N Bond Activations | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
6-Halo-2-pyridone as an efficient organocatalyst for ester aminolysis - RSC Publishing. Available at: [Link]
-
Formation of Amides From Esters - Master Organic Chemistry. Available at: [Link]
-
Laboratory experiments involving ammonolysis of esters. Available at: [Link]
-
One-Pot Synthesis of Amides and Esters from 2,2,2-Trihaloethyl Esters Using Phosphorus(III) Reagents | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Acylation. Part XXIX. The mechanism of ester aminolysis in non-hydroxylic media and the effect of nitrogen-containing leaving groups - Journal of the Chemical Society B: Physical Organic (RSC Publishing). Available at: [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC - NIH. Available at: [Link]
-
Recent advance in oxazole-based medicinal chemistry - ResearchGate. Available at: [Link]
-
Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications | Bentham Science Publishers. Available at: [Link]
-
Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes - PubMed Central. Available at: [Link]
-
24.3: Synthesis of Amides - Chemistry LibreTexts. Available at: [Link]
-
Computational Study of the Aminolysis of Esters. The Reaction of Methylformate with Ammonia | Request PDF - ResearchGate. Available at: [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Acylation. Part XXIX. The mechanism of ester aminolysis in non-hydroxylic media and the effect of nitrogen-containing leaving groups - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. 6-Halo-2-pyridone as an efficient organocatalyst for ester aminolysis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04651A [pubs.rsc.org]
The Versatile Scaffold: Ethyl 5-ethyl-1,3-oxazole-4-carboxylate in the Synthesis of Bioactive Heterocycles
Introduction: The Oxazole Motif in Drug Discovery
The 1,3-oxazole ring is a privileged five-membered heterocyclic scaffold that has garnered significant attention from medicinal chemists and pharmacologists. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions allow for effective binding to a wide array of biological targets.[1][2] This has led to the discovery of numerous oxazole-containing compounds with a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[2][3][4] As a result, the development of synthetic routes to novel oxazole derivatives is a key area of research in the pursuit of new therapeutic agents.[5]
This guide focuses on a particularly useful and versatile building block: Ethyl 5-ethyl-1,3-oxazole-4-carboxylate . The strategic placement of the ethyl group at the C5 position and the ethyl ester at the C4 position provides two distinct points for chemical modification, making this molecule an ideal starting point for the construction of diverse libraries of bioactive compounds. This document will provide a comprehensive overview of its synthesis, key chemical transformations, and detailed protocols for its application in the synthesis of heterocycles with therapeutic potential.
I. Synthesis of the Core Scaffold: this compound
A reliable and scalable synthesis of the title compound is paramount for its use in drug discovery programs. While several methods exist for the synthesis of substituted oxazoles, the Hantzsch oxazole synthesis provides a robust and adaptable route for the preparation of this compound.[6][7] This classical method involves the condensation of an α-haloketone with a primary amide.
Protocol 1: Hantzsch-Type Synthesis of this compound
This protocol is adapted from the general principles of the Hantzsch oxazole synthesis.
Reaction Scheme:
Caption: Hantzsch-type synthesis of the target oxazole.
Materials and Reagents:
-
Propionamide
-
Ethyl 2-chloroacetoacetate
-
High-purity solvent (e.g., Toluene or Dioxane)
-
Anhydrous Sodium Carbonate (Na₂CO₃) or other suitable base
-
Standard laboratory glassware for reflux and work-up
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine propionamide (1.0 equivalent) and a suitable solvent (e.g., Toluene).
-
Addition of Reagents: To the stirred suspension, add ethyl 2-chloroacetoacetate (1.0 equivalent) and a mild base such as sodium carbonate (1.2 equivalents).
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove any inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.
Expected Yield and Characterization:
-
Yield: 60-75%
-
Appearance: Colorless to pale yellow oil.
-
Characterization: The structure should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
II. Key Chemical Transformations and Applications
The synthetic utility of this compound lies in the selective manipulation of its functional groups. The ester can be readily hydrolyzed to the corresponding carboxylic acid, which serves as a key intermediate for the synthesis of a wide range of carboxamide derivatives.
A. Hydrolysis to 5-ethyl-1,3-oxazole-4-carboxylic acid
The conversion of the ethyl ester to the carboxylic acid is a fundamental step that opens the door to a plethora of amide coupling reactions. This transformation is typically achieved under basic conditions.
Protocol 2: Saponification of this compound
Reaction Scheme:
Caption: Saponification of the ethyl ester to the carboxylic acid.
Materials and Reagents:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) and Water
-
Hydrochloric acid (HCl), 1M aqueous solution
-
Ethyl acetate for extraction
-
Anhydrous sodium sulfate
Step-by-Step Procedure:
-
Dissolution: Dissolve this compound (1.0 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).
-
Hydrolysis: Add LiOH (1.5 equivalents) to the solution and stir at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Acidification: Once the starting material is consumed, remove the THF under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid.
Expected Yield and Characterization:
-
Yield: >90%
-
Appearance: White to off-white solid.
-
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and melting point determination.
B. Amide Coupling to Synthesize Bioactive Heterocycles
The resulting 5-ethyl-1,3-oxazole-4-carboxylic acid is a versatile intermediate for the synthesis of a wide range of amides. This is particularly relevant in medicinal chemistry, as the carboxamide linkage is a common feature in many biologically active molecules, including kinase inhibitors and GPCR antagonists.[8][9][10]
General Amide Coupling Workflow:
Caption: General workflow for amide bond formation.
III. Application Notes: Synthesis of Bioactive Oxazole Carboxamides
The following protocols illustrate the use of this compound as a precursor for the synthesis of representative classes of bioactive molecules.
Application Note 1: Synthesis of a Potential Kinase Inhibitor Scaffold
Many kinase inhibitors feature a heterocyclic core linked to an aromatic amine via a carboxamide bridge.[11][12] This protocol outlines the synthesis of an N-aryl-5-ethyl-1,3-oxazole-4-carboxamide, a common scaffold in this class of drugs.
Protocol 3: Synthesis of N-(4-methoxyphenyl)-5-ethyl-1,3-oxazole-4-carboxamide
Materials and Reagents:
-
5-ethyl-1,3-oxazole-4-carboxylic acid
-
4-methoxyaniline
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate and Hexane for purification
Step-by-Step Procedure:
-
Activation: To a solution of 5-ethyl-1,3-oxazole-4-carboxylic acid (1.0 equivalent) in anhydrous DMF, add HATU (1.1 equivalents) and DIPEA (2.0 equivalents). Stir the mixture at room temperature for 15-20 minutes.
-
Coupling: Add 4-methoxyaniline (1.05 equivalents) to the reaction mixture and continue stirring at room temperature for 12-16 hours.
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with saturated aqueous lithium chloride solution, then brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the residue by column chromatography (Hexane:Ethyl Acetate) to obtain the desired product.
Data Presentation:
| Compound | Molecular Formula | Molecular Weight | Yield (%) |
| N-(4-methoxyphenyl)-5-ethyl-1,3-oxazole-4-carboxamide | C₁₃H₁₄N₂O₃ | 246.26 | 70-85 |
Application Note 2: Synthesis of a Scaffold for GPCR Antagonists
Oxazole carboxamides have also been identified as potent antagonists for G-protein coupled receptors (GPCRs), such as the prostacyclin receptor.[9] The following protocol describes the synthesis of a representative scaffold.
Protocol 4: Synthesis of N-benzyl-5-ethyl-1,3-oxazole-4-carboxamide
Materials and Reagents:
-
5-ethyl-1,3-oxazole-4-carboxylic acid
-
Benzylamine
-
EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Procedure:
-
Activation: In a round-bottom flask, dissolve 5-ethyl-1,3-oxazole-4-carboxylic acid (1.0 equivalent), EDCI (1.2 equivalents), and HOBt (1.2 equivalents) in anhydrous DCM.
-
Coupling: Add triethylamine (1.5 equivalents) followed by benzylamine (1.1 equivalents) to the reaction mixture. Stir at room temperature for 18-24 hours.
-
Work-up: Dilute the reaction mixture with DCM and wash with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash chromatography to yield the final product.
Data Presentation:
| Compound | Molecular Formula | Molecular Weight | Yield (%) |
| N-benzyl-5-ethyl-1,3-oxazole-4-carboxamide | C₁₃H₁₄N₂O₂ | 230.26 | 75-90 |
IV. Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block for the synthesis of a wide range of bioactive heterocycles. Its straightforward synthesis and the presence of two orthogonal functional handles allow for the rapid generation of diverse chemical libraries for drug discovery. The protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this scaffold in the development of novel therapeutics targeting a variety of diseases. Future work in this area could involve the exploration of further derivatization of the ethyl group at the C5 position or the development of one-pot procedures for the synthesis of complex oxazole-containing molecules.
References
- Abdel-Magid, A. F., & Cohen, J. H. (2012). Recent advances in the discovery of isoxazole carboxamides as potent and selective inhibitors of phosphodiesterase 4. In Annual Reports in Medicinal Chemistry (Vol. 47, pp. 191-206). Academic Press.
- Bozorov, K., Zhao, J., & Aisa, H. A. (2019). 1,3-Oxazole: a privileged scaffold in drug discovery. RSC advances, 9(52), 30489-30507.
- Chen, Y., et al. (2020). Oxazole-containing compounds as anticancer agents. European Journal of Medicinal Chemistry, 193, 112211.
-
Garg, A. K., Singh, R. K., Srimali, K., & Sinha, S. K. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 1-6. [Link]
- Kakkar, S., & Narasimhan, B. (2019).
- Li, Y., et al. (2018). Oxazole derivatives and their anti-inflammatory activity. European Journal of Medicinal Chemistry, 157, 123-137.
- Liu, K., et al. (2019). Discovery of novel oxazole derivatives as potent and selective inhibitors of protein kinase C. Bioorganic & Medicinal Chemistry Letters, 29(16), 2139-2143.
- Malamas, M. S., et al. (2000). 5-(4-Phenylbenzyl)oxazole-4-carboxamides as prostacyclin receptor antagonists. Bioorganic & medicinal chemistry letters, 10(9), 929-932.
- Nunes, C. D., et al. (2020). Oxazole-based compounds in medicinal chemistry. Molecules, 25(3), 675.
- Patel, R. V., Patel, J. K., & Kumari, P. (2014). Recent updates on the synthesis and medicinal applications of oxazole derivatives. European journal of medicinal chemistry, 86, 145-167.
- Pinner, A., & Klein, F. (1877). Ueber die Einwirkung von Ammoniak auf Phenylacetat. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1897.
- Robinson, R. (1909). A new synthesis of oxazoles. Journal of the Chemical Society, Transactions, 95, 2167-2174.
- Singh, P., & Kaur, M. (2018). Recent developments in the synthesis and medicinal applications of oxazole containing compounds. European Journal of Medicinal Chemistry, 157, 1118-1144.
- Turchi, I. J. (1986). The chemistry of oxazoles. In Oxazoles (pp. 1-342). John Wiley & Sons.
- Van Leusen, A. M., Hoogenboom, B. E., & Siderius, H. (1972). A new synthesis of oxazoles from tosylmethyl isocyanide and carbonyl compounds. Tetrahedron letters, 13(23), 2369-2372.
- Wang, Z., et al. (2019). Discovery of novel oxazole-based compounds as potent inhibitors of Janus kinase 2. Bioorganic & Medicinal Chemistry, 27(18), 115001.
- Wu, J., et al. (2013). Discovery of 4-amino-5-aryl-oxazole derivatives as a new class of potent and selective inhibitors of protein kinase B (Akt). Journal of medicinal chemistry, 56(11), 4359-4371.
- Yan, Y., & Ganesan, A. (2000). Solid-phase synthesis of 2,4,5-trisubstituted oxazoles.
- Zhang, H. Z., Zhao, Z. L., & Zhou, C. H. (2018). Recent advance in oxazole-based medicinal chemistry. European journal of medicinal chemistry, 144, 444-492.
- Zhou, Y., et al. (2016). Discovery of N-(4-((1,3,4-oxadiazol-2-yl)methyl)phenyl)-5-methylisoxazole-4-carboxamide derivatives as novel and potent inhibitors of c-Met kinase. European journal of medicinal chemistry, 117, 214-226.
-
Chavan, S. P., et al. (2023). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubMed. (2021). Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. Retrieved from [Link]
-
Wikipedia. (n.d.). Van Leusen reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Retrieved from [Link]
Sources
- 1. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 2. jddtonline.info [jddtonline.info]
- 3. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jddtonline.info [jddtonline.info]
- 5. benthamscience.com [benthamscience.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel isoxazole carboxamides as growth hormone secretagogue receptor (GHS-R) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and preliminary evaluation of 5-(4-phenylbenzyl)oxazole-4-carboxamides as prostacyclin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New thiazole carboxamides as potent inhibitors of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 12. WO2011086085A1 - Thiazole and oxazole kinase inhibitors - Google Patents [patents.google.com]
Application Notes & Protocols: Investigating "Ethyl 5-ethyl-1,3-oxazole-4-carboxylate" as a Novel Anti-Inflammatory Agent
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Oxazole Scaffold as a Privileged Structure in Anti-Inflammatory Drug Discovery
The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a prominent structural motif in medicinal chemistry due to its versatile chemical properties and ability to interact with various biological targets.[1][2][3][4] Numerous oxazole-containing compounds, both from natural and synthetic origins, exhibit a wide array of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][2][3] One notable example of an oxazole-containing anti-inflammatory drug is Oxaprozin, a non-steroidal anti-inflammatory drug (NSAID) used for treating osteoarthritis and rheumatoid arthritis, which primarily acts by inhibiting cyclooxygenase (COX) enzymes.[5]
This document provides a comprehensive guide for the investigation of Ethyl 5-ethyl-1,3-oxazole-4-carboxylate as a potential novel anti-inflammatory agent. While direct studies on the anti-inflammatory properties of this specific molecule are not extensively documented, its structural similarity to other biologically active oxazoles suggests it is a promising candidate for exploration. These notes will provide hypothesized mechanisms of action and detailed protocols for its synthesis, characterization, and rigorous preclinical evaluation.
Synthesis and Characterization of this compound
The starting material, this compound, can be procured from commercial suppliers.[6] A general synthetic route for similar oxazole derivatives often involves the reaction of an appropriate starting material with ethyl isocyanoacetate.[7]
Protocol for Characterization: Upon receipt or synthesis, the compound's identity and purity should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.
-
High-Performance Liquid Chromatography (HPLC): To determine purity.
Hypothesized Mechanism of Action: Targeting Key Inflammatory Pathways
Inflammation is a complex biological response involving a cascade of molecular and cellular events.[1] Key enzymatic pathways, such as those mediated by cyclooxygenase (COX) and lipoxygenase (LOX), are central to the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[1][8] Many existing NSAIDs exert their effects by inhibiting COX enzymes.[5]
Given the prevalence of COX inhibition among oxazole-based anti-inflammatory agents, a primary hypothesis is that this compound may act as a COX inhibitor . Additionally, it may modulate other key inflammatory signaling pathways, such as the NF-κB pathway , which controls the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.[1]
Caption: Hypothesized anti-inflammatory mechanism of this compound.
In Vitro Evaluation: A Step-by-Step Approach to Mechanistic Insights
In vitro assays are crucial for the initial screening of anti-inflammatory activity and for elucidating the mechanism of action in a controlled environment.[8][9]
Cell Viability Assay (MTT Assay)
Rationale: Before assessing anti-inflammatory effects, it's essential to determine the non-toxic concentration range of the test compound.
Protocol:
-
Seed human monocytic cell lines (e.g., THP-1) or murine macrophage cell lines (e.g., J774A.1) in a 96-well plate.[10][11]
-
Treat the cells with a range of concentrations of this compound for 24 hours.
-
Add MTT reagent [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] and incubate for 3-4 hours.[12]
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 545 nm.[12]
Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages
Rationale: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in macrophages, leading to the production of pro-inflammatory cytokines.[13][14] This assay is a standard model for evaluating potential anti-inflammatory agents.[10]
Protocol:
-
Culture macrophages (e.g., THP-1 or J774A.1) and pre-treat with non-toxic concentrations of this compound for 1 hour.[11]
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified period (e.g., 18-24 hours).[11][14]
-
Collect the cell culture supernatant for cytokine analysis.
Quantification of Pro-inflammatory Cytokines (ELISA)
Rationale: To quantify the inhibitory effect of the test compound on the production of key pro-inflammatory mediators.
Protocol (for TNF-α):
-
Coat a 96-well plate with a monoclonal antibody specific for TNF-α.[15]
-
Add standards and collected cell culture supernatants to the wells and incubate.[15][16]
-
Wash the plate and add an enzyme-linked polyclonal antibody specific for TNF-α.[15][16]
-
After another wash, add a substrate solution to develop color in proportion to the amount of TNF-α.[15][16]
-
Stop the reaction and measure the absorbance.
-
A similar protocol can be followed for other cytokines like IL-6 and IL-1β.[14]
| Parameter | Control | LPS | LPS + Test Compound (Low Dose) | LPS + Test Compound (High Dose) | LPS + Positive Control (e.g., Dexamethasone) |
| TNF-α (pg/mL) | < 50 | 2500 | 1500 | 800 | 600 |
| IL-6 (pg/mL) | < 20 | 1800 | 1000 | 500 | 400 |
Table 1: Example Data from In Vitro Cytokine Release Assay
Cyclooxygenase (COX) Inhibition Assay
Rationale: To directly assess whether the compound inhibits COX-1 and/or COX-2 enzymes.
Protocol (Fluorometric):
-
A commercial COX inhibitor screening kit can be used for this assay.[12][17][18][19]
-
The assay is based on the fluorometric detection of Prostaglandin G2, the intermediate product generated by the COX enzyme.[18]
-
Prepare the test inhibitor at various concentrations.
-
In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme.[19]
-
Add the test inhibitor or a known inhibitor (e.g., celecoxib for COX-2) and pre-incubate.[18][20]
-
Initiate the reaction by adding arachidonic acid.[20]
-
Measure the fluorescence kinetically (e.g., Ex/Em = 535/587 nm).[18]
-
Calculate the percent inhibition and determine the IC50 value.
Caption: Workflow for in vitro anti-inflammatory evaluation.
In Vivo Validation: Assessing Efficacy in a Preclinical Model
In vivo models are essential to confirm the anti-inflammatory effects observed in vitro and to assess the compound's overall physiological effects.[9][21]
Carrageenan-Induced Paw Edema in Rodents
Rationale: This is a widely used and reproducible model for screening acute anti-inflammatory activity.[22][23][24] The inflammatory response is biphasic, with an early phase mediated by histamine and serotonin and a later phase primarily driven by prostaglandins.[23]
Protocol:
-
Use male Wistar or Sprague-Dawley rats (180-200 g).[23]
-
Divide the animals into groups: vehicle control, test compound (at different doses), and positive control (e.g., Indomethacin).[22][23]
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.[23]
-
Administer the vehicle, test compound, or positive control (e.g., via oral gavage).[23]
-
After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[23][25]
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[23][25]
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point: Edema (mL) = Vₜ - V₀.[23]
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group.
| Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h | % Inhibition |
| Vehicle Control | - | 0.85 | - |
| Test Compound | 10 | 0.60 | 29.4 |
| Test Compound | 30 | 0.42 | 50.6 |
| Indomethacin | 10 | 0.35 | 58.8 |
Table 2: Example Data from Carrageenan-Induced Paw Edema Model
Data Interpretation and Future Directions
Significant inhibition of paw edema in the in vivo model, particularly in the later phase (3-5 hours), would suggest that this compound may be acting through the inhibition of prostaglandin synthesis.[23] This would be further supported by a low IC50 value in the COX-2 inhibition assay. A reduction in pro-inflammatory cytokines like TNF-α and IL-6 in the in vitro assays would indicate that the compound can modulate key inflammatory signaling pathways.
Should this compound demonstrate promising anti-inflammatory activity, future research should focus on:
-
Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs to optimize potency and reduce potential toxicity.
-
Pharmacokinetic studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
-
Chronic inflammation models: Evaluating the compound in models of chronic inflammatory diseases such as arthritis.
Conclusion
This compound represents a viable starting point for the development of novel anti-inflammatory agents, based on the well-established pharmacological importance of the oxazole scaffold. The detailed protocols provided herein offer a robust framework for a thorough preclinical evaluation of its potential therapeutic efficacy.
References
- In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.
- View of Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives | Journal of Drug Delivery and Therapeutics.
- Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv.
- Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol - Benchchem.
- Performing a Quantitative ELISA Assay to Detect Human TNF-a | Fisher Scientific.
- Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies - MDPI.
- In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs - MDPI.
- Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives | Journal of Drug Delivery and Therapeutics.
- Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC - PubMed Central.
- In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed.
- New In Vivo LPS Model for Anti-Inflammatory Drug Profiling - Sygnature Discovery.
- (PDF) Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives - ResearchGate.
- In vitro pharmacological screening methods for anti-inflammatory agents - ResearchGate.
- κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol - ResearchGate.
- In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review.
- Inflammation & Autoimmune Disease Models | IBD, RA, EAE - WuXi Biology.
- Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives - ResearchGate.
- Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed.
- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
- Carrageenan induced Paw Edema Model - Creative Biolabs.
- COX2 Inhibitor Screening Assay Kit - BPS Bioscience.
- COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777) - Assay Genie.
- Tumor Necrosis Factor-a ELISA Kit, Human (CKH200A) - Bulletin - Sigma-Aldrich.
- Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC - NIH.
- TNF-α (free) ELISA.
- Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC - NIH.
- Macrophage Inflammatory Assay - PMC - NIH.
- Mouse TNF alpha ELISA Kit User Manual.
- COX-2 (human) Inhibitor Screening Assay Kit - Cayman Chemical.
- Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Publishing.
- Human TNF‑a ELISA Kit Product Information Sheet (Pub. No. MAN0003931 5.0 (32)).
- Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents.
- Immune Cell Stimulation via LPS Protocol - Thermo Fisher Scientific.
- Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies | Request PDF.
- Lipopolysaccharide-induced inflammation in monocytes/macrophages is bl | IJN.
- WO2021094436A1 - Substituted hydantoinamides as adamts7 antagonists - Google Patents.
- Induction of unique macrophage subset by simultaneous stimulation with LPS and IL-4.
- SUBSTITUTED HYDANTOINAMIDES AS ADAMTS7 ANTAGONISTS - European Patent Office - EP 3822265 A1 - Googleapis.com.
- LPS-inflammation induced MPs do not activate macrophages.... - ResearchGate.
- Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies - OUCI.
- This compound AldrichCPR | Sigma-Aldrich.
- This compound | 32968-45-9 - Sigma-Aldrich.
- Buy 5-Ethoxyoxazole-4-carboxamide - Smolecule.
- 5-Ethyl-3-(3-methylthiophen-2-yl)isoxazole-4-carboxylic acid 5g - Dana Bioscience.
- Ethyl 5-ethoxy-4,5-dihydro-1,2-oxazole-3-carboxylate - PubChem.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. This compound | 32968-45-9 [sigmaaldrich.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. journalajrb.com [journalajrb.com]
- 9. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 10. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 13. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - FR [thermofisher.com]
- 14. dovepress.com [dovepress.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. assets.fishersci.com [assets.fishersci.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. assaygenie.com [assaygenie.com]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 22. jddtonline.info [jddtonline.info]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 25. inotiv.com [inotiv.com]
Application Notes & Protocols for the Preclinical Evaluation of Ethyl 5-ethyl-1,3-oxazole-4-carboxylate as a Potential Anti-Cancer Agent
Section 1: Introduction & Rationale
The landscape of oncology is perpetually challenged by the evolution of drug resistance and the pressing need for novel therapeutic agents with improved efficacy and safety profiles.[1] Chemotherapy remains a cornerstone of cancer treatment, but its success is often limited by these factors, necessitating a continuous search for new chemical entities that can overcome existing hurdles.[1] Heterocyclic compounds are a rich source of pharmacologically active scaffolds, with the 1,3-oxazole ring system being particularly prominent in the development of new anti-cancer drugs.[2][3]
Oxazole derivatives have demonstrated a remarkable breadth of anti-cancer activity, attributable to their ability to interact with a diverse array of molecular targets crucial for tumor growth and survival.[2][4] Known mechanisms include the inhibition of critical enzymes like DNA topoisomerases and protein kinases, disruption of microtubule dynamics, and modulation of signaling pathways such as STAT3.[4] This versatility makes the oxazole core a privileged scaffold for medicinal chemists.
This document provides a comprehensive framework for the systematic preclinical evaluation of a novel compound, Ethyl 5-ethyl-1,3-oxazole-4-carboxylate . The following protocols are designed to guide researchers through a logical, multi-stage workflow, from initial in vitro cytotoxicity screening to preliminary in vivo efficacy studies and target deconvolution. The causality behind each experimental choice is explained to provide a robust, self-validating system for assessing the compound's therapeutic potential.
Section 2: Compound Characterization & Handling
Scientific integrity begins with a well-characterized molecule. Before initiating biological assays, it is imperative to confirm the identity, purity, and stability of this compound.
-
Identity and Purity: Confirm the chemical structure using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS). Purity should be assessed using High-Performance Liquid Chromatography (HPLC), with a target purity of >95% for all biological studies.
-
Solubility: Determine the compound's solubility in common laboratory solvents. Dimethyl sulfoxide (DMSO) is typically used for initial stock solutions.
-
Stability: Assess the compound's stability in the chosen solvent (e.g., DMSO) and in cell culture media over the time course of the planned experiments.
Protocol: Stock Solution Preparation
-
Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).
-
Facilitate dissolution by vortexing or brief sonication. Ensure the compound is fully dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C or -80°C, protected from light. For working solutions, dilute the stock in the appropriate cell culture medium immediately before use.
Section 3: In Vitro Evaluation: Assessing Cytotoxicity & Cell Death
The initial phase of screening aims to determine if the compound exhibits cytotoxic or anti-proliferative effects against cancer cells and to begin understanding its mechanism of action.
Rationale for Cell Line Selection
The choice of cell lines is critical for understanding the potential breadth of the compound's activity. It is recommended to use a panel of well-characterized human cancer cell lines from diverse tissue origins (e.g., breast, colon, lung, leukemia) to identify sensitive cancer types.[3][5] Comparing activity against a non-cancerous cell line (e.g., human fibroblasts) can provide an early indication of tumor specificity and potential toxicity.
Protocol 1: Cell Viability Assessment (MTT Assay)
The MTT assay is a robust colorimetric method for measuring cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[6] The assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[7][8]
Workflow for MTT Cytotoxicity Assay
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Step-by-Step Methodology:
-
Cell Plating: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[6]
-
Compound Treatment: Prepare a series of dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated cells.
-
Incubation: Incubate the plate for a defined period, typically 48 or 72 hours.
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[7][8]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]
-
Data Acquisition: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Data Presentation: IC50 Values
| Cell Line | Tissue of Origin | IC50 (µM) after 72h |
| MCF-7 | Breast Cancer | [Experimental Value] |
| A549 | Lung Cancer | [Experimental Value] |
| HCT116 | Colon Cancer | [Experimental Value] |
| PC-3 | Prostate Cancer | [Experimental Value] |
| MRC-5 | Normal Lung Fibroblast | [Experimental Value] |
Protocol 2: Apoptosis Induction Analysis (Annexin V/PI Staining)
To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), an Annexin V and Propidium Iodide (PI) dual-staining assay followed by flow cytometry is the gold standard. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V. PI is a DNA-binding dye that is excluded by cells with intact membranes, thus it only stains late apoptotic or necrotic cells.[10]
Interpreting Annexin V/PI Flow Cytometry Data
Caption: Quadrant analysis of Annexin V/PI dual-staining flow cytometry data.
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 and 2x IC50 concentrations for a relevant time period (e.g., 24, 48 hours). Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).[11]
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle trypsinization method. Combine all cells from each well and wash twice with cold 1X PBS by centrifuging at 300-600 x g for 5 minutes.[10][12]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC or APC) and 5 µL of PI solution (or as recommended by the kit manufacturer).[12]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[10]
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour. Be sure to include unstained and single-stained controls for proper compensation and gating.[11]
Section 4: Preliminary Mechanism of Action (MoA) & Target Identification
Identifying the molecular target of a novel compound is a critical step in drug development, providing a rationale for its biological effects and enabling structure-based drug design.[13][14]
Potential Target Pathways for Oxazole Derivatives
Based on extensive literature, oxazole-containing compounds are known to inhibit several key cancer-related pathways.[2][4] A plausible hypothesis is that this compound may interfere with one of these established mechanisms, such as tubulin polymerization or a specific protein kinase.[15]
Hypothetical Kinase Inhibition Pathway
Caption: Hypothetical inhibition of a pro-survival kinase signaling pathway.
Protocol 3: Target Identification via Affinity-Based Pull-Down
Affinity-based pull-down is a powerful biochemical method to identify direct binding partners of a small molecule from a complex protein mixture, such as a cell lysate.[13][16] This involves immobilizing the compound on a solid support (e.g., agarose beads) and using it as "bait" to capture its target proteins.[17]
Workflow for Affinity-Based Target Identification
Caption: General workflow for identifying protein targets using an affinity-based pull-down approach.
Conceptual Methodology:
-
Probe Synthesis: Synthesize a derivative of the lead compound that incorporates a linker at a position non-essential for its biological activity. This requires preliminary Structure-Activity Relationship (SAR) studies.
-
Immobilization: Covalently attach the linker-modified compound to a solid support, such as NHS-activated agarose beads.
-
Lysate Incubation: Prepare a native (non-denatured) protein lysate from a cancer cell line highly sensitive to the compound. Incubate the lysate with the compound-conjugated beads. A parallel incubation with control beads (no compound) is essential.
-
Washing and Elution: Thoroughly wash the beads to remove proteins that are non-specifically bound. Elute the specifically bound proteins using a competitive ligand or by changing buffer conditions (e.g., pH, salt concentration).
-
Identification: Separate the eluted proteins by SDS-PAGE. Excise unique protein bands and identify them using mass spectrometry (e.g., LC-MS/MS).
-
Validation: The identified candidate targets must be validated through orthogonal methods, such as Drug Affinity Responsive Target Stability (DARTS) or by demonstrating a direct functional consequence of the compound on the purified protein.[17]
Section 5: In Vivo Efficacy Evaluation
Positive in vitro results must be validated in a whole-organism model to assess the compound's efficacy, pharmacokinetics, and potential toxicity.[18][19]
Model Selection: Cell Line-Derived Xenografts (CDX)
For initial in vivo efficacy testing, the cell line-derived xenograft (CDX) model is a well-established, reproducible, and cost-effective choice.[20][21] This model involves implanting human cancer cell lines subcutaneously into immunocompromised mice.[18] While Patient-Derived Xenograft (PDX) models offer higher clinical relevance by better recapitulating tumor heterogeneity, CDX models are ideal for the initial screening phase.[22][23]
Protocol 4: Subcutaneous CDX Efficacy Study
Step-by-Step Methodology:
-
Animal Model: Use immunocompromised mice (e.g., Athymic Nude or NOD/SCID), 6-8 weeks old.
-
Cell Implantation: Subcutaneously inject a suspension of a sensitive human cancer cell line (e.g., 2-5 million cells in Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Compound Formulation and Dosing: Formulate the compound in a suitable vehicle (e.g., saline with 5% DMSO and 10% Tween® 80). Administer the compound via a clinically relevant route (e.g., intraperitoneal injection or oral gavage) at one or more dose levels, on a pre-determined schedule (e.g., daily for 21 days). The control group receives the vehicle only.
-
Monitoring: Measure tumor volume and mouse body weight 2-3 times per week. Body weight is a key indicator of toxicity.
-
Endpoint: The study concludes when tumors in the control group reach a pre-defined size, or after a fixed duration. Euthanize the mice, excise the tumors, and record their final weights.
-
Data Analysis: Compare the mean tumor volume and weight between the treated and control groups. Calculate the Tumor Growth Inhibition (TGI) percentage.
Data Presentation: In Vivo Efficacy
| Treatment Group | Dose (mg/kg) & Schedule | Mean Final Tumor Volume (mm³) ± SEM | % TGI | Mean Body Weight Change (%) |
| Vehicle Control | - | [Experimental Value] | - | [Experimental Value] |
| Compound X | 25 mg/kg, QD | [Experimental Value] | [Calculated Value] | [Experimental Value] |
| Compound X | 50 mg/kg, QD | [Experimental Value] | [Calculated Value] | [Experimental Value] |
| Positive Control | - | [Experimental Value] | [Calculated Value] | [Experimental Value] |
Section 6: Summary & Future Directions
This document outlines a systematic, multi-tiered approach for the preclinical evaluation of this compound. The workflow progresses logically from fundamental in vitro cytotoxicity and apoptosis assays to advanced target identification and culminates in a proof-of-concept in vivo efficacy study. Successful outcomes from this workflow would provide strong evidence for the compound's potential as an anti-cancer drug candidate.
Future work should focus on lead optimization to improve potency and drug-like properties, comprehensive ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, and exploring the potential for combination therapies with existing standards of care.
Section 7: References
-
Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central.[Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed Central.[Link]
-
Patient-derived tumour xenografts as models for oncology drug development. PubMed Central.[Link]
-
Target identification of small molecules: an overview of the current applications in drug discovery. PubMed Central.[Link]
-
Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science.[Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.[Link]
-
Cell Viability Assays. NCBI Bookshelf.[Link]
-
Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. Xenostart.[Link]
-
Target Identification and Validation (Small Molecules). University College London.[Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies.[Link]
-
(PDF) Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate.[Link]
-
Small-molecule Target and Pathway Identification. Broad Institute.[Link]
-
Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. PubMed.[Link]
-
Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology.[Link]
-
Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Proprevia.[Link]
-
Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science.[Link]
-
Exploring Novel Oxazole Derivatives for Cancer Therapy: Design, Synthesis, and Mechanistic Insights. PubMed.[Link]
-
In vitro assays and techniques utilized in anticancer drug discovery. PubMed.[Link]
-
1,3‐Oxazoles as Anticancer Compounds. ChemistryViews.[Link]
-
Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology.[Link]
-
In vitro methods of screening of anticancer agents. Slideshare.[Link]
-
In vitro Cancer Drug Screening Services. Visikol.[Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences.[Link]
-
Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers.[Link]
-
Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. PubMed.[Link]
-
Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. Ukrainica Bioorganica Acta.[Link]
Sources
- 1. Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. 1,3‐Oxazoles as Anticancer Compounds - ChemistryViews [chemistryviews.org]
- 4. benthamdirect.com [benthamdirect.com]
- 5. In vitro methods of screening of anticancer agents | PPTX [slideshare.net]
- 6. clyte.tech [clyte.tech]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. atcc.org [atcc.org]
- 9. broadpharm.com [broadpharm.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bosterbio.com [bosterbio.com]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - FR [thermofisher.com]
- 13. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. noblelifesci.com [noblelifesci.com]
- 20. blog.crownbio.com [blog.crownbio.com]
- 21. CDX Tumor Models: Preclinical Cancer Research & Drug Development | Xenograft Insights [en.htscience.com]
- 22. Patient-derived tumour xenografts as models for oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 23. startresearch.com [startresearch.com]
Application Notes & Protocols: Evaluating the Ethyl 5-ethyl-1,3-oxazole-4-carboxylate Scaffold for Agrochemical Discovery
Introduction: The 1,3-oxazole ring is a privileged heterocyclic scaffold, forming the core of numerous biologically active molecules in both medicine and agriculture.[1][2] Its unique electronic properties, metabolic stability, and ability to engage in various intermolecular interactions make it an attractive starting point for the discovery of novel active ingredients.[1] Compounds featuring the oxazole moiety have demonstrated a wide spectrum of bioactivities, including fungicidal, herbicidal, and insecticidal properties.[3][4][5]
This guide presents a comprehensive framework for evaluating Ethyl 5-ethyl-1,3-oxazole-4-carboxylate as a novel scaffold in agrochemical research. While this specific molecule may not have an extensive publication history, its structure represents a classic starting point for a discovery program. We will treat it as a lead scaffold to outline a complete research and development workflow, from initial synthesis and library generation to high-throughput biological screening and hit validation. The protocols herein are designed to be robust and self-validating, providing researchers with a practical guide to unlock the potential of this and similar heterocyclic scaffolds.
Part 1: Core Scaffold Synthesis and Characterization
The first critical step in evaluating a new scaffold is to establish a reliable and scalable synthetic route. This ensures a consistent supply of the core molecule for derivatization and screening. The proposed synthesis is based on well-established methods for constructing 4,5-disubstituted oxazoles directly from carboxylic acids.[6][7]
Rationale for Synthesis Choice: The reaction of an activated carboxylic acid with an isocyanoacetate derivative provides a convergent and efficient route to the oxazole core.[6] This method is often high-yielding and tolerates a wide range of functional groups, making it ideal for both initial scaffold synthesis and subsequent analogue generation.[7]
Protocol 1.1: Synthesis of this compound
This protocol details the synthesis via the reaction of propanoic acid with ethyl isocyanoacetate, facilitated by an activating agent.
Materials:
-
Propanoic acid
-
Ethyl isocyanoacetate
-
4-(Dimethylamino)pyridine-N-oxide trifluoromethanesulfonate (DMAP-Tf) or similar activating agent
-
Base (e.g., Triethylamine or DBU)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous DCM (0.1 M relative to the limiting reagent).
-
Reagent Addition: Add propanoic acid (1.0 equivalent), followed by the activating agent (e.g., DMAP-Tf, 1.3 equivalents) and the base (1.5 equivalents). Stir the mixture for 10 minutes at room temperature.
-
Isocyanide Addition: Slowly add ethyl isocyanoacetate (1.2 equivalents) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup: Upon completion, quench the reaction by adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 5% to 20% Ethyl Acetate in Hexane) to yield the pure this compound.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Caption: Proposed synthetic route for the core scaffold.
Part 2: Focused Library Development for SAR Exploration
A single compound rarely possesses optimal activity. Therefore, creating a library of related analogues is essential to explore the Structure-Activity Relationship (SAR) and identify derivatives with enhanced potency, selectivity, or improved physicochemical properties. The ethyl ester at the C4 position of our scaffold is an ideal handle for derivatization.
Strategy Rationale: Hydrolysis of the ester to the corresponding carboxylic acid provides a versatile intermediate. This acid can then be coupled with a diverse library of amines to generate a series of amides. Amides are metabolically robust and can form crucial hydrogen bonds with biological targets, making this a classic and effective derivatization strategy.
Protocol 2.1: Saponification to 5-ethyl-1,3-oxazole-4-carboxylic acid
-
Setup: Dissolve this compound (1.0 eq) in a mixture of Tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Hydrolysis: Add Lithium Hydroxide (LiOH, ~2.0 eq) and stir the mixture at room temperature until TLC indicates complete consumption of the starting ester.
-
Acidification: Cool the mixture in an ice bath and carefully acidify to pH ~2-3 using 1M HCl.
-
Extraction: Extract the product into Ethyl Acetate (3x).
-
Purification: Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure to yield the carboxylic acid, which is often pure enough for the next step.
Protocol 2.2: Parallel Amide Library Synthesis (96-well plate format)
-
Stock Solutions: Prepare a stock solution of 5-ethyl-1,3-oxazole-4-carboxylic acid in a suitable solvent like Dimethylformamide (DMF). Prepare a plate of diverse amine building blocks (e.g., substituted anilines, benzylamines, aliphatic amines) as stock solutions in DMF.
-
Reagent Dispensing: In each well of a 96-well reaction block, dispense the carboxylic acid solution (1.0 eq).
-
Amine Addition: Add the unique amine solution to each corresponding well (1.1 eq).
-
Coupling Agent Addition: Add a solution of a peptide coupling reagent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 2.0 eq) to each well.
-
Reaction: Seal the plate and agitate at room temperature for 12-24 hours.
-
Workup & Purification: Perform a liquid-liquid extraction directly in the plate or use a high-throughput purification system (e.g., preparative LC-MS) to isolate the final amide products.
Caption: Workflow for generating a focused amide library.
Part 3: High-Throughput Screening (HTS) for Agrochemical Activity
The goal of HTS is to rapidly assess the newly synthesized library against a panel of relevant biological targets to identify "hits"—compounds showing desired activity.[8] A tiered approach is most efficient, starting with a primary screen at a single high concentration.
Rationale for Assay Selection: The primary screen should be broad to maximize the chances of finding novel activity. We include assays for the three main agrochemical classes: herbicides, fungicides, and insecticides. The chosen organisms are representative of common agricultural pests and weeds. In vivo or whole-organism screens are often preferred in early-stage agrochemical discovery as they capture complex interactions like cell penetration and metabolism.[8]
Protocol 3.1: Primary Multi-Target Screening (96-well plate format)
General Setup:
-
Dissolve all library compounds in DMSO to a stock concentration of 10 mM.
-
For screening, dilute stocks to achieve a final assay concentration of 100 µM.
-
Each 96-well plate must include negative controls (DMSO vehicle) and positive controls (commercial standards for each target class).
A. Herbicidal Screen (Seed Germination/Seedling Growth):
-
Plate Preparation: Add a small amount of 0.5% agar to each well of a 96-well plate.
-
Seed Addition: Place 3-5 seeds of a representative monocot (e.g., Barnyard grass, Echinochloa crus-galli) and dicot (e.g., Redroot pigweed, Amaranthus retroflexus) in separate wells.
-
Compound Treatment: Add the test compound solution to each well.
-
Incubation: Incubate the plates under appropriate light and temperature conditions (e.g., 25°C, 16h light/8h dark) for 5-7 days.
-
Assessment: Visually score for inhibition of germination and growth (stunting, chlorosis, necrosis) compared to controls.
B. Fungicidal Screen (Mycelial Growth Inhibition):
-
Plate Preparation: Dispense potato dextrose broth (PDB) into each well of a 96-well plate.
-
Compound Treatment: Add the test compound solution.
-
Inoculation: Inoculate each well with a spore suspension or mycelial plug of target fungi (e.g., Fusarium graminearum, Botrytis cinerea).[9]
-
Incubation: Incubate at 25°C for 3-5 days.
-
Assessment: Measure fungal growth by reading optical density (OD) at 600 nm with a plate reader. Calculate the percent inhibition relative to controls.
C. Insecticidal/Acaricidal Screen (Larval Mortality):
-
Plate Preparation: Prepare an artificial diet mixed with the test compound and dispense it into the wells of a 96-well plate.
-
Larvae Addition: Place one first-instar larva of a target pest (e.g., Carmine spider mite, Tetranychus cinnabarinus) into each well.[10]
-
Incubation: Seal the plate with a breathable membrane and incubate under appropriate conditions for 3-5 days.
-
Assessment: Record larval mortality in each well and calculate the percent mortality.
Caption: Tiered high-throughput screening workflow.
Part 4: Hit Confirmation and Potency Determination
Hits identified in the primary screen require validation to eliminate false positives and to quantify their biological activity. This is achieved by re-testing the compounds and then performing a dose-response analysis to determine the EC₅₀ or IC₅₀ value.
Rationale: The EC₅₀/IC₅₀ value (the concentration required to elicit 50% of the maximal response or inhibition) is the gold standard for comparing the potency of different compounds. A lower EC₅₀ value indicates higher potency and is a key parameter for prioritizing compounds for further development.
Protocol 4.1: Dose-Response and EC₅₀ Determination
-
Compound Selection: Select all confirmed hits from the primary screen.
-
Serial Dilution: Prepare a series of dilutions for each hit compound in DMSO (e.g., 8-point, 3-fold dilutions starting from 200 µM).
-
Assay Performance: Perform the relevant biological assay (herbicidal, fungicidal, or insecticidal) as described in Protocol 3.1, but using the range of concentrations for each compound. Run each concentration in triplicate.
-
Data Collection: Collect the data (e.g., visual score, OD reading, % mortality) for each concentration point.
-
Data Analysis:
-
Normalize the data relative to the positive (100% effect) and negative (0% effect) controls.
-
Plot the normalized response versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (4PL) curve using appropriate software (e.g., GraphPad Prism, R).
-
The EC₅₀ or IC₅₀ is calculated from the fitted curve.
-
Data Presentation: Summarizing Biological Activity
Quantitative data should be organized into a clear, comparative table. This format allows for rapid assessment of SAR trends.
Table 1: Hypothetical Biological Activity Data for Selected Oxazole Amide Derivatives
| Compound ID | R-Group (Amine) | Herbicide EC₅₀ (µM) [A. retroflexus] | Fungicide EC₅₀ (µM) [B. cinerea] | Insecticide LC₅₀ (µM) [T. cinnabarinus] |
| OXA-001 | 4-Chloroaniline | > 100 | 12.5 | > 100 |
| OXA-002 | 4-Trifluoromethylaniline | > 100 | 2.1 | > 100 |
| OXA-003 | 2,4-Dichloroaniline | > 100 | 0.8 | 89.4 |
| OXA-004 | Benzylamine | 45.2 | 35.7 | > 100 |
| OXA-005 | Cyclohexylamine | 88.1 | 95.3 | > 100 |
| Control | Azoxystrobin | N/A | 0.5 | N/A |
| Control | Glyphosate | 5.0 | N/A | N/A |
Data are hypothetical and for illustrative purposes only.
References
-
MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Available at: [Link]
-
MDPI. (2023). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. MDPI. Available at: [Link]
-
Taylor & Francis Online. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. Available at: [Link]
-
ACS Publications. (2024). Pharmacophore Reorganization-Based Design, Synthesis, and Safener Activity of Novel Isoxazole–Piperazinone Derivatives. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
NIH National Library of Medicine. (2019). A comprehensive review on biological activities of oxazole derivatives. PMC. Available at: [Link]
-
MDPI. (2024). The Future of Azoles in Agriculture—Balancing Effectiveness and Toxicity. MDPI. Available at: [Link]
-
ACS Publications. (2023). From Pipeline to Plant Protection Products: Using New Approach Methodologies (NAMs) in Agrochemical Safety Assessment. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Frontiers. (2022). Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control. Frontiers in Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Oxazole and Isoxazole Chemistry in Crop Protection. Request PDF. Available at: [Link]
-
PubMed. (2019). Design, Synthesis, Acaricidal Activities, and Structure-Activity Relationship Studies of Novel Oxazolines Containing Sulfonate Moieties. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
NIH National Library of Medicine. (2022). Transforming the evaluation of agrochemicals. PMC. Available at: [Link]
-
NIH National Library of Medicine. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PMC. Available at: [Link]
-
ResearchGate. (n.d.). High throughput screening in agricultural research. Request PDF. Available at: [Link]
-
NIH National Library of Medicine. (2022). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. PMC. Available at: [Link]
-
Thieme. (2025). Synthesis of 4,5-Disubstituted Oxazoles from Carboxylic Acids via [3 + 2]-Cycloaddition Reaction. Synfacts. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control [frontiersin.org]
- 10. Design, Synthesis, Acaricidal Activities, and Structure-Activity Relationship Studies of Novel Oxazolines Containing Sulfonate Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: High-Purity Isolation of Ethyl 5-ethyl-1,3-oxazole-4-carboxylate
Abstract
This document provides a comprehensive guide for the purification of Ethyl 5-ethyl-1,3-oxazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Recognizing that this molecule is often a custom synthetic target, this protocol is designed to be robust and adaptable. We address purification from a crude reaction mixture, focusing on a logical workflow that combines liquid-liquid extraction, flash column chromatography, and rigorous purity assessment. The causality behind each step is explained to empower researchers to troubleshoot and adapt the methodology for related oxazole derivatives.
Introduction: The Challenge of Oxazole Purification
The oxazole nucleus is a privileged scaffold found in numerous biologically active natural products and pharmaceutical agents.[2][3] this compound, as a functionalized derivative, serves as a versatile building block for more complex molecular architectures. The efficacy and safety of any downstream application, however, are critically dependent on the purity of this intermediate.
Synthetic routes to substituted oxazoles, such as the Robinson-Gabriel synthesis or related cyclodehydration reactions, often yield a crude product contaminated with unreacted starting materials, reagents, and side-products.[4][5][6] This guide details a systematic approach to isolate the target compound with high purity (>98%), suitable for demanding applications in drug development and scientific research.
Predicted Impurity Profile & Purification Rationale
To devise an effective purification strategy, one must first anticipate the likely impurities. A common and versatile method for synthesizing 4,5-disubstituted oxazoles involves the reaction of carboxylic acids with isocyanoacetate derivatives.[7][8][9] A plausible synthesis for the target compound could involve the reaction of propanoic acid with ethyl isocyanoacetate in the presence of a coupling agent and subsequent reaction steps.
Based on such a synthetic route, the primary impurities to be removed are:
-
Unreacted Starting Materials: Propanoic acid, ethyl isocyanoacetate.
-
Reagents & Catalysts: Dehydrating agents (e.g., trifluoroacetic anhydride, phosphorus oxychloride), coupling agents, and bases (e.g., triethylamine).[2]
-
Reaction Byproducts: Amides, partially reacted intermediates, and potential isomers.
The purification strategy is therefore designed to systematically remove these contaminants based on their differing physicochemical properties (acidity, basicity, polarity).
Purification Workflow Overview
The purification process is divided into three main stages: initial work-up, primary purification via chromatography, and final purity verification. This structured approach ensures efficiency and yields a product of high quality.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Robinson–Gabriel synthesis | Semantic Scholar [semanticscholar.org]
- 4. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 5. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 6. synarchive.com [synarchive.com]
- 7. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Note: A Scalable and Robust Synthesis of Ethyl 5-ethyl-1,3-oxazole-4-carboxylate
Abstract
This application note details a comprehensive and scalable protocol for the synthesis of Ethyl 5-ethyl-1,3-oxazole-4-carboxylate, a valuable heterocyclic building block. The described method is based on a modified Robinson-Gabriel synthesis, which involves the acylation of ethyl glycinate followed by a robust cyclodehydration step. This approach offers high yields, utilizes readily available starting materials, and is designed for safe and efficient scale-up. This document provides in-depth procedural details, mechanistic insights, process controls, and complete analytical characterization, making it suitable for researchers in pharmaceutical and agrochemical process development.
Introduction
Significance of the Oxazole Core
The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry and materials science due to its unique electronic properties and ability to participate in hydrogen bonding.[1][2] This heterocycle is a core component in a wide array of natural products and pharmacologically active agents, exhibiting diverse biological activities.[2][3] Consequently, the development of efficient and scalable methods for the synthesis of substituted oxazoles is of significant interest to the drug development and chemical industries.[4][5]
Overview of Synthetic Strategies
Several classical methods exist for the synthesis of oxazoles, including the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylamino ketones, and the van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC).[3][6][7][8] While effective, these methods can sometimes be limited on a large scale by the availability of starting materials or the use of hazardous reagents. The Robinson-Gabriel synthesis, in particular, is a robust method for preparing substituted oxazoles.[9] This protocol adapts the principles of the Robinson-Gabriel reaction, starting from a readily available N-acyl amino ester, which undergoes cyclodehydration to form the desired oxazole ring.[10]
The Selected Approach: Two-Step Synthesis via N-Acyl Glycinate
The chosen synthetic route is a two-step process designed for scalability and robustness:
-
N-Acylation: Reaction of ethyl glycinate hydrochloride with propionyl chloride to form the key intermediate, ethyl 2-(propionylamino)acetate.
-
Cyclodehydration: Intramolecular cyclization and dehydration of the intermediate using phosphorus oxychloride (POCl₃) in the presence of a suitable base to yield the target molecule, this compound.
This pathway is advantageous due to the low cost of starting materials, straightforward reaction conditions, and high overall yield. Phosphorus oxychloride is a powerful and cost-effective dehydrating agent for this type of transformation.[7][10][11]
Materials and Methods
Starting Materials and Reagents
| Chemical Name | Grade | Supplier | CAS Number |
| Ethyl glycinate hydrochloride | ≥99% | Sigma-Aldrich | 623-33-6 |
| Propionyl chloride | ≥99% | Sigma-Aldrich | 79-03-8 |
| Triethylamine (TEA) | ≥99.5% | Sigma-Aldrich | 121-44-8 |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific | 75-09-2 |
| Phosphorus oxychloride (POCl₃) | ≥99% | Sigma-Aldrich | 10025-87-3 |
| Pyridine | Anhydrous, ≥99.8% | Sigma-Aldrich | 110-86-1 |
| Ethyl acetate | ACS Grade | Fisher Scientific | 141-78-6 |
| Saturated Sodium Bicarbonate | Lab Grade | Fisher Scientific | 144-55-8 |
| Brine (Saturated NaCl) | Lab Grade | Fisher Scientific | 7647-14-5 |
| Anhydrous Magnesium Sulfate | ≥97% | Sigma-Aldrich | 7487-88-9 |
Equipment
-
Multi-neck round-bottom flasks or jacketed glass reactor
-
Mechanical stirrer
-
Addition funnel
-
Reflux condenser with a drying tube (CaCl₂) or nitrogen inlet
-
Temperature probe and controller
-
Ice bath and heating mantle
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Synthetic Protocol
Step 1: Synthesis of Ethyl 2-(propionylamino)acetate
Reaction Scheme: (A chemical drawing showing Ethyl glycinate hydrochloride reacting with Propionyl chloride in the presence of Triethylamine to yield Ethyl 2-(propionylamino)acetate)
Detailed Protocol:
-
Reactor Setup: A 1 L, three-necked round-bottom flask equipped with a mechanical stirrer, a temperature probe, and an addition funnel is charged with ethyl glycinate hydrochloride (50.0 g, 0.358 mol) and dichloromethane (DCM, 500 mL).
-
Cooling: The resulting slurry is cooled to 0-5 °C using an ice bath.
-
Base Addition: Triethylamine (101 mL, 0.724 mol, 2.02 eq.) is added slowly via the addition funnel, ensuring the internal temperature remains below 10 °C. The mixture is stirred for 15 minutes to allow for the in-situ formation of free ethyl glycinate.
-
Acylation: A solution of propionyl chloride (34.5 mL, 0.394 mol, 1.1 eq.) in DCM (50 mL) is added dropwise over 30-45 minutes, maintaining the internal temperature at 0-5 °C.
-
Causality: Slow addition is crucial to control the exotherm of the acylation reaction and prevent the formation of side products.
-
-
Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-3 hours.
-
Monitoring: Reaction progress is monitored by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexanes) until the starting material is consumed.
-
Work-up: The reaction mixture is quenched by the slow addition of water (200 mL). The organic layer is separated and washed sequentially with 1 M HCl (2 x 150 mL), saturated sodium bicarbonate solution (2 x 150 mL), and brine (1 x 150 mL).
-
Trustworthiness: The acidic and basic washes are essential to remove unreacted triethylamine and propionic acid (from hydrolysis of propionyl chloride), respectively, ensuring a pure intermediate.
-
-
Isolation: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield Ethyl 2-(propionylamino)acetate as a colorless to pale yellow oil. The product is typically of sufficient purity for the next step. Expected yield: >90%.
Step 2: Cyclodehydration to form this compound
Reaction Scheme: (A chemical drawing showing Ethyl 2-(propionylamino)acetate reacting with Phosphorus oxychloride in Pyridine to yield this compound)
Detailed Protocol:
-
Reactor Setup: A 1 L, three-necked round-bottom flask is equipped with a mechanical stirrer, a temperature probe, a reflux condenser, and an addition funnel. The system is flushed with dry nitrogen.
-
Reagent Charging: Anhydrous pyridine (200 mL) is added to the flask, followed by the crude Ethyl 2-(propionylamino)acetate (assumed 0.322 mol from the previous step). The mixture is stirred to form a homogeneous solution.
-
Cooling: The solution is cooled to 0-5 °C in an ice bath.
-
Dehydrating Agent Addition: Phosphorus oxychloride (POCl₃) (45 mL, 0.483 mol, 1.5 eq.) is added dropwise via the addition funnel over 1 hour.
-
Reaction Heating: After the addition is complete, the ice bath is removed, and the reaction mixture is heated to 80-90 °C for 4-6 hours.
-
Monitoring: The reaction is monitored by TLC or HPLC until the intermediate is consumed.
-
Quenching: The reaction mixture is cooled to room temperature and then slowly and carefully poured onto crushed ice (approx. 500 g) with vigorous stirring in a large beaker.
-
Safety: This quenching step must be performed in a well-ventilated fume hood as it is highly exothermic and releases HCl gas.
-
-
Extraction: The aqueous mixture is extracted with ethyl acetate (3 x 200 mL). The combined organic extracts are washed with 1 M HCl (2 x 150 mL) to remove pyridine, followed by saturated sodium bicarbonate solution (2 x 150 mL), and finally brine (1 x 150 mL).
-
Isolation and Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting crude oil is purified by vacuum distillation or column chromatography on silica gel to afford this compound as a clear oil.
Characterization and Quality Control
Analytical Methods
-
¹H NMR (400 MHz, CDCl₃): The spectrum should show characteristic signals for the ethyl groups and the oxazole proton.
-
¹³C NMR (100 MHz, CDCl₃): The spectrum will confirm the presence of all carbon atoms in the molecule, including the distinct signals for the oxazole ring carbons.
-
Mass Spectrometry (ESI-MS): To confirm the molecular weight of the product.
-
HPLC: To determine the purity of the final product.
Table of Expected Analytical Data
| Analysis | Expected Result |
| ¹H NMR (δ, ppm) | ~8.1 (s, 1H, oxazole H-2), 4.4 (q, 2H, OCH₂CH₃), 2.9 (q, 2H, oxazole-CH₂CH₃), 1.4 (t, 3H, OCH₂CH₃), 1.3 (t, 3H, oxazole-CH₂CH₃) |
| ¹³C NMR (δ, ppm) | ~162 (C=O), 155 (oxazole C-5), 150 (oxazole C-2), 135 (oxazole C-4), 61 (OCH₂), 22 (oxazole-CH₂), 14 (OCH₂CH₃), 11 (oxazole-CH₂CH₃) |
| MS (m/z) | Expected for C₈H₁₁NO₃: [M+H]⁺ = 170.08 |
| Purity (HPLC) | ≥98% |
Note: NMR chemical shifts are approximate and can vary slightly based on solvent and concentration.
Process Optimization and Scale-Up Considerations
-
Temperature Control: Maintaining strict temperature control during the addition of propionyl chloride and POCl₃ is the most critical parameter for ensuring high yield and purity.
-
Moisture Control: The cyclodehydration step is sensitive to moisture. The use of anhydrous solvents and a dry inert atmosphere (e.g., nitrogen) is essential for reproducibility.
-
Impurity Profile: A potential impurity is the unreacted intermediate, Ethyl 2-(propionylamino)acetate. Incomplete reaction can be addressed by extending the heating time or increasing the equivalents of POCl₃.
-
Safety Considerations: Phosphorus oxychloride is highly corrosive, toxic, and reacts violently with water.[13][14][15][16][17] It must be handled with extreme care in a well-ventilated chemical fume hood using appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical safety goggles.[13][14][16] Emergency shower and eyewash stations must be readily accessible.[16] The quenching of the reaction is a particularly hazardous step and should be performed with caution.
Visualizations
Proposed Reaction Mechanism
Caption: High-level overview of the two-step synthesis.
Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
Conclusion
The protocol described in this application note provides a reliable and scalable method for the synthesis of this compound. By utilizing a modified Robinson-Gabriel approach, this process offers high yields from inexpensive starting materials. The detailed step-by-step instructions, coupled with insights into critical process parameters and safety considerations, make this guide a valuable resource for chemists in both academic and industrial settings, facilitating the production of this important heterocyclic building block.
References
-
SynArchive. (n.d.). Robinson-Gabriel Synthesis. Retrieved from [Link]
-
Wikipedia. (2023, December 29). Robinson–Gabriel synthesis. Retrieved from [Link]
-
Chavan, S. P., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. Retrieved from [Link]
-
ChemRxiv. (2024). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. Retrieved from [Link]
-
YouTube. (2023, November 15). Robinson-Gabriel synthesis of oxazoles. Retrieved from [Link]
-
National Institutes of Health. (2021, August 19). Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Phosphorus Oxychloride. Retrieved from [Link]
-
National Institutes of Health. (2007, June 28). Methodology for the Synthesis of Substituted 1,3-Oxazoles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]
-
ResearchGate. (2011, August 6). One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Synthesis of substituted oxazoles via Pd-catalyzed tandem oxidative cyclization. Organic Chemistry Frontiers. Retrieved from [Link]
-
ResearchGate. (2018). 1H and 13C NMR characterization of 1,3,4-oxadiazole derivatives. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY. Retrieved from [Link]
-
SciSpace. (1988). 13C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 5-ethoxy-4,5-dihydro-1,2-oxazole-3-carboxylate. Retrieved from [Link]
-
ChemSynthesis. (n.d.). ethyl 5-phenyl-1,3-oxazole-4-carboxylate. Retrieved from [Link]
-
National Institutes of Health. (2023, June 16). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Retrieved from [Link]
-
MDPI. (2023). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Retrieved from [Link]
-
ResearchGate. (2001, March). Yield of cyclized products obtained by cyclodehydration with POCl3 and.... Retrieved from [Link]
-
National Institutes of Health. (2014, June 10). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Retrieved from [Link]
-
ResearchGate. (2021, October 17). Synthetic approaches for oxazole derivatives: A review. Retrieved from [Link]
-
Thieme. (2005). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Hantzsch pyridine synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (1998). Reaction of oxazolines with phosphorus oxychloride. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
-
ChemTube3D. (n.d.). Hantzsch pyridine synthesis - overview. Retrieved from [Link]
-
ResearchGate. (2012, August 5). Phosphorus Oxychloride. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis of ethyl 5-substituted isoxazole-3-carboxylates 86 in DES. Retrieved from [Link]
-
Thieme. (2023, May 22). Synthesis of 4,5-Disubstituted Oxazoles from Carboxylic Acids via [3 + 2]-Cycloaddition Reaction. Retrieved from [Link]
-
ResearchGate. (2022). Reaction mechanism of Hantzsch thiazole synthesis. Retrieved from [Link]
-
ChemSynthesis. (n.d.). ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. Retrieved from [Link]
-
National Institutes of Health. (2011, June 18). Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate. Retrieved from [Link]
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Malonic acid, butyl-, ethyl ester. Retrieved from [Link]
-
MDPI. (2022, September 12). Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization. Retrieved from [Link]
-
National Institutes of Health. (2013, April 1). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Retrieved from [Link]
-
MDPI. (2020). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Retrieved from [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Methodology for the Synthesis of Substituted 1,3-Oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. synarchive.com [synarchive.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 1,3-Oxazole synthesis [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Reaction of oxazolines with phosphorus oxychloride - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- 16. nj.gov [nj.gov]
- 17. fishersci.com [fishersci.com]
Application Note & Protocols: Strategic Derivatization of Ethyl 5-ethyl-1,3-oxazole-4-carboxylate for Structure-Activity Relationship (SAR) Studies
An in-depth guide for researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the strategic derivatization of Ethyl 5-ethyl-1,3-oxazole-4-carboxylate, a heterocyclic scaffold identified as a key intermediate in the synthesis of potent ADAMTS7 antagonists.[1][2] The objective is to systematically explore the chemical space around this lead structure to establish a robust Structure-Activity Relationship (SAR), guiding the optimization of potency, selectivity, and pharmacokinetic properties. We present the scientific rationale behind modifying three key positions of the molecule: the C4-ester, the C5-ethyl group, and the oxazole core. Detailed, field-tested protocols for key synthetic transformations—including hydrolysis, amide coupling, and reduction—are provided, alongside a proposed workflow for biological evaluation and data interpretation.
Introduction: The Strategic Value of the Oxazole Scaffold
The 1,3-oxazole ring is a privileged heterocycle in medicinal chemistry, forming the core of numerous biologically active compounds.[3][4] Its unique electronic and structural properties allow it to engage in various non-covalent interactions with biological targets.[3][4] The lead compound, this compound, has been identified as a crucial building block for developing antagonists of ADAMTS7 (A Disintegrin and Metalloproteinase with Thrombospondin Motifs 7), a metalloprotease implicated in cardiovascular diseases like atherosclerosis and coronary artery disease.[1]
Structure-Activity Relationship (SAR) studies are the cornerstone of lead optimization in drug discovery.[5] By systematically modifying a lead compound and assessing the impact on its biological activity, researchers can identify the key molecular features—or pharmacophores—responsible for its effects. This guide outlines a logical and efficient framework for conducting an SAR campaign on the this compound scaffold.
Rationale for Derivatization: Mapping the SAR Strategy
The lead molecule presents three primary vectors for chemical modification. A successful SAR campaign will interrogate each of these positions to understand their contribution to biological activity.
Figure 1: Strategic points for derivatization on the lead scaffold.
-
Position C4 (The Ethyl Ester): The ester group is a prime target for modification. It can be hydrolyzed to a carboxylic acid, which is a critical intermediate for creating a diverse library of amides and other derivatives.[6] These changes can profoundly impact solubility, hydrogen bonding capacity, and metabolic stability. For instance, converting the ester to an amide can introduce new hydrogen bond donors/acceptors and improve resistance to esterase-mediated hydrolysis.[7][8]
-
Position C5 (The Ethyl Group): This alkyl substituent likely interacts with a hydrophobic pocket in the target protein. Varying its size, sterics, and electronics is a classic medicinal chemistry strategy to enhance potency and selectivity.[5] Direct modification is synthetically challenging; therefore, the most efficient approach is to synthesize analogues using different starting materials in the initial ring-forming reaction.[2] Bioisosteric replacement—substituting the ethyl group with moieties of similar size and shape but different electronic properties (e.g., cyclopropyl, trifluoromethyl)—can also be explored to fine-tune interactions and improve metabolic stability.[9][10][11]
-
The Oxazole Core: While more complex, "scaffold hopping" or modification of the core heterocycle itself can lead to breakthrough compounds with novel intellectual property. Advanced techniques like skeletal editing, which involve the insertion or deletion of atoms in the ring, offer a pathway to fundamentally new chemical matter.[12][13][14] This is an exploratory strategy for when modifications at C4 and C5 have been exhausted.
Synthetic Strategies and Protocols
This section provides detailed, step-by-step protocols for the primary derivatization pathways.
Modification at the C4-Ester Position
The C4-ethyl ester is the most synthetically tractable position. The first step for almost all C4 modifications is hydrolysis to the corresponding carboxylic acid.
Alkaline hydrolysis is often preferred over acid-catalyzed hydrolysis because the reaction is irreversible, driving it to completion and simplifying product isolation.[15]
Reaction Scheme: this compound → (1. NaOH, EtOH/H₂O, Reflux; 2. HCl) → 5-Ethyl-1,3-oxazole-4-carboxylic acid
Materials:
-
This compound (1.0 eq)
-
Sodium Hydroxide (NaOH) (2.0 eq)
-
Ethanol (EtOH)
-
Deionized Water
-
Hydrochloric Acid (HCl), 2M
-
Ethyl Acetate (EtOAc)
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
Dissolve this compound in a 3:1 mixture of Ethanol and Water in a round-bottom flask.
-
Add NaOH pellets (2.0 eq) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 80-90°C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly acidify the mixture to pH ~2-3 by adding 2M HCl dropwise. A precipitate of the carboxylic acid should form.
-
Extract the aqueous mixture three times with Ethyl Acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Purify the product by recrystallization or column chromatography if necessary.
-
Validation: Confirm structure by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
With the carboxylic acid in hand, a diverse library of amides can be generated using standard peptide coupling reagents. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is an efficient and widely used reagent for this purpose.[16]
Reaction Scheme: 5-Ethyl-1,3-oxazole-4-carboxylic acid + R-NH₂ → (HATU, DIPEA, DMF) → N-substituted-5-ethyl-1,3-oxazole-4-carboxamide
Materials:
-
5-Ethyl-1,3-oxazole-4-carboxylic acid (1.0 eq)
-
Desired primary or secondary amine (R-NH₂) (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk flask or oven-dried glassware, nitrogen atmosphere
Procedure:
-
Dissolve the carboxylic acid in anhydrous DMF in a flask under a nitrogen atmosphere.
-
Add the amine (1.1 eq) and DIPEA (3.0 eq) to the solution and stir for 5 minutes.
-
In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF.
-
Add the HATU solution dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with Ethyl Acetate.
-
Wash the combined organic layers sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amide by flash column chromatography on silica gel.
-
Validation: Confirm structure by NMR and Mass Spectrometry. A general protocol for coupling carboxylates with amines can be found in the literature.[17]
Reducing the ester to an alcohol introduces a new functional group that can serve as a hydrogen bond donor and a handle for further derivatization (e.g., ether formation). Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.[18][19][20]
Reaction Scheme: this compound → (1. LiAlH₄, THF; 2. H₂O/NaOH quench) → (5-Ethyl-1,3-oxazol-4-yl)methanol
Materials:
-
This compound (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Fieser workup reagents (H₂O, 15% NaOH, H₂O)
Procedure:
-
Under a nitrogen atmosphere, suspend LiAlH₄ (1.5 eq) in anhydrous THF in an oven-dried flask equipped with a magnetic stirrer and cooled in an ice bath (0°C).
-
Dissolve the ester (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours, monitoring by TLC.
-
Once the reaction is complete, cool the flask back to 0°C.
-
Caution: Exothermic Quench! Carefully and slowly quench the reaction by the sequential dropwise addition of:
-
'X' mL of water (where X = grams of LiAlH₄ used)
-
'X' mL of 15% aqueous NaOH
-
'3X' mL of water
-
-
Stir the resulting granular white precipitate vigorously for 30 minutes.
-
Filter the solid through a pad of Celite, washing the filter cake thoroughly with THF or Ethyl Acetate.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude alcohol by flash column chromatography.
-
Validation: Confirm structure by NMR and Mass Spectrometry, noting the disappearance of the ester signals and the appearance of a new CH₂OH signal.
Modification at the C5-Alkyl Position
As reasoned previously, modifying the C5-ethyl group is best achieved by synthesizing analogues from varied starting materials, based on the original synthesis of the lead compound.[2]
General Synthetic Rationale: The lead compound is synthesized by reacting Propanoic Acid (which provides the C5-ethyl group) with Ethyl Isocyanoacetate.[2] By replacing propanoic acid with other carboxylic acids (R-COOH), a library of C5-substituted analogues can be created.
| R-COOH Starting Material | Resulting C5-Substituent (R) | Rationale for Selection |
| Acetic Acid | Methyl | Smaller hydrophobic group |
| Isobutyric Acid | Isopropyl | Increased steric bulk |
| Cyclopropanecarboxylic Acid | Cyclopropyl | Bioisostere of ethyl, introduces rigidity[21] |
| 3,3,3-Trifluoropropanoic Acid | Trifluoroethyl | Potent electron-withdrawing group, blocks metabolism |
| Phenylacetic Acid | Benzyl | Large, aromatic substituent to probe for π-stacking |
Biological Evaluation Workflow
A tiered screening approach is recommended to efficiently evaluate the synthesized derivatives.
Figure 2: A tiered workflow for biological screening and candidate selection.
-
Primary Screening: All synthesized compounds should be tested in a primary, target-based biochemical assay, such as a FRET-based enzymatic assay to determine their inhibitory concentration (IC₅₀) against purified ADAMTS7. High-Throughput Screening (HTS) methodologies can be employed for large libraries.[22][23]
-
Hit Triage: Compounds showing significant potency (e.g., IC₅₀ < 1 µM) are prioritized as "hits."
-
Secondary Screening: Hits are advanced to more physiologically relevant cell-based assays. Given the role of ADAMTS7, an assay measuring Vascular Smooth Muscle Cell (VSMC) calcification could be appropriate.[1]
-
ADME/Tox Profiling: Promising candidates from secondary screening undergo in vitro ADME (Absorption, Distribution, Metabolism, Excretion) and toxicology profiling to assess their drug-like properties.
Data Interpretation and Building the SAR
The data from the biological assays should be systematically compiled into an SAR table. This allows for the direct comparison of chemical structure modifications with their biological and physicochemical outcomes.
Table 1: Template for Structure-Activity Relationship (SAR) Analysis
| Compound ID | C4-Modification (R¹) | C5-Modification (R²) | ADAMTS7 IC₅₀ (nM) | Cell-Based EC₅₀ (nM) | Aqueous Solubility (µg/mL) | Microsomal Stability (% remaining @ 30 min) |
| Lead | -COOEt | -CH₂CH₃ | [Data] | [Data] | [Data] | [Data] |
| 1-1 | -COOH | -CH₂CH₃ | [Data] | [Data] | [Data] | [Data] |
| 1-2 | -CONHCH₃ | -CH₂CH₃ | [Data] | [Data] | [Data] | [Data] |
| 1-3 | -CH₂OH | -CH₂CH₃ | [Data] | [Data] | [Data] | [Data] |
| 2-1 | -COOEt | -CH₃ | [Data] | [Data] | [Data] | [Data] |
| 2-2 | -COOEt | -Cyclopropyl | [Data] | [Data] | [Data] | [Data] |
| ... | ... | ... | ... | ... | ... | ... |
Interpreting the Results:
-
Trends at C4: Does converting the ester to small amides improve potency? Does the free carboxylic acid have activity? How does the primary alcohol compare? This informs the optimal hydrogen bonding and polarity at this position.
-
Trends at C5: How does increasing or decreasing the size of the alkyl group affect potency? Does the rigid cyclopropyl group offer an advantage over the flexible ethyl group? This helps to map the dimensions and nature of the hydrophobic binding pocket.
-
Cross-Correlations: Are certain C4 modifications only beneficial when paired with a specific C5 group? This can reveal cooperative binding effects.
This systematic analysis will illuminate the path toward a highly optimized clinical candidate.
References
- Substituted hydantoinamides as adamts7 antagonists. (WO2021094436A1).
- Ester to Alcohol - Common Conditions. Organic Chemistry Portal.
- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025). Drug Hunter.
- Screening and identification of novel biologically active natural compounds. (2017). Expert Opinion on Drug Discovery.
- The Acid Catalyzed Hydrolysis of Ethyl Esters of Aliphatic Acids.
- Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography-electrospray ionization-tandem mass spectrometry. (2010).
- Remodelling molecular frameworks via atom-level surgery: recent advances in skeletal editing of (hetero)cycles. (2025). Organic Chemistry Frontiers.
- Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase. Journal of Medicinal Chemistry.
- Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. (2013). The Journal of Organic Chemistry.
- Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023). Technology Networks.
- On-Tissue Derivatization Strategy for Mass Spectrometry Imaging of Carboxyl-Containing Metabolites in Biological Tissues.
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online.
- Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. (2022). ACS Central Science.
- Synthesis of sulfur-containing heterocycles via ring enlargement.
- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (2015). PubMed Central.
- Biological Assays: Innovations and Applic
- Esters to Alcohols. Chemistry Steps.
- The Quest for Bioisosteric Replacements. (2006).
- Synthesis, Structure-Activity Relationships (SAR) and in Silico Studies of Coumarin Derivatives with Antifungal Activity. (2017). Molecules.
- HETEROCYCLIC AMIDE HYDRAPHILE SYNTHETIC CATION TRANSPORTERS. (2009). PubMed Central.
- SUBSTITUTED HYDANTOINAMIDES AS ADAMTS7 ANTAGONISTS. (2019).
- A catalytic method for the reduction of esters to alcohols. Journal of the American Chemical Society.
- High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegener
- Ring Replacement Recommender-Ring Modifications For Improving Biological Activity. (2022). Scribd.
- Hydrolysis of esters. Chemguide.
- Structure activity relationship of benzoxazole derivatives.
- Bioisosterism: A Rational Approach in Drug Design. (1991). Annual Review of Pharmacology and Toxicology.
- Esters can be reduced to 1° alcohols using LiAlH₄. (2023). Chemistry LibreTexts.
- Current Screening Methodologies in Drug Discovery for Selected Human Diseases. (2018). Molecules.
- Skeletal Editing: Ring Insertion for Direct Access to Heterocycles. (2024). Molecules.
- Structure–Activity Relationship for the Oxadiazole Class of Antibiotics. (2013). ACS Medicinal Chemistry Letters.
- Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. (2014).
- Acid Catalyzed Hydrolysis of Esters. (2023). Chemistry LibreTexts.
- Process optimization for acid-amine coupling: a catalytic approach. (2022). Current Chemistry Letters.
- Recent advances in carbon atom addition for ring-expanding single-atom skeletal editing. (2024). Organic & Biomolecular Chemistry.
- From Discovery to Clinical Trial: YCT-529, an Oral NonHormonal Male Contraceptive Targeting the Retinoic Acid Receptor Alpha. (2026). Journal of Medicinal Chemistry.
- Structure activity relationship of synthesized compounds.
- Why some esters can be reduced by sodium borohydride?
- A highly stringent high-throughput screening assay for identifying transcription-modulating agents of HIV-1 l
- Ethyl Esters and the Anti-Viral Pro-Drug Tamiflu. (2014). YouTube.
- Bioisosteric Replacements. (2021). Cambridge MedChem Consulting.
- Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.
Sources
- 1. WO2021094436A1 - Substituted hydantoinamides as adamts7 antagonists - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. drughunter.com [drughunter.com]
- 10. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 12. Remodelling molecular frameworks via atom-level surgery: recent advances in skeletal editing of (hetero)cycles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02157F [pubs.rsc.org]
- 13. Skeletal Editing: Ring Insertion for Direct Access to Heterocycles | MDPI [mdpi.com]
- 14. Recent advances in carbon atom addition for ring-expanding single-atom skeletal editing - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01806K [pubs.rsc.org]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. growingscience.com [growingscience.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
- 19. Esters to Alcohols - Chemistry Steps [chemistrysteps.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. longdom.org [longdom.org]
- 23. High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 5-ethyl-1,3-oxazole-4-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of Ethyl 5-ethyl-1,3-oxazole-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances associated with this synthesis. We provide in-depth troubleshooting advice, detailed protocols, and mechanistic insights to enhance the success and reproducibility of your experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
The most robust and frequently employed method is a variation of the Hantzsch oxazole synthesis. This route involves the condensation and subsequent cyclization of an α-haloketone with an amide. For this specific target, the reaction utilizes ethyl 2-chloro-3-oxopentanoate and formamide . Formamide serves as the source for the C2-H moiety of the oxazole ring, making it a cost-effective and direct approach.
Q2: My overall yield is very low. What are the most critical parameters to control?
Low yield is a common issue and typically points to one of three critical areas:
-
Quality of Starting Materials: The α-haloketone, ethyl 2-chloro-3-oxopentanoate, is susceptible to degradation. Ensure it is either freshly prepared or has been stored under anhydrous and refrigerated conditions.
-
Temperature Control: The reaction temperature is a delicate balance. While heat is required for the final dehydration and ring-closure step, excessive temperatures (>100-120°C) can cause formamide to decompose into ammonia and carbon monoxide[1]. This not only consumes your reagent but the resulting ammonia can lead to imidazole byproduct formation.
-
Anhydrous Conditions: Water is detrimental. It can hydrolyze the starting α-haloketone and the final ester product. Furthermore, it can interfere with the dehydration step required for aromatization of the oxazoline intermediate to the final oxazole.
Q3: I am observing a significant amount of dark, tar-like material in my reaction flask. What causes this and how can I prevent it?
Tar formation is typically a result of polymerization and decomposition reactions running rampant at elevated temperatures. The primary causes are:
-
Excessive Heat: As mentioned, high temperatures degrade formamide and can promote self-condensation and polymerization of the highly reactive α-haloketone.
-
Presence of Strong Acids/Bases (Impurities): Contaminants can catalyze unwanted side reactions. To prevent this, maintain a strict reaction temperature profile, ideally not exceeding 120°C. Using a slight excess of formamide, which can also act as a solvent, often helps to maintain a more homogeneous reaction mixture and better temperature control.
Q4: My final product is contaminated with a compound of similar polarity, making purification difficult. What could this be?
A common and troublesome byproduct is Ethyl 5-ethyl-1H-imidazole-4-carboxylate . This isomer forms when formamide decomposes to ammonia in situ[1]. The ammonia then competes with the remaining formamide, reacting with the α-haloketone to form an imidazole ring instead of an oxazole. Its polarity is very similar to the desired product, complicating chromatographic separation. Minimizing reaction temperature is the most effective way to suppress this side reaction.
Q5: Can I use a different amide instead of formamide?
Theoretically, yes, but it would change the final product. The amide used in the Hantzsch synthesis provides the C2 substituent of the oxazole ring. Using acetamide, for example, would result in Ethyl 2-methyl-5-ethyl-1,3-oxazole-4-carboxylate. For the synthesis of the C2-unsubstituted target (this compound), formamide is the standard and most efficient reagent.
Section 2: Troubleshooting Guide
| Observation | Probable Cause(s) | Recommended Solution & Explanation |
| Low or No Product Formation | 1. Degraded Starting Material: The α-haloketone (ethyl 2-chloro-3-oxopentanoate) is unstable. | 1. Verify Starting Material Quality: Use freshly prepared or purchased α-haloketone. Confirm its identity and purity via ¹H NMR before starting the reaction. Store at low temperatures (<4°C) under an inert atmosphere. |
| 2. Insufficient Temperature: The final dehydration step to form the aromatic oxazole ring is often the rate-limiting step and requires thermal energy. | 2. Optimize Temperature: While avoiding excessive heat, ensure the temperature is sufficient for cyclization (typically 90-110°C). Monitor the reaction by TLC to track the disappearance of the intermediate oxazoline. | |
| 3. Premature Quenching: Adding water or aqueous solutions before the reaction is complete. | 3. Ensure Complete Reaction: Allow the reaction to run to completion as monitored by TLC before proceeding with the aqueous workup. | |
| Multiple Spots on TLC (Similar Rf) | 1. Imidazole Byproduct Formation: Thermal decomposition of formamide to ammonia leads to the formation of Ethyl 5-ethyl-1H-imidazole-4-carboxylate. | 1. Strict Temperature Control: Maintain the reaction temperature below 120°C, preferably in the 90-110°C range. Consider running the reaction under a gentle stream of N₂ to help remove any ammonia formed. |
| 2. Incomplete Dehydration: The intermediate, ethyl 5-ethyl-4,5-dihydro-1,3-oxazole-4-carboxylate (oxazoline), may be present. | 2. Increase Reaction Time/Temperature: If the reaction has stalled, a modest increase in temperature or extended reaction time may drive the dehydration. In some cases, adding a mild dehydrating agent like P₂O₅ or using a Dean-Stark trap can be effective, though this complicates the procedure. | |
| 3. Hydrolysis of Ester: Presence of water leads to the formation of 5-ethyl-1,3-oxazole-4-carboxylic acid. | 3. Maintain Anhydrous Conditions: Use dry glassware and anhydrous reagents. During workup, minimize contact time with aqueous acidic or basic layers. The acid byproduct will appear as a baseline streak on silica TLC unless an acidic mobile phase is used. | |
| Product is an Oil, Fails to Crystallize | 1. Presence of Impurities: Even small amounts of isomeric byproducts or unreacted materials can inhibit crystallization. | 1. Thorough Purification: Perform careful column chromatography. A gradient elution (e.g., Hexane/Ethyl Acetate) is often necessary to separate the product from closely related impurities. |
| 2. Residual Solvent: Trapped solvent from the reaction or purification process. | 2. High-Vacuum Drying: Dry the purified oil under high vacuum for several hours, possibly with gentle heating (40-50°C), to remove all volatile residues. |
Section 3: Key Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the principles of the Hantzsch oxazole synthesis.
-
Materials:
-
Ethyl 2-chloro-3-oxopentanoate (1.0 eq)
-
Formamide (5-10 eq, serves as reagent and solvent)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add formamide.
-
Begin stirring and heat the formamide to 100°C in an oil bath.
-
Slowly add ethyl 2-chloro-3-oxopentanoate dropwise to the hot formamide over 30 minutes. The addition is exothermic and the temperature should be monitored.
-
After the addition is complete, maintain the reaction mixture at 100-110°C for 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate). The starting material should be consumed, and a new, UV-active spot corresponding to the product should appear.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing cold water (5x the volume of the reaction mixture) and ethyl acetate (3x the volume).
-
Shake vigorously and separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Protocol 2: Purification by Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: Gradient elution starting with 95:5 Hexane:Ethyl Acetate, gradually increasing the polarity to 80:20 Hexane:Ethyl Acetate.
-
Procedure:
-
Prepare a silica gel column in the starting mobile phase.
-
Dissolve the crude product in a minimal amount of dichloromethane or the starting mobile phase and load it onto the column.
-
Elute the column with the mobile phase gradient, collecting fractions.
-
Analyze fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
-
Protocol 3: Quality Control by ¹H NMR
A ¹H NMR spectrum is essential to confirm the structure and assess the purity. Key impurities can be identified by their characteristic signals.
| Compound | Key ¹H NMR Signals (CDCl₃, approx. δ ppm) | Notes |
| Product: this compound | 8.0-8.2 (s, 1H, CH at C2), 4.3-4.5 (q, 2H, OCH₂ CH₃), 2.8-3.0 (q, 2H, CH₂ CH₃ at C5), 1.3-1.5 (t, 3H, OCH₂CH₃ ), 1.2-1.4 (t, 3H, CH₂CH₃ at C5) | The singlet at ~8 ppm is the characteristic proton at the C2 position. |
| Impurity: Ethyl 2-chloro-3-oxopentanoate | 4.8-5.0 (s, 1H, CH Cl), 4.2-4.4 (q, 2H, OCH₂ CH₃), 2.6-2.8 (q, 2H, COCH₂ CH₃), 1.3-1.4 (t, 3H, OCH₂CH₃ ), 1.0-1.2 (t, 3H, COCH₂CH₃ ) | The singlet for the α-chloro proton is a key diagnostic peak. This starting material exists as a mixture of keto and enol tautomers, which can complicate the spectrum. |
| Impurity: Ethyl 5-ethyl-1H-imidazole-4-carboxylate | 7.7-7.9 (s, 1H, CH at C2), 4.3-4.5 (q, 2H, OCH₂ CH₃), 2.7-2.9 (q, 2H, CH₂ CH₃ at C5), 1.3-1.5 (t, 3H, OCH₂CH₃ ), 1.2-1.4 (t, 3H, CH₂CH₃ at C5), Broad singlet for NH . | The chemical shifts are very similar to the product. The C2-H proton is slightly upfield. The broad NH peak (often >10 ppm) is the most distinguishing feature, though it may exchange with D₂O. |
Section 4: Mechanistic Insights
Visualizing the reaction pathways can aid in understanding the formation of both the desired product and key byproducts.
Caption: Primary reaction pathway and a common side reaction.
Diagram 1: Main Reaction Pathway
The synthesis proceeds through a well-established mechanism. First, the nitrogen of formamide acts as a nucleophile, attacking the carbonyl carbon of the β-keto ester and displacing the chlorine atom to form an N-acylated intermediate. This intermediate then undergoes an intramolecular cyclization, where the enol oxygen attacks the formyl carbon. The resulting oxazoline intermediate is not aromatic. The final step is a thermally driven dehydration, which eliminates a molecule of water to form the stable, aromatic oxazole ring.
Caption: Temperature dependence of product vs. byproduct formation.
Diagram 2: Imidazole Byproduct Formation
At elevated temperatures, formamide can decompose into ammonia and carbon monoxide[1]. Ammonia, being a potent nucleophile, can compete with formamide in the initial condensation step with ethyl 2-chloro-3-oxopentanoate. The reaction then proceeds down a similar cyclization-dehydration pathway, but with two nitrogen atoms incorporated into the five-membered ring, ultimately yielding the isomeric imidazole byproduct. Controlling the reaction temperature is therefore the most critical factor in ensuring the chemoselectivity of this synthesis.
Section 5: References
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]
-
Wikipedia. Formamide. [Link]
-
Wikipedia. Hantzsch pyridine synthesis. [Link]
-
ACS GCI Pharmaceutical Roundtable. Condensation. [Link]
-
PubChem. Ethyl 2-chloro-3-oxopentanoate. [Link]
-
ResearchGate. Reaction of formamide with esters. [Link]
-
RSC Publishing. A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. [Link]
Sources
Technical Support Center: Synthesis of Ethyl 5-ethyl-1,3-oxazole-4-carboxylate
Welcome to the technical support guide for the synthesis of Ethyl 5-ethyl-1,3-oxazole-4-carboxylate. This document is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize the synthesis of this important oxazole derivative. Oxazoles are a critical structural motif in many natural products and pharmacologically active compounds, making efficient and high-yield synthetic routes highly valuable.[1][2] This guide provides in-depth, experience-based advice to address common challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: My overall yield for this compound is consistently low (<40%). What are the most probable causes?
Low yields in oxazole synthesis are a frequent issue and can typically be traced back to a few key areas. The most common synthesis route is a variation of the Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino-ketone intermediate.[1][3] The likely culprits for low yield are:
-
Purity of Starting Materials: The primary starting materials are often ethyl 3-aminocrotonate and an acylating agent like propionyl chloride or propionic anhydride. The enamine, ethyl 3-aminocrotonate, is particularly susceptible to hydrolysis and degradation. Ensure it is freshly prepared or purified before use.[4]
-
Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of solvent and dehydrating agent are critical. Overly harsh conditions can lead to decomposition, while conditions that are too mild may result in incomplete conversion.[5][6]
-
Inefficient Work-up and Purification: The product can be lost during extraction or purification if the pH is not controlled or if an inappropriate chromatography method is used.
-
Side Reactions: Competing side reactions, such as the formation of isomeric byproducts or polymers, can significantly reduce the yield of the desired oxazole.
Q2: I'm observing significant byproduct formation. How can I identify and minimize these impurities?
The most common byproduct is often an incompletely cyclized intermediate or an isomeric oxazole. Identification is best achieved by a combination of TLC, LC-MS, and NMR spectroscopy.
To minimize byproducts:
-
Control Stoichiometry: Ensure precise molar equivalents of your reactants. An excess of the acylating agent can lead to di-acylation or other side reactions.
-
Optimize the Dehydrating Agent: The Robinson-Gabriel synthesis requires a cyclodehydrating agent.[1] While strong mineral acids like H₂SO₄ can work, they can also promote charring and side reactions, leading to lower yields.[5] Polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃) are often effective alternatives. A milder, modern approach involves using reagents like trifluoroacetic anhydride (TFAA) or Dess-Martin periodinane for specific applications.[1]
-
Temperature Control: Run a temperature optimization study. Start at a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC. Avoid excessive heating, which can lead to the decomposition of the N-acylated intermediate before it has a chance to cyclize.
Q3: How critical is the purity of the starting enamine, ethyl 3-aminocrotonate?
Extremely critical. Ethyl 3-aminocrotonate is an enamine, which is prone to hydrolysis back to ethyl acetoacetate and ammonia, especially in the presence of moisture. Using old or impure starting material is a primary reason for reaction failure or low yields.
Self-Validation Check: Before starting your reaction, check the purity of your ethyl 3-aminocrotonate by ¹H NMR. You should see a characteristic vinyl proton peak and the absence of significant peaks corresponding to ethyl acetoacetate. A simple Kugelrohr distillation under vacuum is often sufficient for purification if needed.
Q4: Can the choice of solvent significantly impact my yield?
Yes, the solvent plays a crucial role. High-boiling, non-polar aprotic solvents like toluene or xylene are often preferred as they can facilitate the removal of water via a Dean-Stark trap, driving the equilibrium towards the cyclized product. Polar aprotic solvents like DMF or DMSO can also be used but may complicate the work-up procedure. Chlorinated solvents like dichloromethane (DCM) are suitable for the initial acylation step but may be less ideal for the high-temperature cyclodehydration step.[7][8]
| Solvent | Typical Boiling Point (°C) | Suitability for Dehydration | Notes |
| Toluene | 111 | Excellent (with Dean-Stark) | Good choice for one-pot procedures. |
| Dichloromethane | 40 | Poor | Best for initial acylation at low temperatures. |
| Acetonitrile | 82 | Moderate | Can be effective but may require stronger dehydrating agents. |
| Dioxane | 101 | Good | Aprotic and can dissolve intermediates well. |
Troubleshooting Guide: A Workflow for Yield Optimization
This workflow provides a systematic approach to diagnosing and solving low-yield issues.
Caption: A logical workflow for troubleshooting low yields.
Detailed Experimental Protocols
Protocol 1: Standard Synthesis of this compound
This protocol is a representative procedure based on the principles of the Robinson-Gabriel synthesis.[3]
Materials:
-
Ethyl 3-aminocrotonate (1.0 eq)
-
Propionyl chloride (1.1 eq)
-
Triethylamine (TEA) or Pyridine (1.2 eq)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic, ~0.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
Acylation:
-
Dissolve ethyl 3-aminocrotonate (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cool the mixture to 0 °C in an ice bath.
-
Add propionyl chloride (1.1 eq) dropwise via a syringe over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.
-
Self-Validation Check: Monitor the reaction by TLC (e.g., 1:1 Hexane:Ethyl Acetate). The spot corresponding to ethyl 3-aminocrotonate should disappear and a new, less polar spot for the acylated intermediate should appear.
-
-
Cyclodehydration:
-
Cool the reaction mixture back down to 0 °C.
-
Slowly and carefully add concentrated sulfuric acid (0.2 eq) dropwise. Caution: This is an exothermic process.
-
After addition, fit the flask with a reflux condenser and heat the mixture to reflux (~40 °C for DCM) for 4-6 hours, or until TLC analysis shows the disappearance of the intermediate and the formation of the product.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a separatory funnel containing cold saturated NaHCO₃ solution to neutralize the acid.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
-
Protocol 2: Purification of Ethyl 3-aminocrotonate
As discussed, impure starting material is a major source of failure.[4]
-
Set up a Kugelrohr distillation apparatus.
-
Place the crude ethyl 3-aminocrotonate into the distillation flask.
-
Apply vacuum (typically 0.5-1 mmHg).
-
Gently heat the apparatus. The product will distill as a pale yellow oil.
-
Collect the purified product and store it under an inert atmosphere in a freezer to prevent degradation.
Alternative Synthetic Strategies
While the Robinson-Gabriel approach is common, other named reactions can be adapted for oxazole synthesis if you encounter insurmountable issues.[5][9]
Sources
- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. synarchive.com [synarchive.com]
- 4. ETHYL 3-AMINOCROTONATE synthesis - chemicalbook [chemicalbook.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. 1,3-Oxazole synthesis [organic-chemistry.org]
Troubleshooting the Van Leusen oxazole synthesis for substituted oxazoles.
Welcome to the Technical Support Center for the Van Leusen Oxazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this powerful reaction to construct substituted oxazoles. Here, we address common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in the reaction's mechanism and established literature.
Understanding the Foundation: The Van Leusen Reaction Mechanism
The Van Leusen oxazole synthesis is a robust method for creating 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[1][2] Understanding the mechanism is critical for effective troubleshooting. The reaction proceeds in several key stages:
-
Deprotonation: A base abstracts the acidic α-proton from TosMIC, creating a nucleophilic carbanion.[3][4] The electron-withdrawing effects of both the sulfonyl (tosyl) and isocyanide groups make this proton particularly acidic.[3][5]
-
Nucleophilic Addition: The TosMIC anion attacks the electrophilic carbonyl carbon of the aldehyde.
-
Cyclization: The newly formed alkoxide oxygen attacks the isocyanide carbon in an intramolecular 5-endo-dig cyclization, forming a 4-tosyl-4,5-dihydrooxazole (oxazoline) intermediate.[3][4]
-
Elimination: Finally, the base promotes the elimination of the tosyl group (as p-toluenesulfinic acid), a very good leaving group, to yield the aromatic oxazole ring.[2][6]
This multi-step process offers several points where issues can arise, from the quality of reagents to the choice of reaction conditions.
Caption: Figure 1: Van Leusen Oxazole Synthesis Mechanism.
Troubleshooting Guide: Common Problems & Solutions
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Problem: Low to No Product Yield
Q: My reaction has produced very little or none of my target oxazole. What are the likely causes?
A: This is one of the most common issues and can stem from several factors related to reagents, reaction conditions, or the nature of your specific aldehyde.
Possible Causes & Recommended Solutions:
| Probable Cause | Explanation & Causality | Recommended Solution(s) |
| 1. Inactive Reagents | TosMIC is sensitive to moisture and can degrade over time.[6] Bases like potassium tert-butoxide are highly hygroscopic. Aldehydes , especially aliphatic ones, can oxidize to unreactive carboxylic acids or undergo self-condensation. | Reagent Verification: Use freshly opened or properly stored anhydrous base. Store TosMIC in a desiccator.[6] Purify liquid aldehydes by distillation immediately before use. Run a control reaction with a known reactive aldehyde (e.g., benzaldehyde) to confirm reagent viability. |
| 2. Insufficient Base Strength | The deprotonation of TosMIC is the first and essential step. If the base is not strong enough to shift the equilibrium towards the TosMIC anion, the reaction will not proceed efficiently. | Base Selection: Potassium carbonate (K₂CO₃) is common but may be insufficient for less reactive aldehydes. Consider a stronger, non-nucleophilic base like potassium tert-butoxide (t-BuOK) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[6] |
| 3. Low Reaction Temperature | While the initial addition is often done at low temperatures, the final elimination step to form the aromatic oxazole often requires thermal energy to overcome its activation barrier.[6] | Temperature Optimization: After the initial addition of reagents, try gently heating the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) to find the optimal temperature and time.[6] Some protocols have successfully used pressure reactors to accelerate the reaction.[7] |
| 4. Sterically Hindered Aldehyde | Aldehydes with significant steric bulk around the carbonyl group can hinder the initial nucleophilic attack by the TosMIC anion, dramatically slowing the reaction rate. | Extended Reaction Time: For sterically demanding substrates, significantly longer reaction times may be necessary. Stronger Conditions: Employing a stronger base (t-BuOK) in an aprotic solvent like THF or DME can sometimes overcome steric hindrance. |
Problem: Accumulation of an Intermediate
Q: I've isolated a major byproduct that I believe is the 4-tosyl-4,5-dihydrooxazole intermediate. How can I confirm this and push the reaction to completion?
A: The accumulation of the dihydrooxazole intermediate is a classic sign that the final elimination step is inefficient.[6]
Troubleshooting Steps:
-
Confirmation: Isolate the byproduct by column chromatography. Its identity can be confirmed by:
-
¹H NMR: Look for characteristic signals for the tosyl group protons and the protons on the dihydrooxazole ring.
-
Mass Spectrometry: Confirm the molecular weight matches the expected intermediate.
-
-
Forcing the Elimination:
-
Post-Reaction Treatment: If you have already worked up the reaction, you can resubmit the isolated intermediate to the reaction conditions. Dissolve it in a suitable solvent (e.g., THF) and treat it with a strong, non-nucleophilic base like DBU at room temperature or with gentle heating.[6]
-
One-Pot Modification: To prevent its formation in future runs, consider switching to a stronger base or increasing the reaction temperature after the initial addition phase is complete, as determined by TLC analysis.[6]
-
Problem: Formation of Nitrile Byproduct
Q: My aldehyde is being converted into a nitrile (R-CHO → R-CN) instead of an oxazole. Why is this happening?
A: This is a classic indicator that your aldehyde starting material is contaminated with a ketone. The Van Leusen reaction of a ketone with TosMIC yields a nitrile, not an oxazole.[3][8]
The Cause: The reaction with a ketone proceeds through a similar intermediate, but because there is no proton at the 5-position of the oxazoline ring, the base-promoted elimination to form an oxazole cannot occur. Instead, the intermediate undergoes tautomerization and ring-opening to ultimately yield a nitrile after workup.[3]
Solution:
-
Purify the Aldehyde: Ensure the aldehyde is of high purity and free from any ketone contaminants. Distillation is often the most effective method for liquid aldehydes.
-
Check Raw Materials: If the aldehyde was synthesized, review the synthetic route for any steps that could have produced a ketone byproduct.
Caption: Figure 2: Troubleshooting Flowchart for Van Leusen Synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the role of the tosyl group in TosMIC? A1: The p-toluenesulfonyl (tosyl) group serves two critical functions in the TosMIC reagent.[5] First, its strong electron-withdrawing nature increases the acidity of the adjacent methylene protons, facilitating easy deprotonation by a base.[3] Second, after the cyclization to form the dihydrooxazole intermediate, the corresponding p-toluenesulfinate anion is an excellent leaving group, which enables the final elimination step that forms the aromatic oxazole ring.[2]
Q2: Can I synthesize 4,5-disubstituted oxazoles with this method? A2: Yes, the Van Leusen synthesis can be adapted to produce 4,5-disubstituted oxazoles. This is typically achieved in a one-pot manner by reacting TosMIC, an aldehyde, and an aliphatic halide in the presence of a base.[1][9] The initially formed TosMIC anion can be alkylated by the halide before the addition to the aldehyde occurs.
Q3: What are the best solvents for the Van Leusen oxazole synthesis? A3: The choice of solvent often depends on the base being used. For strong, oxygen-sensitive bases like potassium tert-butoxide, anhydrous aprotic solvents such as tetrahydrofuran (THF) or dimethoxyethane (DME) are preferred.[5] When using bases like potassium carbonate, protic solvents like methanol are very common and often give excellent results, typically at reflux temperature.[1][9]
Q4: How should I purify the final oxazole product? A4: The most common purification method is column chromatography on silica gel.[10] A common impurity is the p-toluenesulfinic acid byproduct from the elimination step. This can often be removed by washing the crude product with a sodium hydrosulfide (NaHS) solution during the aqueous workup before chromatography.[4] If the oxazole is a solid, recrystallization can be an effective final purification step.[10]
Experimental Protocols
General Protocol for Van Leusen Oxazole Synthesis
This is a representative protocol and may require optimization for specific substrates.
-
To a stirred solution of the aldehyde (1.0 eq) and TosMIC (1.1 eq) in anhydrous methanol, add potassium carbonate (K₂CO₃, 2.5 eq) in one portion.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, allow the mixture to cool to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the solution and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the pure 5-substituted oxazole.
References
-
Sha, F., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. [Link]
-
Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Organic Chemistry Portal. [Link]
-
NROChemistry. (n.d.). Van Leusen Reaction. NROChemistry. [Link]
-
Wikipedia. (2023). Van Leusen reaction. Wikipedia. [Link]
-
Sha, F., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PubMed Central. [Link]
-
MacCoss, M., & Hewitt, D. G. (2002). Oxazole Synthesis with Minimal Purification: Synthesis and Application of a ROMPgel Tosmic Reagent. Organic Letters, 4(24), 4341–4344. [Link]
-
Varsal Chemical. (n.d.). TosMIC Whitepaper. Varsal. [Link]
-
Cortes-Cortes, C., et al. (2018). Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. Sciforum. [Link]
-
Organic Chemistry Portal. (n.d.). Van Leusen Imidazole Synthesis. Organic Chemistry Portal. [Link]
-
SynArchive. (n.d.). Van Leusen Reaction. SynArchive. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 3. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. varsal.com [varsal.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sciforum.net [sciforum.net]
- 8. synarchive.com [synarchive.com]
- 9. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for Ethyl 5-ethyl-1,3-oxazole-4-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 5-ethyl-1,3-oxazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for the successful synthesis of this important oxazole derivative.
The synthesis of substituted oxazoles is a cornerstone in medicinal chemistry due to their prevalence in biologically active compounds. This guide will focus on a robust and scalable approach to this compound, providing not just the "how," but the critical "why" behind each step.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable synthetic route to this compound?
A1: A highly effective and commonly employed method is a variation of the Hantzsch oxazole synthesis. This approach involves the condensation of an α-haloketone, specifically ethyl 2-chloro-3-oxopentanoate, with formamide. This method is advantageous due to the commercial availability of starting materials and generally good yields.
Q2: What is the underlying mechanism of the Hantzsch-type synthesis for this oxazole?
A2: The reaction proceeds through a well-established mechanism. Initially, the formamide acts as a nucleophile, displacing the chloride from ethyl 2-chloro-3-oxopentanoate to form an α-acylamino ketone intermediate. This intermediate then undergoes an intramolecular cyclodehydration, a key step in the Robinson-Gabriel synthesis pathway, to form the oxazole ring.[1][2] The driving force for this cyclization is the formation of the stable aromatic oxazole ring.
Q3: What are the critical parameters to control for a successful synthesis?
A3: Several parameters are crucial for maximizing yield and purity:
-
Temperature: Careful temperature control is essential to prevent side reactions.
-
Purity of Starting Materials: The purity of ethyl 2-chloro-3-oxopentanoate is critical, as impurities can lead to the formation of difficult-to-remove byproducts.
-
Moisture Control: The reaction is sensitive to moisture, which can hydrolyze the ester and interfere with the cyclization. Anhydrous conditions are highly recommended.
-
Stoichiometry: The molar ratio of the reactants should be carefully controlled to ensure complete conversion and minimize side products.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low or No Yield of the Desired Oxazole
| Potential Cause | Explanation | Suggested Solution |
| Ineffective Cyclodehydration | The cyclodehydration of the α-acylamino ketone intermediate is a critical step. Insufficient heat or an inappropriate dehydrating agent (if used) can stall the reaction. | Ensure the reaction temperature is maintained at the optimal level (see protocol). If using a co-solvent, ensure it is high-boiling and inert. For challenging substrates, a mild dehydrating agent like phosphorus oxychloride in pyridine can be cautiously explored, though for this synthesis, thermal cyclization is often sufficient.[1] |
| Decomposition of Starting Material or Product | α-Haloketones can be unstable, especially at elevated temperatures. The oxazole product itself can be sensitive to harsh acidic or basic conditions. | Lower the reaction temperature and extend the reaction time, monitoring progress by TLC or LC-MS. Ensure the work-up procedure is not overly acidic or basic. |
| Poor Quality Starting Materials | The ethyl 2-chloro-3-oxopentanoate may contain impurities from its synthesis, such as unreacted ethyl 3-oxopentanoate.[3] | Purify the ethyl 2-chloro-3-oxopentanoate by vacuum distillation before use. Confirm purity by NMR or GC-MS. |
Problem 2: Formation of Significant Byproducts
| Potential Cause | Explanation | Suggested Solution |
| Formation of Imidazole Derivatives | If excess ammonia is present (from decomposition of formamide at very high temperatures), it can compete as a nucleophile, leading to the formation of imidazole byproducts.[4] | Maintain a moderate reaction temperature to minimize formamide decomposition. Use a slight excess of formamide, but avoid a large excess. |
| Hydrolysis of the Ester Group | The presence of water in the reaction mixture can lead to the hydrolysis of the ethyl ester, forming the corresponding carboxylic acid. | Use anhydrous formamide and solvents. Dry all glassware thoroughly before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Self-condensation of Starting Material | Under certain conditions, the α-haloketone can undergo self-condensation. | Add the ethyl 2-chloro-3-oxopentanoate slowly to the heated formamide to maintain a low concentration of the ketone at any given time. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Explanation | Suggested Solution |
| Co-elution with Starting Materials or Byproducts | The polarity of the desired oxazole may be similar to that of unreacted starting materials or certain byproducts, making chromatographic separation challenging. | Optimize the eluent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) can improve separation.[5] |
| Product is an Oil | The final product may be a viscous oil, making crystallization for purification difficult. | Purification by vacuum distillation is often effective for liquid oxazole derivatives. If chromatography is used, ensure the silica gel is of high quality. |
Optimized Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials:
-
Ethyl 2-chloro-3-oxopentanoate (≥97%)
-
Formamide (anhydrous, ≥99.5%)
-
Toluene (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Ethyl acetate (for extraction and chromatography)
-
Hexanes (for chromatography)
-
Silica gel (for column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add formamide (3.0 equivalents) and toluene (5 mL per 1 g of the α-haloketone).
-
Heating: Heat the mixture to 120-130 °C with stirring.
-
Addition of α-Haloketone: Slowly add ethyl 2-chloro-3-oxopentanoate (1.0 equivalent) dropwise to the heated formamide solution over 30 minutes.
-
Reaction: Maintain the reaction mixture at 120-130 °C and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water (10 mL per 1 g of starting ketone).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and then with brine (1 x 10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of 10% to 30% ethyl acetate in hexanes.
-
Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield this compound as a pale yellow oil.
-
Table 1: Optimized Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Reactant Ratio (Formamide:Ketone) | 3:1 | Ensures complete reaction and acts as a solvent. |
| Temperature | 120-130 °C | Promotes cyclodehydration without significant decomposition. |
| Reaction Time | 4-6 hours | Typically sufficient for complete conversion, but should be monitored by TLC. |
| Solvent | Toluene | A high-boiling, inert solvent that facilitates temperature control. |
Visualizations
Caption: Proposed reaction mechanism for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low yields in the oxazole synthesis.
References
- Troubleshooting guide for oxazole synthesis. (n.d.). BenchChem.
-
Ethyl oxazole-4-carboxylate. (n.d.). PubChem. Retrieved from [Link]
- Oxazole Synthesis: A Technical Support Center for Common Side Reactions. (n.d.). BenchChem.
- Troubleshooting common problems in 2-(p-Tolyl)oxazole synthesis. (n.d.). BenchChem.
- Sheikh Murtuja, Venkatesan Jayaprakash, & Barij Nayan Sinha. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry.
- Minimizing by-product formation in 4-Methyl-2-(piperidin-2-yl)oxazole synthesis. (n.d.). BenchChem.
- Recent advances in Hantzsch 1,4-dihydropyridines. (n.d.). SciSpace.
- Synthesis of ethyl 2-chloro-3-oxopentano
- ethyl 5-phenyl-1,3-oxazole-4-carboxyl
- On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid deriv
- Oxazole-4-carboxylic acid ethyl ester. (n.d.). Chem-Impex.
- Ethyl 4-oxazolecarboxylate 97 23012-14-8. (n.d.). Sigma-Aldrich.
- Hantzsch pyridine synthesis - overview. (n.d.). ChemTube3D.
- Optimizing reaction conditions for the synthesis of oxazole deriv
- Ethyl 5-Formyl-1-(pyridin-3-yl)
- Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal.
- Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline.
- Rapid and Scalable Synthesis of Oxazoles Directly
- A practical method for oxazole synthesis by cycloisomeriz
- Reaction mechanism of Hantzsch thiazole synthesis. (n.d.).
- The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. (n.d.).
- Synthesis and Reactions of Oxazoles. (n.d.).
- Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. (n.d.). Beilstein Journals.
- Hantzsch pyridine synthesis. (n.d.). Wikipedia.
- Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. (n.d.).
- Optimization of the reaction conditions. (n.d.).
- ethyl 3-ethyl-5-methyl-4-isoxazolecarboxyl
- Synthesis of ethyl 5-substituted isoxazole-3-carboxylates 86 in DES. (n.d.).
- General Approaches to Oxazoles. (n.d.). Macmillan Group.
- Hantzsch Thiazole Synthesis. (n.d.). SynArchive.
- Method of obtaining ethyl 1,2,4-oxadiazole-5-carboxylates. (n.d.).
- Ethyl 5-(4-aminophenyl)
- Ethyl 2-chloro-3-oxopentano
- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
- Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (n.d.).
- ChemInform Abstract: Synthesis of 2-Chloro-3-oxoesters by Reaction of the Dianion of Ethyl 2-Chloroacetoacetate with Electrophiles. (n.d.).
- Technical Support Center: Synthesis of Ethyl 2-fluoro-3-oxopentano
- Reaction of formamide with esters. (n.d.).
- New chemistry of oxazoles. (n.d.).
- ETHYL 5-(HYDROXYMETHYL)
Sources
Technical Support Center: Navigating Nucleophilic Reactions with Ethyl 5-ethyl-1,3-oxazole-4-carboxylate
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide addresses common challenges and side reactions encountered when working with Ethyl 5-ethyl-1,3-oxazole-4-carboxylate and other similar substituted oxazoles. Our focus is to provide practical, field-proven insights and troubleshooting strategies to ensure the integrity of the oxazole ring during nucleophilic transformations.
The core challenge in the chemistry of this substrate lies in the delicate balance between the desired reactivity at the C4-ethyl ester and the inherent sensitivity of the electron-deficient oxazole ring.[1] This guide is structured as a series of frequently asked questions (FAQs) that directly tackle issues you may encounter in the lab.
Core Reactivity Overview
This compound presents multiple potential sites for reaction. Understanding the electronic nature of the molecule is the first step in troubleshooting. The C2 proton is the most acidic, making it susceptible to deprotonation by strong bases, which often initiates ring cleavage.[2][3][4] The primary site for nucleophilic attack is the electrophilic carbonyl of the ethyl ester. However, the C2 and C5 positions of the oxazole ring are also electron-deficient and can be attacked by potent nucleophiles, typically leading to undesirable ring-opening pathways.[5]
Caption: Reactivity map of this compound.
Frequently Asked Questions & Troubleshooting Guides
FAQ 1: My amidation reaction is failing. Why am I getting low yields and multiple unidentified byproducts?
Issue: You are attempting to convert the ethyl ester to an amide using an amine, but the reaction is either incomplete or results in a complex mixture, including potential degradation of the oxazole starting material.
Root Cause Analysis: Directly heating an ester with an amine to form an amide often requires high temperatures and prolonged reaction times. These conditions are harsh enough to degrade the sensitive oxazole ring. Furthermore, if the amine is a strong base, it can promote side reactions like C2-deprotonation. The oxazole ring itself, being electron-deficient, can undergo nucleophilic attack and subsequent cleavage in the presence of certain nucleophiles under forcing conditions.[5]
Expert Recommendation: Two-Step Activated Carboxylate Approach A more reliable and milder strategy is to first hydrolyze the ester to the corresponding carboxylic acid and then use standard peptide coupling agents to form the amide bond. This avoids harsh conditions and significantly improves yields and purity.
Experimental Protocol: Mild Hydrolysis & Peptide Coupling
Step 1: Controlled Saponification to the Carboxylic Acid
-
Dissolve this compound (1.0 equiv) in a mixture of THF and water (e.g., 3:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add lithium hydroxide (LiOH) (1.2 equiv) portion-wise, maintaining the temperature at 0 °C.
-
Monitor the reaction closely by TLC or LC-MS. The reaction is typically complete within 1-3 hours. Over-running the reaction can lead to ring degradation.
-
Once the starting material is consumed, carefully acidify the mixture to pH ~3-4 with cold 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 5-ethyl-1,3-oxazole-4-carboxylic acid, which can often be used without further purification.
Step 2: Amide Coupling (Example with HATU)
-
Under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 equiv) in an anhydrous aprotic solvent like DMF or CH₂Cl₂.
-
Add the desired amine (1.1 equiv) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 equiv).
-
Add the coupling agent, such as HATU (1,1-Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv).
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the crude product by flash column chromatography.
Caption: Troubleshooting workflow for amidation reactions.
FAQ 2: I am trying to use Grignard or organolithium reagents, but the reaction is a mess. What is going wrong?
Issue: Your goal is to add a carbon nucleophile (e.g., from a Grignard or alkyllithium reagent) to the ester, expecting to form a tertiary alcohol or ketone. Instead, you observe rapid color changes, consumption of starting material, and a complex product mixture with little to none of the desired product.
Root Cause Analysis: Organometallic reagents like Grignard and organolithiums are not only strong nucleophiles but also powerful bases. The most acidic proton in this compound is at the C2 position of the oxazole ring (pKa ≈ 20).[1][6] These strong bases will preferentially deprotonate the C2 position, generating a 2-lithio-oxazole intermediate. This intermediate is often unstable and can undergo spontaneous ring-opening to form an isonitrile species, which then reacts further to create a complex mixture of byproducts.[3][4][5]
Caption: Dominant side reaction with strong organometallic bases.
Expert Recommendation: Alternative Reagents or Synthetic Routes
-
Use Softer Nucleophiles: Consider using less basic organometallic reagents, such as organocuprates (Gilman reagents, R₂CuLi), which are less likely to act as bases and may preferentially undergo 1,4-addition or react with an activated form of the acid.
-
Protect the C2 Position: While synthetically challenging, if the C2 position is blocked with a substituent (e.g., a trialkylsilyl group), this side reaction can be prevented. However, this adds extra steps to the synthesis.
-
Alternative Synthetic Design: It is often more efficient to reconsider the synthetic route. For instance, build the oxazole ring with the desired C4-substituent already in place rather than attempting to modify the ester late-stage with such reactive nucleophiles.
Summary of Reaction Conditions
To assist in experimental design, the following table summarizes recommended and problematic conditions for common nucleophilic transformations.
| Transformation | Nucleophile Type | Recommended Conditions (Ring-Preserving) | Problematic Conditions (Risk of Side Reactions) |
| Amidation | Primary/Secondary Amines | Two-step: 1) Mild hydrolysis (LiOH, 0°C). 2) Peptide coupling (HATU, EDC, etc.) at RT. | Direct heating of ester and amine (>80 °C); use of very strong, basic amines without buffering. |
| Ester Hydrolysis | Hydroxide (OH⁻) | LiOH in THF/H₂O at 0 °C; Enzymatic hydrolysis (e.g., Lipase). | Concentrated NaOH or KOH, especially with heating; Concentrated mineral acids (HCl, H₂SO₄).[4][7] |
| Reduction to Alcohol | Hydride (H⁻) | NaBH₄ in EtOH (may be slow); LiBH₄ in THF. | LiAlH₄ (highly reactive, risk of over-reduction and ring cleavage). |
| C-C Bond Formation | Organometallics | Organocuprates (R₂CuLi) with an activated acid derivative (e.g., acid chloride). | Grignard reagents (RMgX); Organolithium reagents (RLi) due to strong basicity.[4] |
References
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]
- Centurion University of Technology and Management. (n.d.). Oxazole.pdf. CUTM Courseware.
-
Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Retrieved from [Link]
- Neha, K., Ali, F., Haider, K., Khasimbi, S., & Wakode, S. (2021). Synthetic approaches for oxazole derivatives: A review.
- Hassner, A. (1993). New chemistry of oxazoles. HETEROCYCLES, 35(2), 1441.
-
ChemSynthesis. (n.d.). ethyl 5-phenyl-1,3-oxazole-4-carboxylate. Retrieved from [Link]
- Maddili, S. K., Kacha, P., & Gundu, C. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online.
-
Wikipedia. (n.d.). Oxazole. Retrieved from [Link]
- Sha, C-K., & Hsu, C-Y. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1638.
- Guda, V. K., et al. (2021). Ethyl 5-Formyl-1-(pyridin-3-yl)
-
Scribd. (n.d.). Oxazole Chemistry Overview. Retrieved from [Link]
- Qi, X., et al. (2011). Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o1111.
- Chem Eazy. (n.d.). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Slideshare.
- Journal of Organic Chemistry. (2021).
- National Center for Biotechnology Information. (n.d.).
- ResearchGate. (n.d.).
- Google Patents. (n.d.).
- ACS Publications. (n.d.). The Chemistry of the Oxazoles. Chemical Reviews.
- PubChem. (n.d.).
- PubMed. (2019).
- ACS Publications. (n.d.). Pharmacophore Reorganization-Based Design, Synthesis, and Safener Activity of Novel Isoxazole–Piperazinone Derivatives. Journal of Agricultural and Food Chemistry.
- PubMed Central. (n.d.). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles.
Sources
- 1. scribd.com [scribd.com]
- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 3. Oxazole - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole | PPTX [slideshare.net]
Purification challenges of "Ethyl 5-ethyl-1,3-oxazole-4-carboxylate" and solutions
Welcome to the technical support center for the purification of Ethyl 5-ethyl-1,3-oxazole-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and structurally similar oxazole derivatives. Here, we address common challenges encountered during purification and provide practical, field-proven solutions to help you achieve the desired purity for your compound. Our approach is grounded in established chemical principles and validated methodologies.
Understanding the Molecule and Potential Challenges
This compound is a heterocyclic compound with a core oxazole ring, an ester functional group, and an ethyl substituent. Its purification can be challenging due to potential side products from synthesis, its polarity, and its stability under certain conditions. The most common synthesis routes, such as the reaction of an activated carboxylic acid derivative with an isocyanide, can lead to various impurities.[1]
Common Purification Challenges:
-
Residual Starting Materials and Reagents: Unreacted starting materials and excess reagents are common impurities.
-
Isomeric Byproducts: Depending on the synthesis method, regioisomers may form, which can be difficult to separate.
-
Hydrolysis: The ester group is susceptible to hydrolysis, especially under acidic or basic conditions, which can be encountered during aqueous workups or on certain chromatographic media.
-
Decomposition on Silica Gel: Some oxazole derivatives are sensitive to the acidic nature of standard silica gel, leading to degradation during column chromatography.[2]
-
"Oiling Out" during Recrystallization: The compound may separate as an oil instead of forming crystals, which complicates purification.
Troubleshooting Guides
Recrystallization
Recrystallization is often the first method of choice for purifying solid compounds. The key is to find a suitable solvent or solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.
Q1: My compound "oils out" instead of crystallizing upon cooling. What should I do?
A1: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated.
Troubleshooting Steps:
-
Reheat the Solution: Warm the mixture to redissolve the oil.
-
Add More Solvent: Add a small amount of additional hot solvent to ensure the solution is no longer supersaturated.
-
Slow Cooling: Allow the solution to cool very slowly. Insulating the flask can help. Slow cooling is crucial for the formation of pure, well-defined crystals.
-
Scratching: If crystals are reluctant to form, gently scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites.
-
Seed Crystals: If you have a small amount of pure compound, add a "seed" crystal to induce crystallization.
-
Change Solvent System: If the problem persists, the solvent is likely unsuitable. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[3]
Recommended Solvents to Screen for Recrystallization:
| Solvent/Solvent System | Rationale |
| Ethanol | A general-purpose polar solvent that is often effective for compounds with ester functional groups. |
| Hexane/Ethyl Acetate | A versatile nonpolar/polar mixture that allows for fine-tuning of polarity. Start with a high ratio of hexane and add ethyl acetate until the compound dissolves in the hot mixture. |
| Hexane/Acetone | Similar to hexane/ethyl acetate, this can be a very effective system. |
| Toluene | Aromatic compounds can sometimes crystallize well from toluene. |
| Water | While less likely for this compound, if it has sufficient polarity, hot water can be a good choice as it does not dissolve most organic compounds well. |
A rule of thumb is that solvents containing the same functional group as the compound are often good solubilizers. For an ester like this compound, ethyl acetate is a good starting point.[4]
Experimental Protocol: Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of your crude product. Add a few drops of the chosen solvent. If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve, heat the test tube. If it dissolves when hot but precipitates upon cooling, you have a good candidate solvent.
-
Dissolution: In a larger flask, add the crude product and the minimum amount of the chosen hot solvent to fully dissolve it.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Column Chromatography
Flash column chromatography is a highly effective technique for separating compounds with different polarities.
Q2: How do I choose the right solvent system (eluent) for column chromatography?
A2: The ideal eluent should provide a good separation of your target compound from its impurities. This is determined by running Thin Layer Chromatography (TLC) first. The goal is to find a solvent system where your desired compound has a Retention Factor (Rf) of approximately 0.3.[3][5]
Eluent Selection Guide:
| Polarity of Compound | Recommended Starting Solvent System (v/v) |
| Nonpolar | 5% Ethyl Acetate in Hexane |
| Intermediate (likely for the target compound) | 10-50% Ethyl Acetate in Hexane |
| Polar | 100% Ethyl Acetate or 5% Methanol in Dichloromethane |
Data compiled from University of Rochester, Department of Chemistry resources.[6]
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: Develop a suitable eluent system using TLC.
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent. Ensure there are no cracks or air bubbles.[5]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, silica-adsorbed sample to the top of the packed column.
-
Elution: Add the eluent to the top of the column and apply positive pressure (using air or nitrogen) to achieve a steady flow rate of about 2 inches per minute.[5]
-
Fraction Collection: Collect fractions and monitor the elution of your compound using TLC.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator.
Q3: My compound is streaking on the TLC plate and the column. What does this mean?
A3: Streaking often indicates that the compound is either too polar for the chosen eluent, is interacting strongly with the silica gel, or is degrading on the silica.
Troubleshooting Steps:
-
Increase Eluent Polarity: Add a more polar solvent to your eluent system (e.g., increase the percentage of ethyl acetate).
-
Add a Modifier: For acidic or basic compounds, adding a small amount of a modifier to the eluent can improve peak shape. For example, 1% acetic acid for acidic compounds or 1% triethylamine for basic compounds.
-
Use a Different Stationary Phase: If you suspect decomposition on silica gel, consider using a less acidic stationary phase like neutral alumina or a reverse-phase silica gel (C18).
Frequently Asked Questions (FAQs)
Q4: I am not sure if my compound is pure after one round of purification. What should I do?
A4: Purity should be assessed using analytical techniques. A single sharp peak in an HPLC chromatogram and a clean NMR spectrum are good indicators of high purity. If you still see impurities, a second round of purification using a different method (e.g., chromatography followed by recrystallization) may be necessary.
Q5: My yield is very low after purification. How can I improve it?
A5: Low yields can result from multiple factors. During recrystallization, using too much solvent will leave more of your product in the mother liquor. Ensure you use the minimum amount of hot solvent. For chromatography, ensure you are not using an eluent that is too polar, which could cause your compound to elute too quickly with impurities. Also, check for product decomposition.
Q6: Can I use distillation for purification?
A6: If your compound is a liquid at room temperature and is thermally stable, vacuum distillation can be an excellent purification method, especially for removing non-volatile impurities. You would need to determine the boiling point of your compound under reduced pressure.
Visualizing the Purification Workflow
A systematic approach is key to successful purification. The following diagram illustrates a typical workflow.
Caption: General workflow for the purification of this compound.
Logical Troubleshooting Flow
When encountering a purification issue, a logical approach can help identify the solution more efficiently.
Caption: A logical flow for troubleshooting common purification problems.
References
Sources
- 1. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. Chromatography [chem.rochester.edu]
Technical Support Center: Stability of Ethyl 5-ethyl-1,3-oxazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for Ethyl 5-ethyl-1,3-oxazole-4-carboxylate. This resource is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) for scientists encountering stability issues during the workup and purification of this compound. As Senior Application Scientists, we have compiled this guide based on established chemical principles and practical field experience to help you navigate potential challenges and optimize your experimental outcomes.
Introduction to the Stability of the Oxazole Core
The 1,3-oxazole ring is an aromatic heterocycle featured in numerous pharmaceuticals and bioactive molecules. While generally stable, its aromaticity is less pronounced than that of benzene, making it susceptible to degradation under certain conditions.[1][2][3] The stability of this compound is influenced by the substituents on the oxazole core and the conditions it is subjected to, particularly during aqueous workup procedures. The primary concerns are hydrolysis of the ester and cleavage of the oxazole ring itself, which can be catalyzed by both acidic and basic conditions.[4]
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of this compound.
Q1: My overall yield is significantly lower than expected after aqueous workup. What are the likely causes?
A1: Low yields are frequently traced back to two primary issues during workup:
-
Hydrolysis of the Ethyl Ester: The ester group is susceptible to hydrolysis under both acidic and basic aqueous conditions, which converts your desired product into the corresponding carboxylic acid.[5][6][7] This acid is more polar and may be lost to the aqueous phase during extraction or behave differently during chromatography.
-
Oxazole Ring Cleavage: The oxazole ring itself can undergo hydrolytic cleavage, especially under harsh pH conditions (strong acids or bases) or elevated temperatures.[4][8] This degradation is irreversible and leads to the formation of byproducts that are structurally different from the starting material.
Q2: What is the optimal pH range for the aqueous workup of this compound?
A2: The oxazole ring is a weakly basic heterocycle.[9] To minimize both ester hydrolysis and ring degradation, it is crucial to maintain a pH as close to neutral as possible (pH 6.5-7.5) during aqueous washes and extractions. If your reaction conditions are strongly acidic or basic, a careful and controlled neutralization step is critical before proceeding with the main workup.
Q3: I observe a new, more polar spot on my TLC plate after workup. What could it be?
A3: A new, more polar spot is a classic indicator of ester hydrolysis. The resulting carboxylic acid (5-ethyl-1,3-oxazole-4-carboxylic acid) will have a lower Rf value on silica gel TLC compared to the parent ethyl ester due to its increased polarity. To confirm this, you can often visualize the spot with a pH indicator or specific stains that react with carboxylic acids.
Q4: Can I use common inorganic bases like sodium bicarbonate or sodium carbonate to neutralize an acidic reaction mixture?
A4: Yes, but with caution. While saturated sodium bicarbonate (NaHCO₃) is generally a good choice for neutralizing mild acidity, prolonged exposure or the use of stronger bases like sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) can promote ester saponification (base-catalyzed hydrolysis).[5][10] If you must use a base, add it slowly at a low temperature (e.g., 0 °C) and monitor the pH carefully to avoid overshooting neutrality.
Part 2: Troubleshooting Guide for Workup & Purification
This section provides systematic troubleshooting for specific problems encountered during the experimental workup of this compound.
Issue 1: Significant Product Loss During Extraction
If you suspect your product is being lost during liquid-liquid extraction, consider the following:
| Potential Cause | Explanation | Troubleshooting Steps |
| Ester Hydrolysis | The product has been converted to the more water-soluble carboxylic acid salt, especially if the aqueous layer is basic. | 1. Before extraction, carefully adjust the pH of the aqueous layer to slightly acidic (pH ~5-6) with a dilute acid (e.g., 1M HCl). This will protonate the carboxylate, making it less water-soluble. 2. Extract with a more polar organic solvent like ethyl acetate or dichloromethane. 3. Perform multiple extractions with smaller volumes of organic solvent. |
| Formation of Emulsions | A stable emulsion between the aqueous and organic layers can trap the product, making separation difficult. | 1. Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. 2. If an emulsion persists, filter the entire mixture through a pad of Celite or glass wool. |
| Incomplete Extraction | The product may have moderate solubility in the aqueous phase, even in its ester form. | 1. Increase the number of extractions (e.g., from 2 to 4). 2. "Back-extract" the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product. |
Issue 2: Product Degradation on Silica Gel Chromatography
The slightly acidic nature of standard silica gel can sometimes lead to on-column degradation.
| Observation | Potential Cause | Troubleshooting Protocol |
| Streaking or Tailing of the Product Spot | The compound may be interacting strongly with the acidic silanol groups on the silica surface. | 1. Neutralize the Silica: Prepare a slurry of silica gel in your desired eluent and add 1-2% triethylamine (or another volatile base like pyridine). Remove the excess base by rotary evaporation before packing the column. 2. Use a Deactivated Stationary Phase: Consider using neutral alumina or a commercially available deactivated silica gel for your purification. |
| Appearance of New Impurities After Column | The prolonged contact time with silica gel is causing degradation of the oxazole ring or hydrolysis of the ester. | 1. Run the Column Quickly: Use flash chromatography with sufficient pressure to minimize the residence time of the compound on the column. 2. Buffer the Eluent: Add a small amount (0.1-0.5%) of a volatile base like triethylamine to the mobile phase to neutralize the silica surface as the column runs. |
Experimental Protocol: Neutralizing Silica Gel for Flash Chromatography
-
Weigh the required amount of silica gel for your column.
-
Place the silica in a round-bottom flask.
-
Add enough of your starting eluent (e.g., 10% ethyl acetate in hexanes) to make a free-flowing slurry.
-
To this slurry, add triethylamine to a final concentration of 1.5% (v/v).
-
Swirl the slurry for 5-10 minutes.
-
Remove the solvent and excess triethylamine on a rotary evaporator until the silica is a dry, free-flowing powder.
-
Pack your column with this neutralized silica gel as you normally would.
Part 3: Mechanistic Insights & Visual Guides
Understanding the potential degradation pathways is key to preventing them.
Degradation Pathway: Acid-Catalyzed Hydrolysis
Under acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This is a reversible process.[5][6][7]
Caption: Acid-catalyzed hydrolysis of the ethyl ester.
Degradation Pathway: Base-Promoted Hydrolysis (Saponification)
In the presence of a base, the hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. This reaction is irreversible because the final deprotonation of the carboxylic acid drives the equilibrium forward.[5][7]
Caption: Base-promoted hydrolysis (saponification).
Troubleshooting Workflow: Decision Tree for Low Yield
This workflow can help you systematically diagnose the cause of low yields during workup.
Caption: Troubleshooting decision tree for low yield.
References
- Benchchem. (n.d.). Technical Support Center: Characterization of Oxazole Derivatives.
- Benchchem. (n.d.). Stability issues of the oxazole ring in (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine.
- Benchchem. (n.d.). Troubleshooting guide for oxazole synthesis.
- National Center for Biotechnology Information. (n.d.). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC.
- Benchchem. (n.d.). Technical Support Center: Oxazole Ring Stability in Substitution Reactions.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup.
- National Center for Biotechnology Information. (n.d.). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PMC.
- ResearchGate. (2021). A Practical Synthesis of 1,3-Oxazole.
- Taylor & Francis Online. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
- ChemSynthesis. (2025). ethyl 5-phenyl-1,3-oxazole-4-carboxylate.
- Chemguide. (n.d.). hydrolysis of esters.
- Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters.
- Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
- The Organic Chemistry Tutor. (2016). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. YouTube.
- Synfacts. (2025). Synthesis of 4,5-Disubstituted Oxazoles from Carboxylic Acids via [3 + 2]-Cycloaddition Reaction.
- organic-chemistry.org. (n.d.). Ester to Acid - Common Conditions.
- PubChem. (n.d.). Ethyl 5-ethoxy-4,5-dihydro-1,2-oxazole-3-carboxylate.
- CUTM Courseware. (n.d.). Oxazole.pdf.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Ester to Acid - Common Conditions [commonorganicchemistry.com]
Removal of unreacted starting materials from "Ethyl 5-ethyl-1,3-oxazole-4-carboxylate"
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting and practical solutions for the removal of common unreacted starting materials during the synthesis of Ethyl 5-ethyl-1,3-oxazole-4-carboxylate. As a Senior Application Scientist, my goal is to bridge theoretical knowledge with practical, field-tested protocols to ensure the integrity of your synthesis and the purity of your final compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've completed the synthesis, but my crude product analysis (NMR/GC-MS) indicates the presence of starting materials. What are the likely culprits and their properties?
A1: The most common synthetic route to this oxazole scaffold involves the condensation of Propionamide and Ethyl 2-chloroacetoacetate . Understanding the distinct physical properties of these starting materials is the cornerstone of an effective purification strategy. Unreacted quantities of either can contaminate your final product if not properly removed.
Expert Insight: The significant differences in water solubility and boiling points between the starting materials and the target product are the primary levers we will use for separation. Propionamide's high water solubility makes it a prime candidate for removal via aqueous extraction, while the volatility of ethyl 2-chloroacetoacetate allows for its removal by distillation under reduced pressure.
Table 1: Physical Properties of Key Compounds
| Compound | Role | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Water Solubility |
| This compound | Product | C₉H₁₃NO₃ | 183.20 | ~250-270 (est.) | Low |
| Ethyl 2-chloroacetoacetate | Starting Material | C₆H₉ClO₃ | 164.59 | 200 (atm.); 107 / 14 mmHg[1] | 17 g/L (at 20 °C)[1] |
| Propionamide | Starting Material | C₃H₇NO | 73.09 | 213 (atm.) | Highly Soluble |
Q2: My primary contaminant appears to be Propionamide. What is the most efficient method to remove it?
A2: Due to its high polarity and excellent water solubility, the most effective method for removing unreacted propionamide is a thorough Aqueous Workup (Liquid-Liquid Extraction). This procedure leverages the partitioning of compounds between an organic solvent and water. Your oxazole product will preferentially remain in the organic layer, while the propionamide will be washed away into the aqueous layer.
Protocol 1: Aqueous Workup for Propionamide Removal
-
Solvent Selection: Ensure your crude product is fully dissolved in a water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM). If the reaction was run in a water-miscible solvent like ethanol, it must first be removed by rotary evaporation.[1]
-
Initial Water Wash: Transfer the organic solution to a separatory funnel and add an equal volume of deionized water. Stopper the funnel, invert, and vent. Shake gently for 30-60 seconds.
-
Phase Separation: Allow the layers to separate completely. The less dense organic layer (typically the top layer, unless using DCM) contains your product. Drain and discard the lower aqueous layer.
-
Repeat Washes: Repeat the water wash (steps 2-3) two more times to ensure exhaustive removal of the highly soluble propionamide.
-
Brine Wash: Perform a final wash with a saturated solution of sodium chloride (brine). This step helps to remove the bulk of dissolved water from the organic layer and reduces the formation of emulsions.[1][2]
-
Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1] Filter away the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product, now free of propionamide.
Sources
Minimizing dimer formation in oxazole synthesis
A Guide to Minimizing Dimer Formation and Other Side Reactions
Welcome to the Technical Support Center for Oxazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with byproduct formation, particularly dimerization, during the synthesis of oxazole cores. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
Troubleshooting Guide: Specific Issues in Oxazole Synthesis
This section addresses specific problems you might be encountering in your experiments, with a focus on the Robinson-Gabriel synthesis, where dimerization is a well-documented challenge.
Problem: Significant formation of an undesired dimer during my Robinson-Gabriel synthesis.
Root Cause Analysis:
In the Robinson-Gabriel synthesis, the desired reaction is an intramolecular cyclization and dehydration of an α-acylamino ketone to form the oxazole ring. However, under certain conditions, a competing intermolecular reaction can occur where two molecules of the α-acylamino ketone condense with each other. This leads to the formation of a 2,5-dihydropyrazine-2,5-dione, which can then tautomerize or be oxidized to a pyrazine dimer. This side reaction is particularly prevalent when the rate of the intermolecular reaction rivals or exceeds the rate of the intramolecular cyclization.
Plausible Mechanism of Dimer Formation:
The formation of the pyrazine dimer likely proceeds through the intermolecular condensation of two molecules of the α-acylamino ketone, followed by cyclization and subsequent oxidation.
Strategies for Minimizing Dimer Formation:
Based on a detailed study of this reaction, several factors can be manipulated to favor the desired intramolecular cyclization over the intermolecular dimerization[1]:
-
Concentration: This is one of the most critical factors. The rate of the bimolecular dimerization reaction is proportional to the square of the substrate concentration, while the rate of the unimolecular cyclization is directly proportional to the substrate concentration. Therefore, running the reaction at high dilution will significantly favor the formation of the desired oxazole.
-
Actionable Protocol: Prepare a dilute solution of the α-acylamino ketone in a suitable high-boiling, inert solvent (e.g., nitrobenzene, Dowtherm A). Add this solution dropwise to the hot dehydrating agent (e.g., concentrated sulfuric acid or polyphosphoric acid) over an extended period. This technique, known as "high dilution principle," maintains a low instantaneous concentration of the reactant, thereby suppressing the bimolecular side reaction.
-
-
Temperature: The activation energy for the intramolecular cyclization and the intermolecular condensation may differ.
-
Actionable Protocol: Systematically study the effect of temperature on the product ratio. In some cases, a higher temperature may favor the desired intramolecular reaction. For example, in the synthesis of 2,5-diphenyloxazole from α-benzamidoacetophenone, dropwise addition to sulfuric acid at 100°C gives a good yield of the oxazole, while at 0°C, the pyrazine dimer is the major product[1].
-
-
Nature of the Dehydrating Agent: The choice and concentration of the dehydrating agent can influence the reaction pathway.
-
Actionable Protocol: While concentrated sulfuric acid is traditional, polyphosphoric acid (PPA) can sometimes offer milder conditions and improved yields. Experiment with different dehydrating agents to find the optimal conditions for your specific substrate.
-
-
Substituent Effects: The steric and electronic nature of the substituents on the α-acylamino ketone can influence the propensity for dimerization.
-
Insight: Bulky substituents may sterically hinder the intermolecular reaction, thus favoring the intramolecular cyclization. However, specific electronic effects could also play a role and may need to be considered on a case-by-case basis.
-
Frequently Asked Questions (FAQs)
This section covers more general questions related to side reactions in various oxazole syntheses.
Q1: What are the common pathways leading to dimer formation in oxazole synthesis?
A1: Dimerization in oxazole synthesis is typically a result of a competing intermolecular reaction between two molecules of a key intermediate. In the Robinson-Gabriel synthesis, this is the self-condensation of the α-acylamino ketone precursor to form a pyrazine dimer[1]. While less commonly reported as a major issue in other named reactions like the van Leusen or Fischer syntheses, the underlying principle remains the same: any reaction conditions that favor an intermolecular reaction over the desired intramolecular cyclization can potentially lead to dimer formation. High concentrations of reactants are a primary driver for such bimolecular side reactions.
Q2: How does the choice of solvent affect the yield of the desired oxazole versus byproducts?
A2: The solvent plays a crucial role in several ways:
-
Solubility: The starting materials and intermediates must be sufficiently soluble to allow the reaction to proceed homogeneously. Poor solubility can lead to localized high concentrations and promote side reactions.
-
Boiling Point: For reactions requiring high temperatures for cyclization and dehydration, a high-boiling inert solvent is necessary to maintain the reaction temperature.
-
Polarity: The polarity of the solvent can influence the stability of charged intermediates and transition states, thereby affecting the relative rates of the desired and undesired reaction pathways. For instance, in the van Leusen synthesis, which involves ionic intermediates, the solvent polarity can be a key parameter to optimize.
Q3: In the Fischer oxazole synthesis, what are the common byproducts and how can they be minimized?
A3: In the Fischer oxazole synthesis, which involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous HCl, common byproducts include chloro-oxazolines and oxazolidinones.
-
Minimization Strategies:
-
Anhydrous Conditions: The reaction is sensitive to water, which can lead to hydrolysis of intermediates. Ensuring the use of anhydrous solvents and reagents is critical.
-
Stoichiometry: Precise control of the stoichiometry of the cyanohydrin and aldehyde is important.
-
Reaction Time and Temperature: Over- or under-reaction can lead to the accumulation of intermediates or degradation products. Careful monitoring and optimization of reaction time and temperature are necessary.
-
Q4: Can you provide a general experimental protocol to minimize dimer formation based on the high dilution principle?
A4: The following is a generalized protocol for the Robinson-Gabriel synthesis that can be adapted for other systems where dimerization is a concern.
Experimental Protocol: Minimizing Dimer Formation in Robinson-Gabriel Synthesis via High Dilution
-
Apparatus Setup:
-
Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a drying tube.
-
Place the dehydrating agent (e.g., 10 parts by weight of concentrated H₂SO₄ or polyphosphoric acid) in the flask and heat it to the desired reaction temperature (e.g., 100°C).
-
-
Reactant Solution Preparation:
-
Dissolve the α-acylamino ketone (1 part by weight) in a suitable high-boiling, inert solvent (e.g., 20 parts by weight of nitrobenzene or Dowtherm A) in the dropping funnel.
-
-
Slow Addition:
-
With vigorous stirring, add the solution of the α-acylamino ketone from the dropping funnel to the hot dehydrating agent dropwise over a prolonged period (e.g., 2-4 hours). The rate of addition should be slow enough to maintain a very low concentration of the reactant in the reaction mixture at any given time.
-
-
Reaction Completion and Work-up:
-
After the addition is complete, continue stirring at the reaction temperature for an additional period (e.g., 1 hour) to ensure complete cyclization.
-
Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a suitable base (e.g., aqueous ammonia or sodium hydroxide solution).
-
Extract the product with an appropriate organic solvent (e.g., ether or dichloromethane).
-
Wash the organic layer with water and brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Visualization of Reaction Pathways
To better understand the competition between the desired oxazole synthesis and the undesired dimer formation, the following diagrams illustrate the key mechanistic pathways.
Caption: Competing pathways in Robinson-Gabriel synthesis.
Data Summary: Influence of Reaction Conditions
The following table summarizes the effect of key reaction parameters on the product distribution in a representative Robinson-Gabriel synthesis.
| Parameter | Condition | Favors Oxazole (Monomer) | Favors Pyrazine (Dimer) | Rationale |
| Concentration | High Dilution | ✔ | Reduces the frequency of bimolecular collisions. | |
| High Concentration | ✔ | Increases the rate of the bimolecular reaction. | ||
| Temperature | High (e.g., 100°C) | ✔ | May favor the intramolecular cyclization kinetically[1]. | |
| Low (e.g., 0°C) | ✔ | May favor the intermolecular condensation[1]. | ||
| Mode of Addition | Slow, dropwise addition | ✔ | Maintains a low instantaneous reactant concentration. | |
| Rapid, bulk addition | ✔ | Leads to high local concentrations. |
References
- M. J. S. Dewar, P. A. Spanninger, and I. J. Turchi, J. C. S. Perkin I, 1973, 2040.
Sources
Validation & Comparative
A Comparative Guide for Drug Discovery Professionals: Ethyl 5-ethyl-1,3-oxazole-4-carboxylate vs. Methyl 5-ethyl-1,3-oxazole-4-carboxylate
In the nuanced landscape of drug discovery and development, the selection of appropriate molecular scaffolds and their derivatives is paramount. The seemingly minor difference between an ethyl and a methyl ester can have profound implications on a compound's physicochemical properties, reactivity, and ultimately, its biological activity and pharmacokinetic profile. This guide provides a detailed comparative analysis of Ethyl 5-ethyl-1,3-oxazole-4-carboxylate and Mthis compound, two closely related heterocyclic compounds.
While direct comparative experimental data for these specific molecules is not extensively available in published literature, this guide will draw upon established principles of organic chemistry and data from structurally analogous compounds to provide a robust and insightful comparison for researchers, scientists, and drug development professionals.
At a Glance: Structural and Physicochemical Comparison
The core difference between the two molecules lies in the ester functional group: an ethyl (-CH₂CH₃) group in one and a methyl (-CH₃) group in the other. This seemingly small variation influences several key physicochemical parameters that are critical in a drug discovery context.
| Property | This compound (Predicted) | Mthis compound (Predicted) | Rationale for Predicted Differences |
| Molecular Weight | Higher | Lower | The ethyl group has an additional methylene (-CH₂-) unit compared to the methyl group. |
| Lipophilicity (LogP) | Higher | Lower | The additional nonpolar methylene group in the ethyl ester increases its lipophilicity. |
| Boiling Point | Higher | Lower | Increased molecular weight and van der Waals forces of the ethyl group lead to a higher boiling point.[1] |
| Solubility in Polar Solvents | Lower | Higher | The increased lipophilicity of the ethyl ester generally reduces its solubility in polar solvents like water. |
| Steric Hindrance | Higher | Lower | The ethyl group is bulkier than the methyl group, which can affect its interaction with biological targets and its reactivity.[2] |
Synthesis and Reactivity: A Tale of Two Esters
The synthesis of both ethyl and methyl 5-ethyl-1,3-oxazole-4-carboxylates would likely follow similar synthetic routes, with the primary difference being the alcohol used in the esterification step (ethanol for the ethyl ester and methanol for the methyl ester). A general and efficient method for the synthesis of such 4,5-disubstituted oxazoles involves the reaction of a carboxylic acid with an isocyanoacetate derivative.
Caption: General synthetic workflow for 5-ethyl-1,3-oxazole-4-carboxylates.
In terms of reactivity, the methyl ester is generally more susceptible to nucleophilic attack, such as hydrolysis, due to the lower steric hindrance around the carbonyl carbon.[3] This can be a critical factor in both synthetic manipulations and metabolic stability.
Experimental Protocol: Representative Synthesis of a 4,5-Disubstituted Oxazole
This protocol is adapted from a general method for the synthesis of 4,5-disubstituted oxazoles from carboxylic acids.[4]
-
Activation of Carboxylic Acid: To a solution of the carboxylic acid (1.0 equiv) in a suitable aprotic solvent (e.g., dichloromethane), add a coupling reagent such as a triflylpyridinium salt (1.1 equiv) and a non-nucleophilic base (e.g., DBU, 1.2 equiv). Stir the mixture at room temperature for 30 minutes.
-
Cycloaddition: To the activated carboxylic acid solution, add the corresponding isocyanoacetate (ethyl or methyl, 1.0 equiv) dropwise at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired oxazole carboxylate.
Causality Behind Experimental Choices: The use of a triflylpyridinium reagent provides a highly efficient in-situ activation of the carboxylic acid. DBU is a strong, non-nucleophilic base that facilitates the reaction without competing as a nucleophile. The dropwise addition of the isocyanoacetate at a low temperature helps to control the reaction exotherm.
Biological Activity and Drug Development Implications
The choice between an ethyl and a methyl ester can significantly impact the pharmacokinetic and pharmacodynamic properties of a drug candidate.
Pharmacokinetics:
-
Absorption and Distribution: The higher lipophilicity of the ethyl ester may lead to better membrane permeability and absorption.[5] However, this can also lead to increased binding to plasma proteins and distribution into fatty tissues, potentially affecting its bioavailability and duration of action.
-
Metabolism: Esters are prone to hydrolysis by esterases in the plasma and liver.[6] Generally, methyl esters are hydrolyzed more rapidly than ethyl esters due to reduced steric hindrance.[6] This can be a desirable feature for designing prodrugs, where the ester is cleaved in vivo to release the active carboxylic acid.[5] Conversely, if the ester form is the active species, a more stable ethyl ester might be preferred to prolong its half-life.
Pharmacodynamics:
The slightly larger size of the ethyl group compared to the methyl group can influence how the molecule fits into the binding pocket of a biological target. This can lead to differences in binding affinity and, consequently, biological potency. In some cases, the "magic methyl" effect, where the addition of a methyl group significantly improves activity, is a well-documented phenomenon in drug discovery.[7] While less commonly referred to, an "ethyl effect" could similarly alter the conformational profile of a molecule to favor a more active binding mode.
Comparative Biological Activity Data from Analogous Compounds:
While direct comparative data for the title compounds is lacking, studies on analogous structures provide valuable insights. For instance, a comparative analysis of ethyl and methyl caffeate (structurally related phenolic compounds) showed that the ethyl ester exhibited more potent anti-inflammatory activity, while the methyl ester displayed greater cytotoxicity against certain cancer cell lines.[8] This highlights that the choice of ester can modulate the biological activity profile.
Caption: Key considerations in drug development for the ethyl vs. methyl ester.
Conclusion and Future Perspectives
The selection between this compound and Mthis compound is a nuanced decision that requires careful consideration of the desired properties for a given application.
-
Choose the Ethyl Ester for:
-
Potentially enhanced membrane permeability and absorption.
-
Increased metabolic stability if the ester form is the active compound.
-
Situations where a slightly bulkier group might improve binding to the target.
-
-
Choose the Methyl Ester for:
-
Higher solubility in polar media.
-
Applications where rapid in vivo hydrolysis to the corresponding carboxylic acid is desired (prodrug strategy).
-
Cases where minimal steric hindrance is crucial for target engagement.
-
Ultimately, the optimal choice will be dictated by empirical data. It is highly recommended that researchers synthesize and evaluate both compounds in relevant in vitro and in vivo models to determine which ester provides the most favorable profile for their specific drug discovery program. This comparative guide, based on established chemical principles and data from analogous systems, provides a strong foundation for making an informed initial selection and designing subsequent experiments.
References
-
Oreate AI. (2026, January 8). Ethyl vs. Methyl: Understanding the Chemical Twins. Oreate AI Blog. [Link]
-
PubChem. (n.d.). Ethyl 5-ethoxy-4,5-dihydro-1,2-oxazole-3-carboxylate. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
Reddit. (2022, February 25). Methyl ester vs Ethyl ester hydrolysis. r/OrganicChemistry. [Link]
-
Oreate AI. (2026, January 8). Ethyl vs. Methyl: Understanding the Chemical Twins. Oreate AI Blog. [Link]
-
PubChem. (n.d.). Ethyl 5-methylisoxazole-4-carboxylate. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
Zhang, L., et al. (2017). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Phosphorus, Sulfur, and Silicon and the Related Elements, 193(3), 1-6. [Link]
-
ChemSynthesis. (n.d.). ethyl 5-phenyl-1,3-oxazole-4-carboxylate. [Link]
-
Rosa, G. P., et al. (2018). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 14, 1826–1834. [Link]
-
ChemSynthesis. (n.d.). ethyl 2-methyl-1,3-oxazole-5-carboxylate. [Link]
-
Chandra, et al. (2013). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(6), o987. [Link]
-
de Oliveira, D. N., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports, 12(1), 2453. [Link]
-
ChemSynthesis. (n.d.). ethyl 2-ethyl-5-methyl-1,3-oxazole-4-carboxylate. [Link]
-
Ukraintsev, I. V., et al. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 26(18), 5585. [Link]
-
ChemSynthesis. (n.d.). ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. [Link]
-
Chavan, S. P., et al. (2021). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 86(17), 11897–11906. [Link]
-
Davis, H. (2014, February 26). Ethyl Esters and the Anti-Viral Pro-Drug Tamiflu. YouTube. [Link]
-
PubChem. (n.d.). Ethyl 2-amino-1,3-oxazole-4-carboxylate. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
Metcalfe, W. K., et al. (2007). Experimental and modeling study of C5H10O2 ethyl and methyl esters. The Journal of Physical Chemistry A, 111(19), 4001–4014. [Link]
-
PubChem. (n.d.). Ethyl 5-methyl-2-oxo-2,3-dihydrooxazole-4-carboxylate. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). Ethyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
Khalafy, J., et al. (2011). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. Heterocyclic Communications, 17(1-2), 65-68. [Link]
-
Maiuolo, L., et al. (2019). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. Catalysts, 9(10), 834. [Link]
-
Zaitsau, D. H., et al. (2010). Phase equilibria and the thermodynamic properties of methyl and ethyl esters of carboxylic acids. 1. Methyl n-butanoate and ethyl propanoate. The Journal of Chemical Thermodynamics, 42(8), 963-971. [Link]
-
da Silva, A. B. F., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals, 16(8), 1143. [Link]
-
Autech. (n.d.). 4-Ethyl-2-methyl-1,3-Oxazole-5-carboxylic acid. [Link]
-
ChemSynthesis. (n.d.). methyl 5-phenyl-1,3-oxazole-4-carboxylate. [Link]
-
Chemsrc. (n.d.). Ethyl 5-methyl-1,3-oxazole-4-carboxylate. [Link]
-
Kumar, G. S., et al. (2014). Design, synthesis and biological evaluation of methyl-2-(2-(arylideneamino) oxazol-4- ylamino) benzoxazole-5-carboxylate derivatives as new antiinflammatory agents. Bioorganic & Medicinal Chemistry Letters, 24(15), 3462-3466. [Link]
-
Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry. [Link]
-
Gultyai, V. P., et al. (2022). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Crystals, 12(11), 1544. [Link]
-
Peterson, C. L., et al. (1993). Ethyl and methyl esters of vegetable oil. University of Idaho. [Link]
-
Grafiati. (2022, April 24). Journal articles: 'Ester of carboxylic acid'. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Methyl vs Ethyl: Comparing Organic Sidekicks in the Chemistry Playground - Housing Innovations [dev.housing.arizona.edu]
- 3. reddit.com [reddit.com]
- 4. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Biological Activity of Ethyl 5-ethyl-1,3-oxazole-4-carboxylate and Other Oxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,3-oxazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] This five-membered heterocycle, containing an oxygen and a nitrogen atom, serves as a versatile framework for the design of novel therapeutic agents.[1][2] Oxazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[3][4] The substitution pattern on the oxazole ring plays a pivotal role in determining the specific biological effects of these compounds.[3][5] This guide provides a comparative analysis of the potential biological activity of "Ethyl 5-ethyl-1,3-oxazole-4-carboxylate" against other known bioactive oxazole derivatives, supported by experimental data from existing literature.
Profiling this compound
This compound is a substituted oxazole with an ethyl group at the 5-position and an ethyl carboxylate group at the 4-position. While this specific molecule is documented as a key intermediate in the synthesis of ADAMTS7 antagonists, which are being investigated for cardiovascular diseases, publicly available data on its intrinsic biological activities is limited.[6][7] However, by examining the structure-activity relationships (SAR) of analogous oxazole compounds, we can infer its potential pharmacological profile.
Comparative Analysis of Biological Activities
The biological activity of oxazole derivatives is profoundly influenced by the nature and position of their substituents. Here, we compare the structural features of this compound with other oxazoles that have demonstrated significant antimicrobial, antifungal, and cytotoxic activities.
Antimicrobial Activity
The oxazole nucleus is a recurring motif in compounds exhibiting potent antibacterial and antifungal properties.[5][8][9] The rising threat of multi-drug resistant microbial infections has spurred the development of new antimicrobial agents, with oxazoles being a promising class of compounds.[5][8]
For instance, a series of 1,3-oxazole derivatives have been synthesized and shown to have notable activity against various bacterial and fungal strains.[3] In many of these compounds, the presence of aromatic or heterocyclic moieties at the 2- and 5-positions of the oxazole ring is crucial for their antimicrobial effects. While this compound lacks a complex aromatic substituent, the ethyl group at the 5-position and the ester at the 4-position could still confer some level of antimicrobial activity. It is plausible that the ethyl group provides a degree of lipophilicity that may facilitate membrane interaction, a common mechanism for antimicrobial agents.
Antifungal Activity
Several oxazole derivatives have been reported to possess significant antifungal activity.[3][10] For example, some benzo[d]oxazoles have shown antifungal potential comparable or even superior to reference drugs like 5-fluorocytosine.[3] Isoxazole derivatives, which are structurally related to oxazoles, have also been extensively studied for their antifungal effects.[11][12] A study on isoxazolol pyrazole carboxylates revealed that some derivatives exhibited significant antifungal activity against various plant pathogenic fungi.[11][12] The presence of a carboxylate group in our target molecule, this compound, is a shared feature with some of these active compounds, suggesting a potential for antifungal properties.
Cytotoxic Activity
The anticancer potential of oxazole derivatives is a field of intense research.[2][10][13] These compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of crucial enzymes like protein kinases and DNA topoisomerases.[13] Many oxazole-containing compounds have demonstrated potent cytotoxicity against a range of cancer cell lines, with some exhibiting IC50 values in the nanomolar range.[13]
For example, 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives have shown strong cytotoxicity against human prostate cancer cell lines.[14] Another study on 2-substituted tricyclic oxazolo[5,4-d]pyrimidines revealed that halogenated aromatic fragments at the C-2 position of the oxazole ring could be promising for developing anticancer drug candidates.[15] While this compound has a simpler substitution pattern, the core oxazole scaffold is present. Its potential for cytotoxic activity would likely be modest compared to more complex, multi-ring oxazole derivatives but should not be entirely dismissed without experimental validation.
Data Presentation
Table 1: Comparative Biological Activities of Selected Oxazole Derivatives
| Compound Class | Specific Example | Biological Activity | Key Structural Features | Reference |
| 2-Arylnaphtho[2,3-d]oxazole-4,9-diones | 2-(3-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione | Cytotoxic (IC50 = 0.03 µM on LNCaP cells) | Fused aromatic rings, chloro-phenyl substituent | [14] |
| Tricyclic oxazolo[5,4-d]pyrimidines | Oxazolo[5,4-d]pyrimidinone derivative | Cytotoxic (IC50 = 2.29 µM against MCF-7 cells) | Fused pyrimidinone ring system | [15] |
| Amine linked bis-oxazoles | Amido sulfonamido methane linked bisoxazoles | Antibacterial (Zone of inhibition: 21 mm against S. aureus) | Bis-oxazole structure linked by an amine | [8] |
| Isoxazolol pyrazole carboxylates | An isoxazole pyrazole carboxylate derivative (7ai) | Antifungal (EC50 = 0.37 µg/mL against R. solani) | Fused isoxazole and pyrazole rings, carboxylate group | [12] |
| Benzo[d]oxazoles | Substituted benzo[d]oxazoles | Antifungal | Fused benzene ring | [3] |
Experimental Protocols
To empirically determine the biological activity of this compound, a series of standardized in vitro assays are recommended.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity
This protocol is based on the broth microdilution method.
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
This compound solution (in a suitable solvent like DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (broth with solvent)
-
Spectrophotometer (for measuring optical density at 600 nm)
Procedure:
-
Prepare a stock solution of this compound.
-
Perform serial two-fold dilutions of the compound in MHB in the 96-well plates.
-
Prepare a bacterial inoculum and adjust its concentration to approximately 5 x 10^5 CFU/mL.
-
Add the bacterial inoculum to each well containing the diluted compound.
-
Include positive and negative controls on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of the compound on the viability of cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (concentration causing 50% inhibition of cell growth) is determined.
Visualization of Experimental Workflows
Caption: Flowchart of experimental workflows for assessing antimicrobial and cytotoxic activities.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound is not yet widely published, a comparative analysis with structurally related oxazole derivatives suggests its potential to exhibit modest antimicrobial, antifungal, and cytotoxic properties. The provided experimental protocols offer a clear path for the empirical validation of these hypotheses.
Future research should focus on the synthesis and screening of a library of analogs of this compound to establish clear structure-activity relationships. Modifications at the 2-position of the oxazole ring, in particular, could be a promising avenue for enhancing biological activity, as suggested by the broader literature on bioactive oxazoles. Such studies will be instrumental in determining the therapeutic potential of this and related oxazole scaffolds.
References
-
Sheeja Rekha A G, et al. A Brief Review On Antimicrobial Activity Of Oxazole Derivatives. Indo Am. J. P. Sci, 2022; 09(9).
-
Der Pharma Chemica. 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic.
-
IJPPR. Review of Antimicrobial Activity of Oxazole.
-
Future Journal of Pharmaceutical Sciences. A comprehensive review on biological activities of oxazole derivatives.
-
Journal of Chemical and Pharmaceutical Research. Synthesis and antimicrobial evaluation of novel oxazole amide derivatives.
-
PubMed. Synthesis and cytotoxic activities of some 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines.
-
ResearchGate. 2‐Substituted tricyclic oxazolo[5,4‐d]pyrimidine library: Design, synthesis and cytotoxicity activity.
-
Bentham Science. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies.
-
IJMPR. A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives.
-
Arabian Journal of Chemistry. Synthesis of new oxazole hybridized with pyrazole and/or thiazole compounds: Molecular modeling and cytotoxic activity.
-
BenchChem. The Diverse Biological Activities of Oxazole Derivatives: A Technical Guide for Drug Discovery Professionals.
-
ResearchGate. Synthesis and evaluation of antifungal and antibacterial activity of ethyl 3,5-diarylisoxazole-4-carboxylates.
-
ResearchGate. Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity.
-
MDPI. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole.
-
PMC. A comprehensive review on biological activities of oxazole derivatives.
-
ResearchGate. Synthesis, Characterization, and Preliminary In Vitro Cytotoxic Evaluation of a Series of 2-Substituted Benzo[d][5][9]Azoles.
-
ResearchGate. Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate.
-
Smolecule. Buy 5-Ethoxyoxazole-4-carboxamide.
-
Google Patents. WO2021094436A1 - Substituted hydantoinamides as adamts7 antagonists.
-
ResearchGate. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate.
-
MDPI. New Antifungal Agents with Azole Moieties.
-
PubMed. Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate.
-
European Patent Office. SUBSTITUTED HYDANTOINAMIDES AS ADAMTS7 ANTAGONISTS - EP 3822265 A1.
-
ChemSynthesis. ethyl 5-phenyl-1,3-oxazole-4-carboxylate.
-
ResearchGate. Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates.
-
Google Patents. ES2902799T3 - Inhibidores de indoleamina 2,3-dioxigenasa y/o de triptófano 2,3.
-
Google Patents. CN111601810A - 吲哚胺2,3-双加氧酶和/或色氨酸2,3-双加氧酶的抑制剂.
-
PubChem. Ethyl 5-ethoxy-4,5-dihydro-1,2-oxazole-3-carboxylate.
-
MDPI. Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation.
Sources
- 1. ijmpr.in [ijmpr.in]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. d-nb.info [d-nb.info]
- 4. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iajps.com [iajps.com]
- 6. WO2021094436A1 - Substituted hydantoinamides as adamts7 antagonists - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benthamscience.com [benthamscience.com]
- 14. Synthesis and cytotoxic activities of some 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Spectroscopic Validation of Ethyl 5-ethyl-1,3-oxazole-4-carboxylate
This guide provides a comprehensive framework for the structural elucidation and validation of Ethyl 5-ethyl-1,3-oxazole-4-carboxylate, a substituted oxazole of interest in medicinal chemistry and materials science. For professionals in drug development, absolute certainty in molecular structure is non-negotiable. Here, we move beyond a simple recitation of data, explaining the causal relationships between molecular structure and spectroscopic output.
The validation process is presented as a self-validating, multi-technique workflow. We will establish the predicted spectroscopic signature of our target compound and compare it against a logical synthetic precursor, Ethyl 2-aminooxazole-4-carboxylate . This comparative approach is crucial, as the definitive changes observed between the spectra of the starting material and the final product provide unequivocal evidence of a successful chemical transformation. Our protocols are grounded in authoritative standards, including recommendations from the International Union of Pure and Applied Chemistry (IUPAC), to ensure data integrity and reproducibility.[1][2]
The Analytical Challenge: From Precursor to Product
The core of our validation rests on confirming the transformation of a precursor to the target molecule. The chosen precursor, Ethyl 2-aminooxazole-4-carboxylate, allows us to track key structural changes: the replacement of a primary amine (-NH₂) group at the 2-position and the introduction of an ethyl group (-CH₂CH₃) at the 5-position. These specific modifications will manifest as distinct and predictable changes across various spectroscopic analyses.
Caption: Chemical structures of the precursor and the target compound.
Integrated Spectroscopic Validation Workflow
A robust structural confirmation is never reliant on a single technique. It is the convergence of data from orthogonal methods—NMR, IR, and Mass Spectrometry—that builds an unassailable case for the proposed structure.[3][4] Each method provides a unique piece of the structural puzzle, and their collective data must be self-consistent.
Caption: The integrated workflow for spectroscopic validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of small molecule structure elucidation, providing detailed information about the chemical environment, connectivity, and number of hydrogen (¹H) and carbon (¹³C) atoms.[5]
¹H NMR: Mapping the Proton Environment
Causality Behind Predictions: The chemical shift (δ) of a proton is dictated by its local electronic environment. Electron-withdrawing groups (like the oxazole ring and the ester carbonyl) deshield nearby protons, shifting their signals downfield (to a higher ppm). The multiplicity (singlet, doublet, triplet, etc.) is determined by the number of adjacent, non-equivalent protons (n+1 rule).
Comparative Analysis: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Assignment (Target Molecule) | Predicted δ (ppm) | Multiplicity | Integration | Corresponding Signal in Precursor | Reason for Change |
| -O-CH₂-CH₃ (Ester) | ~4.40 | Quartet (q) | 2H | ~4.35 (q) | Minor shift due to change at C5. |
| -CH₂-CH₃ (C5-Ethyl) | ~2.85 | Quartet (q) | 2H | N/A | Appearance of new signal confirms ethylation at C5. |
| -O-CH₂-CH₃ (Ester) | ~1.40 | Triplet (t) | 3H | ~1.38 (t) | Minor shift. |
| -CH₂-CH₃ (C5-Ethyl) | ~1.35 | Triplet (t) | 3H | N/A | Appearance of new signal confirms ethylation at C5. |
| H2 (Oxazole Ring) | ~8.10 | Singlet (s) | 1H | N/A | Signal appears after removal of the -NH₂ group. |
| -NH₂ (Amine) | N/A | N/A | N/A | ~5.50 (broad s) | Disappearance of the broad amine signal is a key indicator of reaction success. |
¹³C NMR: The Carbon Skeleton Fingerprint
Causality Behind Predictions: Similar to ¹H NMR, the ¹³C chemical shift is sensitive to the electronic environment. Carbons in aromatic systems (oxazole) and those double-bonded to oxygen (carbonyls) are significantly deshielded and appear far downfield.
Comparative Analysis: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Assignment (Target Molecule) | Predicted δ (ppm) | Corresponding Signal in Precursor | Reason for Change |
| C=O (Ester) | ~162.0 | ~163.0 | Minor environmental change. |
| C5 (Oxazole) | ~158.0 | ~145.0 | Significant downfield shift due to substitution with an electron-donating ethyl group. |
| C2 (Oxazole) | ~151.0 | ~160.0 | Upfield shift upon removal of the electronegative amino group. |
| C4 (Oxazole) | ~130.0 | ~128.0 | Minor environmental change. |
| -O-CH₂- (Ester) | ~61.5 | ~61.0 | Minor change. |
| -CH₂-CH₃ (C5-Ethyl) | ~22.0 | N/A | Appearance of new signal. |
| -O-CH₂-CH₃ (Ester) | ~14.2 | ~14.3 | Minor change. |
| -CH₂-CH₃ (C5-Ethyl) | ~11.5 | N/A | Appearance of new signal. |
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 16-32, depending on sample concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').
-
Spectral Width: -10 to 220 ppm.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024-4096, as ¹³C has low natural abundance.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.[1] All peaks should be integrated and labeled.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[6] Molecular bonds vibrate at specific frequencies, and when exposed to infrared radiation, they absorb energy at their characteristic frequency.
Causality Behind Predictions: The C=O bond of the ester is a strong dipole and produces a very intense absorption. The C=N and C=C bonds within the oxazole ring also have characteristic absorptions. The most significant change from precursor to target will be the disappearance of the N-H stretching vibrations of the primary amine.
Comparative Analysis: Key IR Absorptions (cm⁻¹)
| Functional Group Assignment | Expected Wavenumber (cm⁻¹) (Target) | Expected Wavenumber (cm⁻¹) (Precursor) | Significance of Change |
| C-H (sp³ alkyl) | ~2980-2850 | ~2980-2850 | Appearance of stronger C-H stretches due to the new ethyl group. |
| C=O (Ester) | ~1725-1735 | ~1720 | A strong, sharp absorption. Position confirms conjugated ester. |
| C=N (Oxazole Ring) | ~1590 | ~1580 | Characteristic ring stretch. |
| C-O (Ester & Ring) | ~1300-1100 | ~1300-1100 | Fingerprint region, confirms C-O bonds. |
| N-H (Primary Amine) | N/A | ~3400-3200 (two bands) | Complete disappearance of these two sharp bands is critical for validation. |
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Instrument Preparation: Record a background spectrum of the clean ATR crystal (e.g., diamond or germanium) to subtract atmospheric H₂O and CO₂ signals.
-
Sample Application: Place a small amount (~1-2 mg) of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact. Co-add 16-32 scans over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: Perform an automatic baseline correction and peak picking.
High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry provides the molecular weight and elemental composition of a compound.[4] HRMS measures the mass-to-charge ratio (m/z) with very high precision, allowing for the determination of a unique molecular formula.
Causality Behind Predictions: Electrospray ionization (ESI) is a soft ionization technique that typically forms a protonated molecule, [M+H]⁺, or an adduct with a cation like sodium, [M+Na]⁺. The exact mass measured is compared to the theoretical mass calculated from the most abundant isotopes of each element.
Comparative Analysis: Predicted HRMS-ESI Data
| Parameter | Target: C₉H₁₃NO₃ | Precursor: C₆H₈N₂O₃ | Significance of Change |
| Molecular Weight | 183.19 g/mol | 156.14 g/mol | Increase in mass consistent with the transformation. |
| Exact Mass [M] | 183.08954 | 156.05349 | The fundamental value for formula calculation. |
| Predicted Ion [M+H]⁺ | 184.09737 | 157.06127 | The most likely observed ion in positive mode ESI. |
| Predicted Ion [M+Na]⁺ | 206.07931 | 179.04321 | A commonly observed adduct. |
Experimental Protocol: HRMS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., Orbitrap or TOF) at a low flow rate (5-10 µL/min).
-
Instrument Parameters (Positive ESI Mode):
-
Capillary Voltage: 3.5-4.5 kV.
-
Source Temperature: 100-150 °C.
-
Mass Range: 50-500 m/z.
-
Resolution: >60,000 FWHM.
-
-
Data Analysis: Use the instrument software to identify the molecular ion peak and calculate the elemental composition based on its exact mass and isotopic pattern. The calculated formula must match C₉H₁₃NO₃ within a 5 ppm mass error tolerance.
Conclusion
The structural validation of This compound is achieved not by a single data point, but by the overwhelming and consistent evidence provided by a suite of spectroscopic techniques. The successful confirmation of the structure is contingent upon observing all the predicted changes from a logical precursor. Specifically, the validation hinges on:
-
¹H & ¹³C NMR: The disappearance of the amine proton signal and the appearance of two new signal sets corresponding to the C5-ethyl group.
-
IR Spectroscopy: The definitive absence of the characteristic N-H stretches around 3400-3200 cm⁻¹.
-
HRMS: The measurement of an exact mass that corresponds unequivocally to the molecular formula C₉H₁₃NO₃.
When the data from these independent analyses converge to tell the same story, the structure can be assigned with the highest degree of scientific confidence, meeting the rigorous standards required for research and drug development.
References
-
Roy, T. K., Chatterjee, K., Khatri, J., & Havenith, M. (2021). Helium nanodroplet infrared spectroscopy of oxazole-(water)n (n = 1,2) clusters. AIP Advances. Available at: [Link]
-
Davies, A. N., & Lancashire, R. J. (2016). Updating IUPAC spectroscopy recommendations and data standards. Spectroscopy Europe. Available at: [Link]
-
ResearchGate. (n.d.). (a) and (b) Calculated IR spectra of most stable oxazole-D2O and oxazole-(D2O)2 structures. ResearchGate. Available at: [Link]
-
Royal Society of Chemistry. (2019). Supporting Information. Royal Society of Chemistry. Available at: [Link]
-
Balskus, E. P., et al. (n.d.). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. National Institutes of Health (NIH). Available at: [Link]
-
IUPAC. (n.d.). Development of a Standard for FAIR Data Management of Spectroscopic Data. IUPAC. Available at: [Link]
-
PubChem. (n.d.). Ethyl 5-ethoxy-4,5-dihydro-1,2-oxazole-3-carboxylate. PubChem. Available at: [Link]
-
Murtuja, S., Jayaprakash, V., & Sinha, B. N. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry. Available at: [Link]
-
IUPAC. (n.d.). Data exchange standard for near infrared spectra and general spectroscopic calibration data types. IUPAC. Available at: [Link]
-
ChemRxiv. (2024). FAIRSpec-Ready Spectroscopic Data Collections – Advice for Researchers, Authors, and Data Managers (IUPAC Technical Report). Cambridge Open Engage. Available at: [Link]
-
Wiley-VCH. (2007). Supporting Information. Available at: [Link]
-
ResearchGate. (2024). (PDF) FAIRSpec-Ready Spectroscopic Data Collections – Advice for Researchers, Authors, and Data Managers (IUPAC Technical Report). ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Structure verification of small molecules using mass spectrometry and NMR spectroscopy. ResearchGate. Available at: [Link]
-
Kind, T., & Fiehn, O. (n.d.). Advances in structure elucidation of small molecules using mass spectrometry. National Institutes of Health (NIH). Available at: [Link]
-
PubChem. (n.d.). Ethyl oxazole-4-carboxylate. National Institutes of Health (NIH). Available at: [Link]
-
Li, J. (2010). Automatic Verification of Small Molecule Structure with One Dimensional Proton Nuclear Magnetic Resonance Spectrum. University of Zurich. Available at: [Link]
-
JournalsPub. (n.d.). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. JournalsPub. Available at: [Link]
-
Chavan, S. P., et al. (n.d.). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. National Institutes of Health (NIH). Available at: [Link]
-
ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. ResearchGate. Available at: [Link]
-
Synfacts. (2025). Synthesis of 4,5-Disubstituted Oxazoles from Carboxylic Acids via [3 + 2]-Cycloaddition Reaction. Thieme. Available at: [Link]
-
Beilstein Journals. (2022). 1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journals. Available at: [Link]
-
ResearchGate. (2016). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. ResearchGate. Available at: [Link]
Sources
A Senior Application Scientist's Comparative Guide to the X-ray Crystallography of Ethyl 5-ethyl-1,3-oxazole-4-carboxylate Derivatives
Introduction: The Significance of the Oxazole Scaffold in Modern Drug Discovery
The 1,3-oxazole ring is a privileged five-membered heterocyclic scaffold that plays a crucial role in medicinal chemistry.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, make it a versatile building block for designing therapeutic agents with a wide spectrum of biological activities.[3] Oxazole derivatives have demonstrated efficacy as antimicrobial, anticancer, anti-inflammatory, and antidiabetic agents, among others.[2] The substitution pattern on the oxazole ring is pivotal in determining the pharmacological profile of these compounds.[2] Understanding the three-dimensional structure of these molecules at an atomic level through single-crystal X-ray crystallography is therefore paramount for rational drug design and the development of structure-activity relationships (SAR).[4]
This guide provides a comparative analysis of the X-ray crystallographic data for derivatives related to "Ethyl 5-ethyl-1,3-oxazole-4-carboxylate," offering insights into their solid-state conformations and intermolecular interactions. We will delve into the experimental causality behind crystallographic studies, from crystal growth to data refinement, to provide researchers and drug development professionals with a robust framework for their own investigations.
Comparative Crystallographic Analysis of Oxazole and Isoxazole Carboxylate Derivatives
While a crystallographic study of the specific molecule "this compound" is not publicly available at the time of this writing, a comparative analysis of structurally related derivatives provides valuable insights into how different substituents influence crystal packing and molecular geometry. For this guide, we will compare the crystallographic data of two key derivatives for which single-crystal X-ray data is available: Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate and Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate . We also include Ethyl 5-phenyl-1,3-oxazole-4-carboxylate to illustrate variations in physical properties.
Caption: Chemical structures of the compared derivatives.
Quantitative Crystallographic Data Comparison
The following table summarizes the key crystallographic parameters for the selected derivatives, providing a basis for objective comparison.
| Parameter | Derivative A: Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate[5] | Derivative B: Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate[6] | Derivative C: Ethyl 5-phenyl-1,3-oxazole-4-carboxylate[7] |
| Molecular Formula | C₁₂H₁₂N₂O₃ | C₁₃H₁₂BrNO₄ | C₁₂H₁₁NO₃ |
| Molecular Weight | 232.24 g/mol | 326.15 g/mol | 217.22 g/mol |
| Crystal System | Triclinic | Monoclinic | Not Available |
| Space Group | P-1 | P2₁/n | Not Available |
| a (Å) | 7.591(2) | 14.828(2) | Not Available |
| b (Å) | 11.303(4) | 7.1335(9) | Not Available |
| c (Å) | 13.818(4) | 25.119(2) | Not Available |
| α (°) | 88.155(4) | 90 | Not Available |
| β (°) | 87.008(4) | 100.066(11) | Not Available |
| γ (°) | 86.233(4) | 90 | Not Available |
| Volume (ų) | 1181.0(6) | 2616.1(6) | Not Available |
| Z | 4 | 8 | Not Available |
| Melting Point (°C) | Not Available | Not Available | 32-35 |
Analysis of Structural Features and Intermolecular Interactions:
-
Derivative A (Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate): The asymmetric unit of this compound contains two planar molecules.[5] The dihedral angle between the isoxazole and phenyl rings is small, indicating a relatively planar conformation.[5] The crystal structure is stabilized by strong N—H···N and N—H···O hydrogen bonds, which link the molecules into layers.[5] These layers then stack in a parallel fashion.[5] The presence of the amino group is a key determinant in the formation of this hydrogen-bonded network, a critical consideration for understanding solubility and receptor binding.
-
Derivative B (Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate): This structure also features two independent molecules (A and B) in the asymmetric unit, arranged in an inverted planar orientation.[6] The crystal packing is stabilized by both intramolecular C-H···O and C-H···N hydrogen bonds and intermolecular C-H···O hydrogen bonds.[6] A Hirshfeld surface analysis revealed that H···H interactions are the most significant contributors to the intermolecular forces.[6] The presence of the bulky bromine atom and the methoxyphenyl group significantly influences the crystal packing compared to Derivative A.
The comparison of these two structures underscores how seemingly small changes in substitution (an aminophenyl group vs. a bromomethoxyphenyl group) can lead to different crystal systems, space groups, and dominant intermolecular forces. This has profound implications for the physicochemical properties of the compounds, including melting point, solubility, and ultimately, bioavailability.
Experimental Protocols: A Self-Validating System
The integrity of crystallographic data is contingent upon rigorous and well-reasoned experimental protocols. Below, we outline the key methodologies, explaining the causality behind each step.
Synthesis of Oxazole Derivatives
A common and effective method for synthesizing substituted oxazoles is the Van Leusen reaction.[8]
Protocol: Van Leusen Oxazole Synthesis
-
Reactant Preparation: In a round-bottom flask, dissolve the appropriate aldehyde (e.g., a substituted benzaldehyde) and tosylmethyl isocyanide (TosMIC) in a suitable solvent such as methanol or ethanol.
-
Base Addition: Cool the solution in an ice bath and add a base, such as potassium carbonate, portion-wise with stirring. The base is crucial for deprotonating the TosMIC, initiating the reaction cascade.[8]
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Workup: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. The choice of solvent is determined by the polarity of the target molecule.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired oxazole derivative.[9]
Crystallization of Small Organic Molecules
Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography.[10] Slow evaporation is a widely used and effective technique.[11]
Caption: Workflow for crystallization by slow evaporation.
Protocol: Crystallization by Slow Evaporation
-
Solvent Selection: The choice of solvent is critical. A good solvent will dissolve the compound completely when heated but will result in a supersaturated solution upon slow cooling or evaporation.[11] A preliminary solubility screening with a range of solvents (e.g., ethanol, acetone, ethyl acetate, hexane) is recommended.
-
Solution Preparation: Dissolve a small amount of the purified compound (typically 5-10 mg) in a minimal amount of the chosen solvent in a clean vial. Gentle warming may be necessary to achieve complete dissolution.
-
Slow Evaporation Setup: Cover the vial with parafilm and pierce a few small holes with a needle. This allows the solvent to evaporate slowly, which is crucial for the growth of large, well-ordered crystals.[11]
-
Incubation: Place the vial in a vibration-free location at a constant temperature. Allow the solvent to evaporate over several days to weeks.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent. Wash the crystals with a small amount of cold solvent and allow them to air dry.
Single-Crystal X-ray Diffraction and Structure Refinement
The diffraction experiment is the final stage of data acquisition before computational structure solution and refinement.[12]
Caption: Workflow for single-crystal X-ray diffraction analysis.
Protocol: Data Collection and Refinement
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head. For data collection at low temperatures (to minimize thermal motion and radiation damage), the crystal is typically flash-cooled in a stream of liquid nitrogen.
-
Initial Screening and Unit Cell Determination: The crystal is exposed to an X-ray beam (commonly Mo Kα radiation, λ = 0.71073 Å), and a series of initial diffraction images are collected.[5] These images are used to determine the crystal's diffraction quality, the unit cell parameters, and the Bravais lattice.
-
Data Collection: A complete dataset is collected by rotating the crystal in the X-ray beam and recording the diffraction pattern at various orientations.[13] The data collection strategy is optimized to ensure high completeness and redundancy of the measured reflections.[14]
-
Data Reduction: The raw diffraction intensities are integrated, corrected for experimental factors (e.g., Lorentz and polarization effects), and scaled.
-
Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data. This is an iterative process that minimizes the difference between the observed and calculated structure factors, typically expressed by the R-factor.[14]
-
Validation: The final refined structure is validated for geometric and stereochemical correctness. The crystallographic data is then typically deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC) for dissemination.[15]
Conclusion
The crystallographic analysis of this compound derivatives, as exemplified by related structures, provides invaluable information for understanding their solid-state properties. The interplay of different functional groups dictates the crystal packing and the network of intermolecular interactions, which in turn influences the macroscopic properties of the material. A systematic approach to synthesis, crystallization, and X-ray diffraction, grounded in a clear understanding of the underlying principles, is essential for obtaining high-quality structural data. This guide serves as a foundational resource for researchers aiming to leverage the power of X-ray crystallography in the rational design of novel oxazole-based therapeutic agents.
References
-
Qi, Y., Ju, Y., & Zhang, J. (2011). Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3243. [Link]
-
Kumar, D., Singh, A., & Kumar, R. (2024). Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. Asian Journal of Biomedical and Pharmaceutical Sciences, 27(4S), 7205. [Link]
-
Ahmad, I., et al. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry, 9(3), 297-304. [Link]
-
Karplus, P. A., & Diederichs, K. (2012). Linking crystallographic model and data quality. Science, 336(6084), 1030-1033. [Link]
-
Goral, V. A., et al. (2022). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Molecules, 27(4), 1432. [Link]
-
Pathak, A., & Sharma, V. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 85(2), 274-290. [Link]
-
ChemSynthesis. (n.d.). ethyl 5-phenyl-1,3-oxazole-4-carboxylate. Retrieved January 18, 2026, from [Link]
-
Probert, M. R., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1801-1823. [Link]
-
Verma, G., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Cogent Chemistry, 8(1), 2118432. [Link]
-
Hall, S. R., & Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton. [Link]
-
Kumar, R., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. Bioorganic & Medicinal Chemistry, 27(4), 537-559. [Link]
-
Springer Nature. (n.d.). X-ray Diffraction Protocols and Methods. Springer Nature Experiments. Retrieved January 18, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved January 18, 2026, from [Link]
-
Li, Y., et al. (2023). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry, 14(3), 396-427. [Link]
-
Wlodawer, A., Minor, W., & Dauter, Z. (2008). Collection of X-ray diffraction data from macromolecular crystals. FEBS Journal, 275(1), 1-21. [Link]
-
Verma, G., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]
-
ICMAB. (n.d.). Guide for crystallization. Retrieved January 18, 2026, from [Link]
-
Wang, Y., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1629. [Link]
-
ResearchGate. (n.d.). Importance of oxadiazole motif in medicinal and pharmaceutical chemistry: Introduction. Retrieved January 18, 2026, from [Link]
-
University of Neuchatel. (n.d.). Guide for crystallization. Retrieved January 18, 2026, from [Link]
-
Stanford University. (n.d.). Chapter 108 - 1.7 Refinement of X-ray Crystal Structures. Retrieved January 18, 2026, from [Link]
- Colgate University. (n.d.). Protein XRD Protocols - X-ray Diffraction Data Collection.
-
Poursattar Marjani, A., Khalafy, J., & Noroozi Pesyan, N. (2012). Synthesis and Crystal Structure of Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate. ResearchGate. [Link]
-
Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 10), 1441-1448. [Link]
-
PubChem. (n.d.). Ethyl 4-ethyl-2-propyl-1,3-oxazole-5-carboxylate. Retrieved January 18, 2026, from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.vensel.org [pubs.vensel.org]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 11. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Collection of X-ray diffraction data from macromolecular crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. home.ccr.cancer.gov [home.ccr.cancer.gov]
- 15. mdpi.com [mdpi.com]
A Comparative Guide to Ethyl 5-ethyl-1,3-oxazole-4-carboxylate as a Bioisostere for Carboxylic Acids
Introduction: The Carboxylic Acid Dilemma in Drug Design
The carboxylic acid moiety is a cornerstone in the pharmacophores of numerous therapeutic agents, from nonsteroidal anti-inflammatory drugs (NSAIDs) to antibiotics.[1] Its ability to act as a hydrogen bond donor and acceptor, and to exist in an anionic state at physiological pH, often facilitates crucial interactions with biological targets. However, this very nature of the carboxylic acid group can also be a significant liability in drug development. Issues such as poor oral bioavailability due to low cell permeability, rapid metabolism, and potential for toxicity can hinder the progression of promising drug candidates.[2]
This has led medicinal chemists to explore the concept of bioisosterism, the replacement of a functional group with another that retains similar biological activity while improving physicochemical and pharmacokinetic properties.[3] This guide provides an in-depth comparison of a specific heterocyclic scaffold, ethyl 5-ethyl-1,3-oxazole-4-carboxylate, as a bioisostere for simple aliphatic carboxylic acids like propanoic and pentanoic acid. We will delve into a comparative analysis of their synthesis, physicochemical properties, and expected pharmacokinetic profiles, supported by experimental protocols and predictive data.
This compound: A Heterocyclic Alternative
The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom.[4] Its unique electronic and structural properties make it an attractive candidate for bioisosteric replacement of carboxylic acids. The this compound scaffold, while not acidic in the traditional sense, presents a distinct arrangement of hydrogen bond acceptors and a lipophilic profile that can mimic the interactions of a carboxylate group while offering potential advantages in drug disposition.
Synthesis of this compound
A robust and versatile method for the synthesis of 4,5-disubstituted oxazoles is the reaction of a carboxylic acid with an isocyanoacetate derivative.[5] The following protocol is a representative procedure adapted from established literature for the synthesis of the title compound from propanoic acid.
Experimental Protocol: Synthesis of this compound
-
Activation of Propanoic Acid: To a solution of propanoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) under an inert atmosphere of nitrogen, add 4-dimethylaminopyridine (DMAP, 2.5 eq). Cool the mixture to 0 °C.
-
Formation of Acylpyridinium Salt: Slowly add a solution of trifluoromethanesulfonic anhydride (Tf₂O) in pyridine (1.5 eq) to the cooled reaction mixture. Stir for 30 minutes at 0 °C.
-
Cycloaddition: Add ethyl isocyanoacetate (1.2 eq) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.
Comparative Physicochemical Properties
| Property | Propanoic Acid | Pentanoic Acid | This compound (Predicted) |
| pKa | 4.87[7] | 4.82[8] | ~1.0-2.0 (for the protonated oxazole) |
| logP | 0.33[9] | 1.4[8] | ~1.5-2.5 |
| Molecular Weight ( g/mol ) | 74.08 | 102.13 | 169.18 |
| Hydrogen Bond Acceptors | 2 | 2 | 3 |
| Hydrogen Bond Donors | 1 | 1 | 0 |
Analysis of Physicochemical Properties:
-
Acidity (pKa): Propanoic and pentanoic acid are weak acids with pKa values around 4.8.[7][8] This means they will be predominantly ionized (deprotonated) at physiological pH (7.4), contributing to their aqueous solubility but potentially limiting their ability to cross cell membranes. In contrast, the oxazole ring is weakly basic, with the predicted pKa of the protonated form being significantly lower.[10] This means the oxazole will be neutral at physiological pH, which can be advantageous for passive diffusion across biological membranes.
-
Lipophilicity (logP): The logP value is a measure of a compound's lipophilicity. Propanoic acid is relatively hydrophilic (logP = 0.33), while pentanoic acid is more lipophilic (logP = 1.4).[8][9] The predicted logP for this compound is in the range of 1.5-2.5, suggesting a higher lipophilicity compared to propanoic acid and similar to or slightly greater than pentanoic acid. This increased lipophilicity can lead to improved membrane permeability and oral absorption.
Comparative Pharmacokinetic Profile
The ultimate goal of bioisosteric replacement is to improve the pharmacokinetic profile of a drug candidate. This includes enhancing metabolic stability and cell permeability.
Metabolic Stability
Carboxylic acids can be susceptible to phase II metabolism, particularly glucuronidation, which can lead to rapid clearance. The oxazole ring, being a stable aromatic heterocycle, is generally less prone to metabolic degradation.[10] While specific metabolic pathways depend on the overall structure of the molecule, replacing a carboxylic acid with an oxazole can often block a key site of metabolic attack, thereby increasing the drug's half-life.
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
-
Preparation: Prepare a stock solution of the test compound (and positive controls) in a suitable organic solvent (e.g., DMSO).
-
Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (0.5 mg/mL final concentration) and NADPH regenerating system in phosphate buffer (pH 7.4).
-
Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding the test compound (1 µM final concentration).
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound remaining over time. The in vitro half-life (t½) and intrinsic clearance (CLint) are then calculated.
Cell Permeability
The high degree of ionization of carboxylic acids at physiological pH often results in poor passive diffusion across cell membranes, leading to low oral bioavailability. The neutral nature of the oxazole bioisostere at this pH is expected to enhance its membrane permeability. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput in vitro method to predict passive permeability.
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Membrane Coating: A filter plate is coated with a solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane) to form an artificial membrane.
-
Donor and Acceptor Plates: The donor plate wells are filled with a solution of the test compound in a buffer at a specific pH (e.g., 7.4). The acceptor plate wells are filled with a buffer solution.
-
Incubation: The donor plate is placed on top of the acceptor plate, and the "sandwich" is incubated at room temperature for a set period (e.g., 4-16 hours).
-
Quantification: After incubation, the concentration of the test compound in both the donor and acceptor wells is determined by LC-MS/MS or UV-Vis spectroscopy.
-
Permeability Calculation: The effective permeability coefficient (Pe) is calculated from the concentrations in the donor and acceptor wells. Compounds with Pe > 1.5 x 10⁻⁶ cm/s are generally considered to have high permeability.[11]
Visualizing the Concepts
Conclusion
The use of this compound as a bioisostere for simple carboxylic acids presents a compelling strategy in drug design. By replacing an ionizable group with a neutral, lipophilic, and metabolically robust heterocycle, it is possible to significantly improve the drug-like properties of a molecule. The predicted increase in lipophilicity and the neutral state at physiological pH suggest enhanced cell permeability and, consequently, better oral bioavailability. Furthermore, the inherent stability of the oxazole ring can lead to a more favorable metabolic profile. While in silico predictions and general trends provide a strong rationale, the definitive advantages of this bioisosteric replacement must be confirmed through the empirical testing outlined in the provided protocols. This guide serves as a foundational framework for researchers to explore the potential of oxazole-based bioisosteres in their drug discovery programs.
References
-
Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. Available from: [Link]
-
Chavan, L. N., et al. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. Available from: [Link]
-
Li, S., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. Available from: [Link]
-
Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239. Available from: [Link]
-
Zheng, X., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1649. Available from: [Link]
-
Dixit, R., et al. (2024). EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS: IMPLICATIONS FOR DRUG OPTIMIZATION AND DEVELOPMENT. ResearchGate. Available from: [Link]
-
Mannhold, R., & van de Waterbeemd, H. (2001). Substructure and whole molecule approaches for calculating log P. Journal of Computer-Aided Molecular Design, 15(4), 337-354. Available from: [Link]
-
Yoshida, F., & Topliss, J. G. (2000). ADME, A Major Cause of Failure in Drug Development. Drug Discoveries Today, 5(11), 473-474. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Retrieved from [Link]
-
Quora. (2020). Why is the melting point of propanoic acid greater than pentanoic acids? Retrieved from [Link]
-
Qafisheh, N., et al. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega, 5(43), 28069–28081. Available from: [Link]
-
Kumar, A., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. Journal of the Chinese Chemical Society, 66(3), 239-256. Available from: [Link]
-
PubChem. (n.d.). Pentanoic acid;propanoic acid. Retrieved from [Link]
-
Chavan, L. N., et al. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. Available from: [Link]
-
University of Helsinki. (n.d.). In vitro and In silico Predictive ADME. Retrieved from [Link]
-
Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
-
Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616. Available from: [Link]
-
ChemAxon. (n.d.). LogP and logD calculations. Retrieved from [Link]
-
ResearchGate. (2018). Subatmospheric Vapor Pressure Curves for Propionic Acid, Butyric Acid, Isobutyric Acid, Valeric Acid, Isovaleric Acid, Hexanoic Acid, and Heptanoic Acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Propionic acid. Retrieved from [Link]
-
Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. Synthetic Communications, 51(22), 3329-3363. Available from: [Link]
-
Chen, J., et al. (2021). An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. Marine Drugs, 19(10), 549. Available from: [Link]
-
Gauth. (n.d.). Comparing the solubilities of the two compounds propanoic acid and pentane. Retrieved from [Link]
-
Ng, Y. X. (2016). Synthesis and Characterization of 1,3,4-Oxadiazoles Bearing an Indole Ring. UTAR Institutional Repository. Available from: [Link]
-
Souza, L., et al. (2019). Synthesis and PAMPA Permeability Assay of New Sulfonyl Hydrazone Derivatives. Journal of Biosciences and Medicines, 7(9), 111-120. Available from: [Link]
-
Ndakala, A. J., et al. (2024). In Silico ADMET, Molecular Docking of Antimicrobial Compounds from Leaves of Xeroderris stuhlmannii (Taub.) Mendonca & E.P. Journal of Biosciences and Medicines, 12(1), 1-15. Available from: [Link]
-
Sciforum. (2018). Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. Retrieved from [Link]
-
Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. Available from: [Link]
-
ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]
-
Semantic Scholar. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]
-
ResearchGate. (2018). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. Retrieved from [Link]
-
Synfacts. (2025). Synthesis of 4,5-Disubstituted Oxazoles from Carboxylic Acids via [3 + 2]-Cycloaddition Reaction. Synfacts, 21(06), 562. Available from: [Link]
-
ResearchGate. (2021). Development of predictive in silico models for ADME properties. Retrieved from [Link]
-
Wang, Y., et al. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Physical Chemistry Chemical Physics, 25(9), 6549-6560. Available from: [Link]
-
Ataman Kimya. (n.d.). PENTANOIC ACID. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of van Leusen oxazole synthesis. Retrieved from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density Functional Theory and a Cluster-Continuum Solvation Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. docs.chemaxon.com [docs.chemaxon.com]
- 6. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. Propanoic Acid: Properties, Production, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]
- 9. drugpatentwatch.com [drugpatentwatch.com]
- 10. researchgate.net [researchgate.net]
- 11. PAMPA | Evotec [evotec.com]
A Comparative Guide to the Reactivity of Ethyl 5-ethyl-1,3-oxazole-4-carboxylate in Cycloaddition Reactions
This guide provides an in-depth, objective comparison of the cycloaddition reactivity of Ethyl 5-ethyl-1,3-oxazole-4-carboxylate against alternative oxazole-based dienes. The content herein is grounded in experimental data and is intended to equip researchers, scientists, and drug development professionals with the technical insights necessary to effectively leverage oxazole chemistry in complex synthetic projects.
Introduction: The Oxazole as a Synthetic Linchpin
Oxazoles are five-membered aromatic heterocycles that serve as exceptionally versatile building blocks in organic synthesis.[1] While recognized for their presence in numerous biologically active natural products, their true power in synthetic chemistry is often revealed in their role as "masked" azadiene synthons for cycloaddition reactions.[2] The Diels-Alder reaction of oxazoles, in particular, provides a robust and strategic pathway to construct highly substituted pyridine rings—a core scaffold in a vast array of pharmaceuticals.
The reactivity of the oxazole ring in these [4+2] cycloadditions is not monolithic; it is exquisitely controlled by the electronic and steric nature of its substituents.[3] This guide focuses specifically on This compound , a polysubstituted oxazole, to understand how its unique substitution pattern dictates its performance in cycloaddition chemistry. We will dissect the influence of its substituents, compare its reactivity with other common oxazoles using experimental data, and provide a validated protocol for its application.
The Oxazole-Diels-Alder Reaction: A Mechanistic Overview
The archetypal cycloaddition of an oxazole is a [4+2] Diels-Alder reaction with an alkene or alkyne, which serves as the dienophile. The oxazole functions as an electron-rich azadiene. The reaction typically proceeds through a concerted mechanism, forming a bicyclic adduct. This primary adduct is often unstable and readily undergoes a retro-Diels-Alder reaction, extruding a small, stable molecule (e.g., water, alcohol, or a nitrile) to aromatize into a pyridine or furan derivative.[2][4]
The efficiency of this transformation is governed by frontier molecular orbital (FMO) theory. Electron-donating groups (EDGs) on the oxazole ring raise the energy of the Highest Occupied Molecular Orbital (HOMO), accelerating normal-electron-demand Diels-Alder reactions with electron-poor dienophiles.[5][6] Conversely, electron-withdrawing groups (EWGs) lower the LUMO, making the oxazole a suitable diene for inverse-electron-demand reactions.[5][7]
Caption: General mechanism of the oxazole Diels-Alder reaction.
Analysis of this compound
To predict the reactivity of our target molecule, we must analyze the electronic contributions of its substituents at the C4 and C5 positions.
-
C5-Ethyl Group (Electron-Donating): The ethyl group at the C5 position is an alkyl substituent, which acts as a weak electron-donating group (EDG) through hyperconjugation. In the context of a Diels-Alder reaction, this EDG enriches the electron density of the azadiene system. This raises the energy of the oxazole's HOMO, making it a more potent nucleophile and accelerating its reaction with electron-deficient dienophiles in a normal-electron-demand cycloaddition.[5]
-
C4-Ethyl Carboxylate Group (Electron-Withdrawing): The ester group at the C4 position is a canonical electron-withdrawing group (EWG) due to the polarization of the carbonyl and the inductive effect of the oxygen atom. This EWG lowers the energy of the oxazole's HOMO, which would typically decrease reactivity in a normal-electron-demand scenario. However, its placement is critical for regioselectivity. Studies on the closely related 4-carboxymethyl-5-ethoxyoxazole have shown that this EWG directs incoming asymmetrical dienophiles, with the electron-attracting group of the dienophile preferentially adding to the adjacent carbon, ultimately ending up at the γ-position of the newly formed pyridine ring.[8]
The interplay of these opposing electronic effects—an activating EDG at C5 and a deactivating/directing EWG at C4—makes this substrate a nuanced and interesting case for comparative analysis.
Caption: Opposing electronic influences on the target oxazole.
Comparative Reactivity Analysis
To contextualize the performance of this compound, we compare it with other substituted oxazoles based on experimental data from the literature. The following table summarizes key findings. The data for our target molecule is extrapolated from its close analog, 4-carboxymethyl-5-ethoxyoxazole, which is expected to have very similar reactivity.[8]
| Oxazole Derivative | Key Substituents | Dienophile | Conditions | Yield | Key Finding & Reference |
| This compound (Analog) | C5: EDG (alkoxy)C4: EWG (ester) | Fumaronitrile | Heat | Moderate | EWG at C4 controls regioselectivity, introducing the dienophile's CN group at the pyridine γ-position.[8] |
| 4-Methyl-5-alkoxyoxazole | C5: Strong EDG (alkoxy) | Maleic anhydride | Heat | Good-Excellent | Highly reactive due to the potent electron-donating alkoxy group at C5. A classic substrate for Vitamin B6 synthesis.[4][9] |
| 5-Ethoxy-2-phenyloxazole | C5: Strong EDG (alkoxy)C2: EWG (phenyl) | Heterodienophiles (e.g., N=N) | N/A | High | The C2-phenyl group can reduce activity compared to a C2-methyl group, indicating steric or electronic influence at this position.[5] |
| Unsubstituted Oxazole | None | Ethylene | High Pressure, Lewis Acid | Low-Moderate | Lacks activating groups, requiring forcing conditions or catalysis (Brønsted or Lewis acids) to facilitate cycloaddition.[3][10] |
| 4-Nitro-2-phenyloxazole | C4: Strong EWG (nitro) | Enamines | Room Temp | Good | The strong EWG at C4 renders the oxazole electron-deficient, enabling inverse-electron-demand cycloaddition with electron-rich dienophiles.[11] |
| 2-Amino-4-alkyloxazole | C2: Strong EDG (amino) | o-Quinone Methides | Low Temp | Moderate | The powerful C2-amino group makes the oxazole highly electron-rich, but reaction pathway (cycloaddition vs. conjugate addition) depends on other substituents.[12] |
Analysis of Trends:
-
Dominance of the C5-Substituent: The nature of the substituent at the C5 position is the primary driver of reactivity in normal-electron-demand Diels-Alder reactions. Strong EDGs like alkoxy groups lead to highly reactive dienes. The ethyl group in our target molecule is less activating than an alkoxy group, suggesting it will be less reactive than 4-methyl-5-alkoxyoxazole but significantly more reactive than unsubstituted oxazole.
-
The Role of the C4-Substituent: While a C4-EWG like the ester in our target molecule is electronically deactivating, its primary role appears to be regiochemical control.[8] This is a crucial feature for complex molecule synthesis, as it allows for predictable installation of substituents on the resulting pyridine ring. In contrast, a very strong EWG like a nitro group can fundamentally change the reaction mechanism to favor an inverse-electron-demand pathway.[11]
-
Catalysis as an Enabler: For less reactive oxazoles, such as the parent heterocycle, Lewis acid catalysis is an effective strategy to lower the activation energy by coordinating to the oxazole nitrogen, thereby lowering the LUMO of the diene.[3][10] This suggests that the reactivity of our target molecule could also be enhanced with catalysis if required.
Experimental Protocol: Diels-Alder Cycloaddition
The following protocol is a representative, self-validating procedure for the cycloaddition of a 4-carboxy-5-alkyloxazole with an electron-deficient alkene, based on established methodologies.[4][8]
Materials and Equipment
-
This compound (1 mmol)
-
Fumaronitrile (1.2 mmol)
-
Anhydrous Toluene (5 mL)
-
Round-bottom flask with reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle with stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard glassware and solvents for workup and purification
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1 mmol) and fumaronitrile (1.2 mmol).
-
Solvent Addition: Add anhydrous toluene (5 mL) to the flask via syringe.
-
Heating: Heat the reaction mixture to reflux (approx. 110 °C) with vigorous stirring. Causality Note: Thermal conditions are necessary to overcome the activation energy of the cycloaddition and to promote the subsequent aromatization of the intermediate adduct.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the oxazole starting material typically indicates reaction completion (approx. 12-24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The crude residue is purified by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to isolate the target pyridine product.
-
Characterization: Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR) to confirm its structure and purity.
Caption: Step-by-step workflow for the experimental protocol.
Conclusion and Outlook
This compound emerges as a strategically valuable substrate in cycloaddition chemistry. Its reactivity profile is a sophisticated balance of electronic effects:
-
It is moderately activated towards normal-electron-demand Diels-Alder reactions by the C5-ethyl group, making it more reactive than simple oxazoles without requiring the sometimes-excessive reactivity of 5-alkoxy derivatives.
-
Its C4-ester group provides crucial regiochemical control , a highly desirable feature for directing the synthesis of complex, polysubstituted pyridines.[8]
This combination of predictable reactivity and regioselectivity makes it an excellent choice for applications in medicinal chemistry and natural product synthesis, where precise control over molecular architecture is paramount. Future work could explore the use of Lewis acid catalysis to enhance its reaction rates at lower temperatures, potentially broadening its compatibility with thermally sensitive dienophiles.
References
- BenchChem. (n.d.). A Comparative Guide to the Cycloaddition Reactions of 2-(trimethylsilyl)-1,3-oxazole and Other Common Dienes.
- Hassner, A. (1993). New Chemistry of Oxazoles. HETEROCYCLES, 35(2), 1441.
- Miki, T., & Matsuo, T. (n.d.). Studies on the Diels-Alder Reaction of 4-Carboxymethyl-5-ethoxyoxazole. SciSpace.
- ResearchGate. (n.d.). Oxazole as an Electron-Deficient Diene in the Diels-Alder Reaction.
- Request PDF. (n.d.). Intramolecular Diels–Alder Reactions of Oxazoles, Imidazoles, and Thiazoles.
- ResearchGate. (n.d.). Oxazole Diels–Alder Reactions.
- PMC. (2008). Intramolecular Diels–Alder/1,3-Dipolar Cycloaddition Cascade of 1,3,4-Oxadiazoles.
- ResearchGate. (n.d.). Oxazoles in Diels-Alder Reactions. Novel Transformation of the Adducts to 6-Substituted Pyridines.
- Suárez-Moreno, G. V., González-Zamora, E., & Méndez, F. (2011). Oxazole as an Electron-Deficient Diene in the Diels–Alder Reaction. Organic Letters, 13(24), 6358–6361.
- PubMed. (2011). Oxazole as an electron-deficient diene in the Diels-Alder reaction.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.
- PMC. (n.d.). Unusual cycloadditions of o-quinone methides with oxazoles.
- PubMed. (2010). Photoinduced [4 + 4], [4 + 2], and [2 + 2] cycloadditions of o-quinones with oxazoles: chemo-, regio-, and diastereoselectivity.
- Semantic Scholar. (n.d.). Synthesis of pyridozine by diels-alder reactions with 4-methyl-5-alkoxy oxazoles.
- Wordpress. (n.d.). Cycloaddition/ Diels-Alder Approaches.
- Nesi, R., Turchi, S., & Giomi, D. (1996). New Perspectives in Oxazole Chemistry: Synthesis and Cycloaddition Reactions of a 4-Nitro-2-phenyl Derivative. The Journal of Organic Chemistry, 61(22), 7933–7936.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scispace.com [scispace.com]
- 9. Synthesis of pyridozine by diels-alder reactions with 4-methyl-5-alkoxy oxazoles | Semantic Scholar [semanticscholar.org]
- 10. Oxazole as an electron-deficient diene in the Diels-Alder reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Unusual cycloadditions of o-quinone methides with oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Purity of Ethyl 5-ethyl-1,3-oxazole-4-carboxylate by High-Performance Liquid Chromatography (HPLC)
Introduction
In the landscape of pharmaceutical research and development, the purity of a chemical entity is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds like Ethyl 5-ethyl-1,3-oxazole-4-carboxylate, a molecule of interest in medicinal chemistry due to the broad biological activities of the oxazole scaffold, rigorous purity assessment is paramount.[1][2][3] High-Performance Liquid Chromatography (HPLC) stands as the preeminent analytical technique for this purpose, offering high resolution and quantitative accuracy.[4][5]
This guide provides an in-depth, comparative analysis of HPLC methodologies for validating the purity of this compound. We will explore two distinct reversed-phase HPLC (RP-HPLC) methods, delving into the rationale behind the selection of columns, mobile phases, and detection parameters. This document is intended for researchers, scientists, and drug development professionals, offering both practical, step-by-step protocols and the underlying scientific principles to empower robust and reliable purity analysis.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is critical for logical HPLC method development.
-
Structure:
-
Molecular Formula: C8H11NO3
-
Molecular Weight: 169.18 g/mol
-
Polarity: As an ester with a heterocyclic aromatic ring, this molecule possesses moderate polarity, making it an ideal candidate for reversed-phase chromatography.[6]
-
UV Absorbance: The oxazole ring system is a chromophore, and while the exact λmax is not readily published, similar oxazole-4-carboxylate structures suggest UV absorbance in the range of 210-280 nm. This allows for sensitive detection using a UV detector.
Comparative HPLC Methodologies
The versatility of RP-HPLC allows for a multitude of approaches to separate a target compound from its potential impurities.[7][8] Here, we compare two methods: a standard C18-based method and an alternative method employing a phenyl-hexyl stationary phase for altered selectivity.
Method A: The Industry Standard - C18 Stationary Phase
The C18 (octadecylsilyl) column is the workhorse of reversed-phase chromatography, renowned for its robustness and versatility in separating a wide array of compounds based on hydrophobicity.[9][10]
Rationale for Selection:
-
Stationary Phase: A C18 stationary phase provides strong hydrophobic interactions with the ethyl and ethyl ester groups of the analyte, ensuring good retention.[10] A high-purity, end-capped silica-based C18 column is chosen to minimize peak tailing from silanol interactions.
-
Mobile Phase: A gradient of acetonitrile and water is selected. Acetonitrile is often preferred over methanol for its lower viscosity and lower UV cutoff, which is advantageous for detecting low-level impurities.[7][11] A small amount of formic acid is added to the aqueous phase to control the pH and ensure the analyte is in a single, non-ionized state, leading to sharper peaks.
-
Detection: UV detection at 254 nm is a common starting point for aromatic compounds and is likely to provide a good response for the oxazole ring.
Method B: An Alternative Approach for Enhanced Selectivity - Phenyl-Hexyl Stationary Phase
While C18 columns separate primarily based on hydrophobicity, a phenyl-hexyl stationary phase introduces an additional separation mechanism: π-π interactions.
Rationale for Selection:
-
Stationary Phase: The phenyl rings of the stationary phase can interact with the π-electrons of the oxazole ring in the analyte. This can lead to a different elution order for impurities, especially those that are structurally similar but differ in their aromatic character. This altered selectivity can be crucial for resolving co-eluting peaks observed with a C18 column.
-
Mobile Phase: The same mobile phase of acetonitrile and water with formic acid is used to allow for a direct comparison of the stationary phase's impact on the separation.
-
Detection: The detection wavelength remains at 254 nm for consistency.
Experimental Protocols
Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Working Solution (0.1 mg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the same 50:50 acetonitrile/water mixture.
-
Filtration: Filter the working solution through a 0.45 µm syringe filter into an HPLC vial.
HPLC Conditions
| Parameter | Method A: C18 | Method B: Phenyl-Hexyl |
| Column | C18, 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-15 min: 40-90% B; 15-17 min: 90% B; 17-17.1 min: 90-40% B; 17.1-20 min: 40% B | 0-15 min: 40-90% B; 15-17 min: 90% B; 17-17.1 min: 90-40% B; 17.1-20 min: 40% B |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30 °C | 30 °C |
| Injection Volume | 10 µL | 10 µL |
| Detection | UV at 254 nm | UV at 254 nm |
Comparative Data Analysis (Hypothetical)
The following table presents hypothetical data to illustrate the potential differences in performance between the two methods.
| Analyte | Method A (C18) | Method B (Phenyl-Hexyl) |
| This compound | ||
| Retention Time (min) | 8.52 | 9.15 |
| Peak Area (%) | 99.85 | 99.86 |
| Tailing Factor | 1.1 | 1.05 |
| Impurity 1 (Potential Precursor) | ||
| Retention Time (min) | 7.98 | 8.21 |
| Resolution | 2.1 | 3.5 |
| Impurity 2 (Potential By-product) | ||
| Retention Time (min) | 8.65 (Co-elutes with main peak) | 9.54 |
| Resolution | N/A | 1.8 |
Interpretation of Results:
-
In this hypothetical scenario, Method A provides good retention and a satisfactory purity value. However, a potential by-product (Impurity 2) co-elutes with the main peak, leading to an inaccurate purity assessment.
-
Method B, with its alternative selectivity, successfully resolves Impurity 2 from the main peak. The increased resolution for Impurity 1 also indicates a more robust separation. This demonstrates the value of screening different column chemistries during method development.
HPLC Method Validation Workflow
A robust HPLC method must be validated to ensure it is fit for its intended purpose. The validation process follows guidelines from regulatory bodies such as the International Council for Harmonisation (ICH).[12][13][14][15]
Caption: Workflow for HPLC method validation according to ICH guidelines.
Key Validation Parameters
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[13][14] This is often evaluated through forced degradation studies.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[13][14]
-
Accuracy: The closeness of test results obtained by the method to the true value. This is typically determined by spike/recovery studies.[13]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[12]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[13]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).[13]
-
System Suitability: A series of tests to ensure that the chromatographic system is performing adequately for the intended analysis. This is performed before each analytical run.
Conclusion
The validation of purity for a compound like this compound by HPLC is a multi-faceted process that begins with a thorough understanding of the molecule's physicochemical properties. While a standard C18 column provides a reliable starting point for method development, this guide illustrates the critical importance of exploring alternative stationary phases, such as a phenyl-hexyl column, to achieve optimal selectivity and ensure that all potential impurities are resolved.
A comprehensive validation protocol, guided by ICH principles, is essential to demonstrate that the chosen analytical method is specific, linear, accurate, precise, and robust. By following a systematic and scientifically-driven approach, researchers can have high confidence in the purity data generated, which is fundamental to the successful progression of new chemical entities through the drug development pipeline.
References
-
Agrahari, V., Bajpai, M., & Nanda, S. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research J. Pharm. and Tech., 6(5), 459-464. Available from: [Link]
-
Welch Materials. (2025). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Available from: [Link]
-
LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Available from: [Link]
-
SIELC Technologies. (n.d.). Separation of Oxazole on Newcrom R1 HPLC column. Available from: [Link]
-
Alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Available from: [Link]
-
GL Sciences. (n.d.). What are C18 HPLC columns?. Available from: [Link]
-
Veeprho. (2025). Exploring the Different Mobile Phases in HPLC. Available from: [Link]
-
Learn About Pharma. (2024). Understanding C18 Column in HPLC: A Comprehensive Guide. Available from: [Link]
-
Pharmaguideline. (2018). C18 HPLC Columns and Their Properties. Available from: [Link]
-
PubMed. (2013). Reverse-phase HPLC analysis and purification of small molecules. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). Oxazole-based Tagging Reagents for Analysis of Secondary Amines and Thiols by Liquid Chromatography With Fluorescence Detection. Available from: [Link]
-
YouTube. (2025). Mastering Small Molecule Reversed-Phase Method Development. Available from: [Link]
-
Quora. (2017). How does a C18 HPLC column work?. Available from: [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Available from: [Link]
-
Chromatography Today. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Available from: [Link]
-
Hawach. (2023). C18 HPLC Chromatographic Columns Plays an Important Role. Available from: [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Available from: [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Available from: [Link]
-
Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Available from: [Link]
-
AMSbiopharma. (2025). Understanding ICH Guidelines for Analytical Method Validation. Available from: [Link]
-
PubChem. (n.d.). Ethyl 5-ethoxy-4,5-dihydro-1,2-oxazole-3-carboxylate. Available from: [Link]
-
YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Available from: [Link]
-
ChemSynthesis. (2025). ethyl 5-phenyl-1,3-oxazole-4-carboxylate. Available from: [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available from: [Link]
-
Asian Journal of Biochemical and Pharmaceutical Research. (2024). Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. Available from: [Link]
-
ResearchGate. (2025). (PDF) Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. Available from: [Link]
-
Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Available from: [Link]
Sources
- 1. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. C18 HPLC Columns and Their Properties | Pharmaguideline [pharmaguideline.com]
- 5. hovione.com [hovione.com]
- 6. veeprho.com [veeprho.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. glsciencesinc.com [glsciencesinc.com]
- 10. learnaboutpharma.com [learnaboutpharma.com]
- 11. welch-us.com [welch-us.com]
- 12. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 13. actascientific.com [actascientific.com]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 15. database.ich.org [database.ich.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 5-ethyl-1,3-oxazole-4-carboxylate
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a detailed, step-by-step protocol for the safe disposal of Ethyl 5-ethyl-1,3-oxazole-4-carboxylate, grounding every recommendation in established safety principles and regulatory standards.
Section 1: Hazard Assessment & Identification
Before handling any chemical waste, a thorough understanding of its potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, we can infer its likely hazard profile from structurally similar compounds, such as Ethyl oxazole-4-carboxylate.[1]
The primary hazards associated with this class of compounds are generally related to irritation. The oxazole moiety is a five-membered heterocyclic ring containing nitrogen and oxygen, which is a common structural motif in medicinal chemistry.[2][3]
Anticipated Hazard Profile:
| Hazard Category | Classification | Rationale and Precautionary Action |
|---|---|---|
| Acute Toxicity | Unclassified; handle as potentially harmful. | Although specific data is lacking, many laboratory reagents can be harmful if swallowed or inhaled.[4] Avoid generating dust or aerosols.[1] |
| Skin Irritation | Likely Category 2 (Irritant) | Similar carboxylate esters can cause skin irritation upon contact. Always wear appropriate gloves. |
| Eye Irritation | Likely Category 2 (Serious Irritant) | Direct contact can cause serious eye irritation. Safety glasses or goggles are mandatory. |
| Environmental Hazard | Data not available; assume hazardous. | Release into the environment should be avoided. Many organic compounds are toxic to aquatic life.[4] Never dispose of down the drain or in regular trash.[5] |
Section 2: Immediate Safety & Personal Protective Equipment (PPE)
Safe disposal begins with proactive personal protection. The following PPE is mandatory when handling this compound waste.
-
Eye Protection : Wear chemical safety goggles or glasses.
-
Hand Protection : Use nitrile gloves. Ensure they are inspected for integrity before use.[1]
-
Body Protection : A standard laboratory coat must be worn and fully fastened.
-
Work Area : All handling of open containers of this chemical waste should be performed within a well-ventilated area, preferably inside a chemical fume hood to minimize inhalation exposure.[1]
Section 3: Waste Characterization and Segregation
Under regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, chemical waste generated in a laboratory is considered hazardous.[6][7] this compound waste must be treated as such and must not be mixed with non-hazardous waste.
Core Principles of Segregation:
-
Incompatibility : Never mix this waste with incompatible materials. Store it separately from strong acids, bases, and oxidizing agents to prevent violent reactions.[8]
-
Waste Stream Designation : This compound should be disposed of in a container designated for non-halogenated organic solids or liquids, depending on its form. If dissolved in a solvent, the entire solution is considered hazardous waste.
-
Container Integrity : Use only appropriate, leak-proof, and clearly labeled containers for waste accumulation. Plastic containers are often preferred.[9]
Section 4: Step-by-Step Disposal Procedures
The following protocols provide clear workflows for managing waste from generation to collection.
Protocol 1: Disposal of Solid Waste
This applies to unused reagents, contaminated weigh boats, or solid residues.
-
Container Preparation : Obtain a designated hazardous waste container for non-halogenated organic solids. Ensure it is clean, dry, and properly labeled with "Hazardous Waste" and the full chemical name: "this compound."
-
Waste Transfer : Carefully transfer the solid waste into the container using a spatula or scoop. Avoid creating dust. If dust is a possibility, perform the transfer within a fume hood.
-
Secure Closure : Tightly seal the container lid immediately after adding the waste. Containers must remain closed unless waste is actively being added.[7]
-
Storage : Place the sealed container in a designated Satellite Accumulation Area (SAA).[9] This area must be at or near the point of generation and under the control of laboratory personnel.
Protocol 2: Disposal of Contaminated Labware and Debris
This applies to items like gloves, wipes, or silica gel contaminated with the compound.
-
Gross Decontamination : Remove as much of the chemical residue as possible.
-
Collection : Place the contaminated items in a sealed plastic bag or a designated container for solid hazardous waste.
-
Labeling : Clearly label the container with its contents (e.g., "Debris contaminated with this compound").
-
Storage : Store in the SAA alongside other solid waste streams.
Protocol 3: Disposal of Solutions
This applies to reaction mixtures or solutions of the compound in organic solvents.
-
Container Selection : Use a designated container for non-halogenated organic liquid waste.
-
Content Labeling : The waste container label must list every component of the mixture by its full chemical name and approximate percentage.[8]
-
Waste Transfer : Using a funnel, carefully pour the liquid waste into the container. Avoid splashing. This should be done in a fume hood.
-
Secure and Store : Tightly cap the container and place it in secondary containment (e.g., a plastic tray) within the SAA to contain any potential leaks.[7]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for proper waste stream selection.
Caption: Decision workflow for disposal of this compound waste.
Section 5: Emergency Procedures for Spills
Accidental releases must be managed swiftly and safely.
-
Small Spills (Solid) :
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep the solid material into a dustpan.[10]
-
Transfer the collected material into a labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent and wipe clean. Dispose of cleaning materials as hazardous waste.
-
-
Small Spills (Liquid Solution) :
-
Alert personnel and ensure the area is well-ventilated.
-
Contain the spill using an absorbent material like vermiculite or a chemical spill pad.[10]
-
Once absorbed, scoop the material into a labeled hazardous waste container.
-
Wipe the area with a solvent-moistened cloth and decontaminate. Dispose of all materials as hazardous waste.
-
-
Large Spills :
-
Evacuate the immediate area.
-
Alert your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.
-
Prevent others from entering the spill area.
-
Section 6: Regulatory Context and Final Disposal
All chemical waste must be disposed of in accordance with local, state, and federal regulations.[11] In the United States, the EPA regulates hazardous waste under RCRA.[6] Your institution's EHS department is the ultimate authority on these procedures and will manage the final collection and disposal, which typically involves transport to a licensed facility for high-temperature incineration.[9]
By adhering to these protocols, you ensure a safe laboratory environment, maintain regulatory compliance, and uphold the highest standards of scientific responsibility.
References
-
Chemistry LibreTexts. (2024). Experiment_731_Esters _1_0. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Wikipedia. (2024). Hazardous waste. Retrieved from [Link]
-
MIT Environmental Health & Safety. (n.d.). Chemical Waste. Retrieved from [Link]
-
American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]
-
Chemtalk. (n.d.). Ester Disposal. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
-
CPAChem. (2020). Safety data sheet. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with. Retrieved from [Link]
-
K.T.H.M. College. (2018). Green Synthesis of Pyrazole and Oxazole Derivatives. Retrieved from [Link]
-
Taylor & Francis Online. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]
-
Semantic Scholar. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]
Sources
- 1. Ethyl oxazole-4-carboxylate - Safety Data Sheet [chemicalbook.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. cpachem.com [cpachem.com]
- 5. acs.org [acs.org]
- 6. Hazardous waste - Wikipedia [en.wikipedia.org]
- 7. Chemical Waste – EHS [ehs.mit.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. chemtalk.com.au [chemtalk.com.au]
- 11. Organic Syntheses Procedure [orgsyn.org]
A Researcher's Guide to the Safe Handling of Ethyl 5-ethyl-1,3-oxazole-4-carboxylate
The oxazole moiety is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[5][6] This inherent bioactivity necessitates a profound respect for the potential hazards of novel oxazole derivatives. This guide is structured to empower you with the knowledge to work with Ethyl 5-ethyl-1,3-oxazole-4-carboxylate not just safely, but with scientific and procedural excellence.
Hazard Assessment and Triage: A Proactive Stance
Given the absence of specific toxicological data, we must infer the potential hazards of this compound from its constituent chemical functionalities: the oxazole ring and the ethyl carboxylate group. Structurally similar compounds suggest that this substance may cause skin and eye irritation.[3] Inhalation of aerosols or dust particles may lead to respiratory tract irritation.[3]
| Potential Hazard | Rationale Based on Structural Analogs | Primary Exposure Routes |
| Skin Irritation | Oxazole and ester compounds can be irritants upon prolonged or repeated contact.[3] | Dermal contact |
| Eye Irritation | As with many organic chemicals, direct contact with the eyes is likely to cause irritation.[3] | Ocular contact |
| Respiratory Irritation | Inhalation of fine powders or aerosols can irritate the mucous membranes and respiratory tract.[3] | Inhalation |
| Unknown Chronic Effects | The long-term toxicological properties have not been established. A cautious approach is warranted. | All routes |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum PPE requirements. All PPE should be compliant with OSHA standards.[7][8]
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety glasses with side shields or tight-fitting safety goggles. A face shield is required when there is a splash hazard. | Conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 is crucial to protect against splashes and airborne particles. |
| Skin and Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory. | Provides a barrier against accidental spills and contact. |
| Hand Protection | Chemical-resistant gloves (Nitrile rubber is a suitable initial choice). | Always inspect gloves for tears or punctures before use. For prolonged handling or immersion, consult a glove compatibility chart. |
| Respiratory Protection | A NIOSH-approved respirator may be required for operations that generate dust or aerosols, or if working outside of a certified chemical fume hood. | The specific type of respirator and cartridge should be determined by a qualified industrial hygienist based on the potential exposure levels. |
Operational Plan: From Receipt to Reaction
A meticulous and well-documented operational plan is the bedrock of laboratory safety and experimental reproducibility.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the chemical name, date of receipt, and any known hazards.[9]
-
Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1] The storage location should be a designated and labeled cabinet for organic compounds.
Handling and Use: A Step-by-Step Protocol
-
Preparation: Before handling, ensure you are wearing the appropriate PPE as detailed in the table above.
-
Engineering Controls: All weighing and handling of the solid compound, as well as the preparation of solutions, must be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Weighing: Use a tared, sealed container for weighing to prevent dissemination of the powder.
-
Dissolution: If preparing a solution, add the solid to the solvent slowly while stirring. Avoid splashing.
-
Reaction Setup: All reaction apparatus should be assembled within the fume hood. Ensure that all joints are properly sealed.
-
Post-Handling: After handling, thoroughly wash your hands and any exposed skin with soap and water. Decontaminate all work surfaces and equipment.
Experimental Workflow Diagram
Caption: Workflow for Handling this compound.
Disposal Plan: Responsible Stewardship
Proper chemical waste disposal is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper), must be segregated into a designated hazardous waste container.
-
Solid Waste: Collect in a clearly labeled, sealed container for solid chemical waste.
-
Liquid Waste: Collect in a clearly labeled, sealed container for non-halogenated organic waste. Do not mix with incompatible waste streams.
-
Disposal: All chemical waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.
Emergency Procedures: Preparedness is Paramount
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Wash out mouth with water. Seek immediate medical attention.
-
Spill: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's emergency response team.
By adhering to these guidelines, you are not only ensuring your personal safety but also upholding the rigorous standards of scientific research. The principles of proactive hazard assessment, meticulous planning, and responsible execution are the cornerstones of a safe and successful laboratory environment.
References
-
OSHA. (2014, April 16). OSHA Guidelines For Labeling Laboratory Chemicals. Spill Containment Blog. [Link]
-
The University of New Mexico. (n.d.). Chemical Safety Guidelines. Environmental Health & Safety. [Link]
-
OSHA. (n.d.). Laboratory Safety Guidance. [Link]
-
Lab Manager. (2020, April 1). The OSHA Laboratory Standard. [Link]
-
DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. [Link]
-
Kamal, A., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. PMC - NIH. [Link]
-
ResearchGate. (n.d.). Oxazole-Based Compounds As Anticancer Agents. [Link]
-
American Chemical Society. (2026, January 9). Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C−H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions. [Link]
-
PMC - NIH. (n.d.). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. [Link]
-
Wikipedia. (n.d.). Oxazole. [Link]
-
iChemical. (n.d.). Ethyl oxazole-5-carboxylate, CAS No. 118994-89-1. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 51135-73-0|Ethyl 5-methylisoxazole-4-carboxylate|BLD Pharm [bldpharm.com]
- 4. ETHYL OXAZOLE-5-CARBOXYLATE | 118994-89-1 [chemicalbook.com]
- 5. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Safety Guidelines :: Environmental Health & Safety | The University of New Mexico [ehs.unm.edu]
- 8. osha.gov [osha.gov]
- 9. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
